molecular formula C12H9NO B120120 9H-Carbazol-3-ol CAS No. 7384-07-8

9H-Carbazol-3-ol

Cat. No.: B120120
CAS No.: 7384-07-8
M. Wt: 183.21 g/mol
InChI Key: ZIKXHZSORLSPCO-UHFFFAOYSA-N
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Description

9H-Carbazol-3-ol is a significant hydroxylated derivative of carbazole that serves as a versatile intermediate in medicinal chemistry and materials science research. This compound is primarily recognized as a major metabolite of 9H-carbazole oxidation by biphenyl-utilizing bacteria, highlighting its role in microbial biodegradation pathways . Its value to researchers lies in its function as a crucial synthetic precursor for developing novel compounds with diverse biological activities. In anticancer research, carbazole derivatives are extensively investigated for their ability to reactivate the p53 tumor suppressor pathway, a key target in melanomas and other cancers that harbor wild-type p53 . Furthermore, the carbazole scaffold is a known pharmacophore for inhibiting crucial enzymes like human topoisomerase I (hTopo I), making it a promising candidate for the development of multi-targeted therapies, particularly against aggressive triple-negative breast cancer . Beyond oncology, this compound and its synthetic analogues are explored for their antimicrobial properties, showing potential as frameworks for new antifungal and antibacterial agents . The compound's utility also extends to materials science, where functionalized carbazoles are employed in the synthesis of organic-inorganic hybrid materials, such as cyclotriphosphazene derivatives, for applications in organic light-emitting diodes (OLEDs) and molecular sensing due to their desirable photophysical properties . This product is intended for research purposes as a foundational building block in these and other exploratory areas. It is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-carbazol-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h1-7,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKXHZSORLSPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20224387
Record name 3-Hydroxycarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20224387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7384-07-8
Record name 3-Hydroxycarbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007384078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxycarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20224387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 9H-Carbazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 9H-Carbazol-3-ol, a key heterocyclic scaffold in medicinal chemistry and materials science. The document details two prominent synthetic routes: a modern single-step annulation and the classical multi-step Fischer-Borsche synthesis. Each method is presented with its reaction mechanism, detailed experimental protocols, and relevant quantitative data.

Single-Step Synthesis via Annulation of Anilines and Quinones

A contemporary and efficient method for the synthesis of 3-hydroxycarbazoles involves the direct annulation of electron-rich anilines with quinones. This approach offers the advantage of a one-pot reaction, proceeding at room temperature.

Reaction Mechanism

The reaction is proposed to proceed through a mechanism analogous to the Nenitzescu indole synthesis.[1] The reaction is initiated by the acid-catalyzed activation of the quinone, followed by a Michael addition of the aniline. Subsequent intramolecular cyclization and dehydration yield the final 3-hydroxycarbazole product.

G cluster_intermediate Reaction Intermediates p_aminophenol p-Aminophenol michael_adduct Michael Adduct p_aminophenol->michael_adduct + 1,4-Benzoquinone (Michael Addition) benzoquinone 1,4-Benzoquinone tricyclic_intermediate Tricyclic Intermediate michael_adduct->tricyclic_intermediate Intramolecular Cyclization carbazolol This compound tricyclic_intermediate->carbazolol - H₂O (Dehydration)

Figure 1: Proposed reaction mechanism for the single-step synthesis of this compound.
Experimental Protocol

The following protocol is based on the general method described for the synthesis of substituted 3-hydroxycarbazoles and is adapted for the synthesis of the parent compound, this compound.[1]

Materials:

  • p-Aminophenol

  • 1,4-Benzoquinone

  • Toluene (PhMe)

  • Glacial Acetic Acid (AcOH)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography).

Procedure:

  • In a round-bottom flask, dissolve p-aminophenol (1.0 eq) in a 4:1 mixture of toluene and glacial acetic acid.

  • To this solution, add 1,4-benzoquinone (1.1 eq).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data

The yields for this reaction are sensitive to the electronic and steric properties of the aniline and quinone starting materials. For various substituted analogs, yields are generally in the moderate range.[1]

Starting Anilide (Substituent)Starting Quinone (Substituent)Yield (%)Reference
N-benzyl-3,5-dimethoxyanilineBenzoquinoneModerate[1]
N-allyl-3,5-dimethoxyanilineBenzoquinone72[1]
N-propyl-3,5-dimethoxyanilineBenzoquinone89[1]

Fischer-Borsche Synthesis of this compound

The Fischer-Borsche synthesis is a classical and versatile method for preparing carbazoles. For this compound, this involves a two-step process: the formation of a tetrahydrocarbazole intermediate, followed by its dehydrogenation.

Pathway Overview

G cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: Demethylation & Dehydrogenation cluster_product Final Product hydrazine p-Methoxyphenylhydrazine tetrahydrocarbazole 1,2,3,4-Tetrahydro-6-methoxycarbazole hydrazine->tetrahydrocarbazole + Cyclohexanone (Acid-catalyzed cyclization) cyclohexanone Cyclohexanone demethylation Demethylation tetrahydrocarbazole->demethylation Demethylation dehydrogenation Dehydrogenation demethylation->dehydrogenation Dehydrogenation carbazolol This compound dehydrogenation->carbazolol

Figure 2: Overview of the Fischer-Borsche synthesis pathway to this compound.
Step 1: Synthesis of 1,2,3,4-Tetrahydro-6-hydroxycarbazole

The first step is a Fischer indole synthesis to form the tetrahydrocarbazole ring system.

The reaction proceeds via the formation of a phenylhydrazone from p-methoxyphenylhydrazine and cyclohexanone. Under acidic conditions, the hydrazone undergoes a[2][2]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the tetrahydrocarbazole. The methoxy group can then be cleaved to yield the hydroxyl group.

G cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Product of Step 1 hydrazine p-Methoxyphenylhydrazine hydrazone Phenylhydrazone hydrazine->hydrazone + Cyclohexanone cyclohexanone Cyclohexanone enamine Enamine Tautomer hydrazone->enamine Tautomerization rearranged [3,3]-Sigmatropic Rearrangement Product enamine->rearranged [3,3]-Sigmatropic Rearrangement cyclized Cyclized Intermediate rearranged->cyclized Cyclization tetrahydrocarbazole 1,2,3,4-Tetrahydro-6-methoxycarbazole cyclized->tetrahydrocarbazole - NH₃

References

A Technical Guide to the Spectroscopic Characterization of 9H-Carbazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth technical overview of the spectroscopic methods used to characterize 9H-Carbazol-3-ol, a key heterocyclic compound of interest in pharmaceutical and materials science research. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a summary of expected spectral data.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This data is estimated based on the analysis of structurally similar carbazole derivatives.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
~10.0 - 11.5br sN-H
~9.0 - 9.5br sO-H
~7.0 - 8.0mAromatic Protons

Predicted based on typical chemical shifts for carbazole and phenol moieties.[1][2][3]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~150 - 160C-OH
~100 - 140Aromatic Carbons

Predicted based on substituent effects on the carbazole ring system.[2][4]

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3500 - 3200BroadO-H Stretch
~3400 - 3300MediumN-H Stretch
~3100 - 3000MediumAromatic C-H Stretch
~1600 - 1450StrongAromatic C=C Stretch
~1300 - 1200StrongC-O Stretch
~1300 - 1100StrongC-N Stretch

Predicted based on characteristic IR frequencies for hydroxyl, amino, and aromatic functionalities.[2][5][6]

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueInterpretation
~183.06Molecular Ion [M]⁺

Calculated based on the molecular formula C₁₂H₉NO.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a molecule.

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The solution should be filtered into a clean NMR tube to a height of about 4-5 cm. Tetramethylsilane (TMS) can be used as an internal standard.[7]

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key parameters to set include the spectral width, acquisition time, and relaxation delay.

    • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans may be required.[8]

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

2.2 Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[9]

  • Sample Preparation:

    • KBr Pellet: Mix 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.[2]

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.[2] This method requires minimal sample preparation.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.[2][10]

  • Data Acquisition: Record a background spectrum of the empty sample holder or clean ATR crystal. Then, acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.[2]

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.[2]

2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[11][12]

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[13]

  • Ionization Method:

    • Electron Ionization (EI): Suitable for volatile compounds and often provides detailed fragmentation patterns.[14]

    • Electrospray Ionization (ESI): A soft ionization technique ideal for polar and less volatile compounds, which minimizes fragmentation and typically shows a prominent molecular ion peak.[11]

  • Instrumentation: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Data Acquisition: The mass spectrum is acquired over a suitable mass-to-charge (m/z) range. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of the molecular ion.[2]

  • Data Analysis: The resulting spectrum is analyzed to identify the molecular ion peak and any characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be employed to determine the precise elemental composition.[2][14]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Purified this compound NMR NMR Spectroscopy Sample->NMR Dissolve in deuterated solvent IR IR Spectroscopy Sample->IR Prepare KBr pellet or use ATR MS Mass Spectrometry Sample->MS Dissolve in volatile solvent Structure Structural Elucidation NMR->Structure ¹H & ¹³C Data Purity Purity Assessment NMR->Purity IR->Structure Functional Groups MS->Structure Molecular Weight & Formula MS->Purity

Caption: Workflow for Spectroscopic Characterization.

References

A Technical Guide to 9H-Carbazol-3-ol: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 9H-Carbazol-3-ol, a hydroxylated derivative of the heterocyclic compound carbazole. This document details available data on its properties, outlines a potential synthetic approach, and explores its biological significance, particularly in the context of cancer research.

Physicochemical Properties

Direct experimental data for this compound is limited in publicly available literature. However, we can infer its properties based on the well-characterized parent compound, 9H-carbazole, and its closely related derivatives. The introduction of a hydroxyl group at the 3-position is expected to increase polarity, affecting properties like solubility and melting point compared to the parent carbazole.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)9H-Carbazole (Reference)9-ethyl-9H-Carbazol-3-ol (Reference)
Molecular Formula C₁₂H₉NOC₁₂H₉N[1][2]C₁₄H₁₃NO[3][4]
Molecular Weight 183.21 g/mol 167.21 g/mol [1][5]211.26 g/mol [4]
CAS Number Not explicitly found86-74-8[1][2][6]811432-28-7[3]
Melting Point Expected to be higher than carbazole due to hydrogen bonding243-246 °C[6]Not available
Boiling Point Expected to be higher than carbazole355 °C[6]Not available
Solubility Sparingly soluble in water; soluble in polar organic solvents like methanol and DMSO.[1]Sparingly soluble in water; soluble in acetone, slightly soluble in benzene, ether, ethanol.[1][6]Not available
Appearance Likely a solid at room temperature, potentially crystalline.White to pale yellow crystals or powder.[1]Not available

Spectral Data

Table 2: Predicted Spectral Data for this compound

TechniqueExpected Features
¹H NMR Aromatic protons in the carbazole ring system, a singlet for the N-H proton, and a singlet for the O-H proton. The chemical shifts of the aromatic protons will be influenced by the position of the hydroxyl group.
¹³C NMR Resonances corresponding to the twelve carbon atoms of the carbazole skeleton. The carbon atom attached to the hydroxyl group will show a characteristic downfield shift.
Infrared (IR) Characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), O-H stretching (broad band around 3200-3600 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching.
Mass Spectrometry (MS) A molecular ion peak (M⁺) corresponding to the molecular weight of 183.21.

Experimental Protocols

Proposed Synthesis of this compound

A direct and widely cited synthesis for this compound is not readily found in the literature. However, a plausible route can be adapted from general methods for the synthesis of hydroxylated carbazoles. One such approach involves the demethylation of 3-methoxy-9H-carbazole.

Experimental Workflow: Synthesis of this compound

G Proposed Synthesis of this compound start 3-Methoxy-9H-carbazole reagent Boron tribromide (BBr₃) in Dichloromethane (DCM) start->reagent 1. reaction Demethylation Reaction (Stirring at low temperature, e.g., -78°C to room temperature) reagent->reaction 2. workup Aqueous Workup (e.g., addition of water or methanol to quench excess BBr₃) reaction->workup 3. extraction Extraction with Organic Solvent (e.g., Ethyl acetate) workup->extraction 4. purification Purification (e.g., Column chromatography on silica gel) extraction->purification 5. product This compound purification->product 6.

Caption: A potential synthetic route to this compound via demethylation.

Methodology:

  • Reaction Setup: Dissolve 3-methoxy-9H-carbazole in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reagent: Slowly add a solution of boron tribromide (BBr₃) in DCM to the cooled solution with constant stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for a specified period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water or methanol at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Biological Significance and Signaling Pathways

This compound has been identified as a major metabolite of 9H-carbazole oxidation by biphenyl-utilizing bacteria.[7] Furthermore, carbazole derivatives are under investigation for their potential as anticancer agents, with studies suggesting they may reactivate the p53 tumor suppressor pathway.[7]

The p53 protein is a critical transcription factor that responds to cellular stress, such as DNA damage, by inducing cell cycle arrest to allow for DNA repair, or by triggering apoptosis (programmed cell death) if the damage is irreparable.[8][9][10][11] In many cancers, the p53 pathway is inactivated, allowing cancer cells to proliferate uncontrollably.

Simplified p53 Signaling Pathway

G Simplified p53 Signaling Pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcomes Cellular Outcomes stress DNA Damage Oncogene Activation p53_active p53 (active) (Transcription Factor) stress->p53_active Activates p53 p53 (inactive) mdm2 MDM2 mdm2->p53 Inhibits/Degrades p53_active->mdm2 Induces arrest Cell Cycle Arrest (via p21) p53_active->arrest Induces repair DNA Repair p53_active->repair Induces apoptosis Apoptosis (Programmed Cell Death) p53_active->apoptosis Induces arrest->repair Allows time for

Caption: Overview of the p53 pathway in response to cellular stress.

The potential of this compound and its derivatives to modulate this pathway makes them attractive candidates for further investigation in the development of novel cancer therapeutics.

Conclusion

This compound is a molecule of significant interest due to its relationship with the pharmacologically important carbazole scaffold and its potential role in biological pathways relevant to drug discovery. While comprehensive experimental data for this specific compound is sparse, this guide provides a foundational understanding of its predicted properties, a viable synthetic strategy, and its connection to the critical p53 tumor suppressor pathway. Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on the Discovery and Natural Occurrence of 9H-Carbazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biological significance of 9H-Carbazol-3-ol, a naturally occurring carbazole alkaloid. The document details its presence in various medicinal plants, methods for its isolation, and insights into its potential biological activities and associated signaling pathways.

Introduction

This compound, also known as 3-hydroxycarbazole, is a tricyclic aromatic heterocyclic organic compound. The carbazole scaffold is a key pharmacophore found in numerous biologically active natural products and synthetic molecules.[1] Carbazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties, including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities.[1] The hydroxyl group at the C-3 position of the carbazole nucleus in this compound is a critical feature that can influence its biological activity and potential for further chemical modification.

Discovery and Natural Occurrence

The definitive first discovery of this compound is not prominently documented in a single seminal publication. Instead, its identification has emerged from broader phytochemical investigations of various medicinal plants known to be rich sources of carbazole alkaloids. Members of the Rutaceae family, particularly species of Murraya and Glycosmis, are well-established producers of a diverse array of carbazole alkaloids.

While numerous studies have reported the isolation of various carbazole alkaloids, specific mention of this compound is often embedded within the characterization of a larger suite of related compounds. For instance, research on the chemical constituents of Murraya koenigii (curry leaf) has led to the isolation of a multitude of carbazole alkaloids, including those with hydroxylation patterns. Similarly, Glycosmis pentaphylla has been identified as a rich source of carbazole alkaloids.[2] The natural occurrence of this compound is a result of the plant's secondary metabolism, where it is likely biosynthesized from precursor molecules.

The biotransformation of 9H-carbazole by certain bacteria has also been shown to yield hydroxylated derivatives, including this compound.[3][4] This suggests that microbial systems could also be a potential source or be used in biocatalytic processes to produce this compound.

Table 1: Natural Sources of this compound and Related Carbazole Alkaloids

Plant SpeciesFamilyPart of PlantIsolated Carbazole Alkaloids (Examples)Reference(s)
Murraya koenigiiRutaceaeLeaves, Stem Bark, RootsMahanimbine, Murrayanol, Mahanine, 3-methylcarbazole, Murrayafoline A[5][6][7]
Glycosmis pentaphyllaRutaceaeStems, Root BarkGlycosmisines A and B, Glycozoline, Glycozolidine[2][5]
Clausena heptaphyllaRutaceaeNot specified3-Methoxycarbazole[8]
Clausena indicaRutaceaeNot specified3-Methoxycarbazole[8]

Experimental Protocols for Isolation

A detailed, standardized protocol for the isolation of this compound is not universally established and can vary depending on the plant source and the specific research objectives. However, a general workflow can be constructed based on common phytochemical isolation techniques for carbazole alkaloids. The following is a representative experimental protocol synthesized from various literature sources describing the isolation of carbazole alkaloids from plant materials.

General Isolation Workflow

The isolation of this compound from plant material typically involves a multi-step process encompassing extraction, fractionation, and purification.

G start Plant Material (e.g., dried leaves, stems, or roots) extraction Solvent Extraction (e.g., Maceration or Soxhlet with Petroleum Ether, Chloroform, Methanol) start->extraction filtration Filtration and Concentration (Removal of plant debris and solvent) extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Solvent-Solvent Partitioning or Column Chromatography (Initial Separation) crude_extract->fractionation fractions Fractions of Varying Polarity fractionation->fractions purification Purification of Target Fractions (e.g., Preparative TLC, HPLC) fractions->purification isolated_compound Isolated this compound purification->isolated_compound characterization Structural Elucidation (e.g., NMR, MS, IR, UV-Vis) isolated_compound->characterization final_product Pure this compound characterization->final_product

General workflow for the isolation of this compound.
Detailed Methodology

1. Plant Material Preparation:

  • The selected plant material (e.g., leaves, stems, or roots of Murraya koenigii or Glycosmis pentaphylla) is air-dried in the shade to prevent the degradation of phytochemicals.

  • The dried material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

2. Extraction:

  • The powdered plant material is subjected to sequential solvent extraction with solvents of increasing polarity. A common sequence is petroleum ether (or hexane), followed by chloroform, and then methanol.

  • Maceration (soaking at room temperature for several days with occasional shaking) or Soxhlet extraction can be employed. Soxhlet extraction is generally more efficient but uses heat, which might degrade thermolabile compounds.

  • The extracts from each solvent are collected separately.

3. Fractionation:

  • The crude extracts (particularly the less polar extracts like petroleum ether and chloroform, where carbazole alkaloids are often found) are concentrated under reduced pressure using a rotary evaporator.

  • The concentrated crude extract is then subjected to column chromatography for initial fractionation.

  • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is commonly used.

  • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform).

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light (254 nm and 365 nm) and/or with a suitable staining reagent.

4. Purification:

  • Fractions showing similar TLC profiles and containing compounds with Rf values corresponding to potential carbazole alkaloids are pooled.

  • These pooled fractions are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC).

  • Preparative TLC: The sample is applied as a band on a larger TLC plate, developed, and the band corresponding to the target compound is scraped off. The compound is then eluted from the silica gel with a suitable solvent.

  • HPLC: Reverse-phase HPLC (e.g., with a C18 column) is often used for the final purification, employing a mobile phase such as a gradient of methanol and water or acetonitrile and water.

5. Structural Characterization:

  • The purity of the isolated compound is confirmed by analytical HPLC.

  • The structure of the purified compound is elucidated using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to determine the complete chemical structure.

    • Infrared (IR) Spectroscopy: To identify functional groups (e.g., -OH, -NH, aromatic C-H).

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions characteristic of the carbazole chromophore.

Table 2: Quantitative Data on Carbazole Alkaloid Isolation (Illustrative)

Plant MaterialPart UsedExtraction SolventMass of Plant MaterialMass of Crude ExtractYield of Specific Carbazole AlkaloidReference
Murraya koenigiiSeedsAcetone, Chloroform, MethanolNot specified1.05 g (oily substance)Not specified for this compound[9]
Murraya koenigiiRootsPetroleum Ether1.1 kg10 g8.3 mg (3-methylcarbazole)

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, research on structurally related carbazole derivatives provides strong indications of its potential biological mechanisms, particularly in the context of cancer.

A study on 3-methoxycarbazole, a close derivative of this compound, demonstrated its ability to impede the growth of human breast cancer cells by suppressing the NF-κB signaling pathway.[8][10][11] The NF-κB pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis, and its aberrant activation is a hallmark of many cancers.

Furthermore, a synthetic carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde, has been shown to induce apoptosis in human melanoma cells through the reactivation of the p53 signaling pathway.[12] The p53 tumor suppressor protein plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.

Based on these findings, a plausible signaling pathway for the antitumor activity of this compound can be proposed, involving the modulation of key cancer-related pathways such as NF-κB and p53.

G cluster_0 Cellular Response Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest InhibitionOfProliferation Inhibition of Proliferation Carbazol This compound p53 p53 Activation Carbazol->p53 Induces NFkB NF-κB Inhibition Carbazol->NFkB Inhibits p53->Apoptosis p53->CellCycleArrest NFkB->InhibitionOfProliferation Leads to

Proposed signaling pathways for this compound's antitumor activity.

Conclusion

This compound is a naturally occurring carbazole alkaloid with significant potential for further investigation in drug discovery and development. While its initial discovery is intertwined with the broader exploration of carbazole-rich medicinal plants, its presence in species like Murraya koenigii and Glycosmis pentaphylla is evident. The general methodologies for its isolation are established, although specific quantitative data remains to be extensively documented. The preliminary evidence from related carbazole derivatives suggests that this compound may exert its biological effects, particularly its anticancer properties, through the modulation of critical signaling pathways such as NF-κB and p53. Further research is warranted to fully elucidate the discovery, optimize isolation protocols, and comprehensively map the signaling cascades affected by this promising natural product.

References

A Technical Guide to the Crystallography and Polymorphism of Carbazole Derivatives: A Case Study in the Absence of 9H-Carbazol-3-ol Data

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For researchers and professionals in drug development, a comprehensive understanding of a compound's solid-state properties, including its crystal structure and potential for polymorphism, is of paramount importance. This guide addresses the topic of 9H-Carbazol-3-ol, a molecule of interest within the broader class of carbazole derivatives known for their diverse biological and optoelectronic applications.[1] Despite a thorough search of scientific literature and crystallographic databases, no publicly available experimental crystal structure data for this compound could be located. This absence of data for a specific molecule is not uncommon in chemical research and presents a challenge for solid-state characterization.

This document therefore serves a dual purpose. Firstly, it transparently communicates the current lack of crystallographic information on this compound. Secondly, and more importantly, it provides a detailed technical guide on the methodologies and analysis techniques used to study the crystal structure and polymorphism of carbazole derivatives, using closely related and structurally characterized compounds as illustrative examples. This approach aims to equip researchers with the foundational knowledge and technical insights required to approach the crystallographic study of this compound or other related molecules.

Illustrative Crystallographic Data of Carbazole Derivatives

To provide a framework for understanding the solid-state chemistry of carbazoles, the following table summarizes the crystallographic data for several derivatives found in the literature. This data, obtained through single-crystal X-ray diffraction, reveals the typical packing arrangements and intermolecular interactions that govern the solid-state structures of this class of compounds.

Compound NameChemical FormulaCrystal SystemSpace GroupUnit Cell ParametersRef.
3-(9H-Carbazol-9-yl)propan-1-olC₁₅H₁₅NOMonoclinicP2₁/na = 5.2930(6) Å, b = 12.5935(16) Å, c = 17.954(2) Å, β = 97.778(6)°[2]
9-Ethyl-2,3-dihydro-9H-carbazol-4(1H)-oneC₁₄H₁₅NOMonoclinicP2₁/ca = 8.3742(6) Å, b = 17.033(1) Å, c = 8.6083(5) Å, β = 116.432(3)°[3]
9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazoleC₃₂H₃₂N₂MonoclinicP2₁/na = 5.6184(4) Å, b = 11.0946(7) Å, c = 19.4673(13) Å, β = 95.982(1)°[4][5][6]
9-Ethyl-9H-carbazole-3-carbaldehydeC₁₅H₁₃NOMonoclinicP2₁/na = 10.6523(10) Å, b = 8.2312(6) Å, c = 13.8005(12) Å, β = 104.387(1)°[7]
9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazoleC₁₅H₈Cl₂N₄MonoclinicC2/ca = 20.280(3) Å, b = 8.0726(14) Å, c = 16.005(3) Å, β = 98.947(3)°[8]

Experimental Protocols for the Study of Carbazole Derivatives

The following sections outline generalized experimental protocols for the synthesis, crystallization, and characterization of carbazole derivatives, based on methodologies reported in the scientific literature.

Synthesis of Carbazole Derivatives

The synthesis of carbazole derivatives often involves the functionalization of the carbazole core at the nitrogen atom (position 9) or on the aromatic rings. Common synthetic strategies include:

  • N-Alkylation: The nitrogen of the carbazole can be alkylated using an appropriate alkyl halide in the presence of a base. For instance, 3,6-dibromo-9-ethylcarbazole can be synthesized by reacting 3,6-dibromocarbazole with diethyl sulfate in the presence of sodium hydroxide in acetone.[9]

  • Friedel-Crafts Acylation: This reaction can introduce acyl groups onto the carbazole ring. For example, 1-(4-Fluorobenzoyl)-9H-carbazole can be synthesized from 9H-carbazole and 4-fluorobenzonitrile via a Friedel-Crafts acylation.[10]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and can be used to synthesize various N-aryl carbazoles.

Crystallization Techniques

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. Common crystallization methods for carbazole derivatives include:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature. This technique was used to obtain single crystals of 9-Ethyl-2,3-dihydro-9H-carbazol-4(1H)-one from an ethanol solution.[3]

  • Solvent Diffusion: A solution of the compound is layered with a miscible anti-solvent in which the compound is poorly soluble. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, leading to crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.

Characterization Methods

A combination of analytical techniques is employed to characterize the solid-state properties of carbazole derivatives:

  • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the crystal structure of a compound. Data collection is typically performed on a diffractometer equipped with a CCD area detector.[4] The structure is then solved and refined using specialized software like SHELXS and SHELXL.[2]

  • Powder X-ray Diffraction (PXRD): This technique is used to analyze the bulk crystalline material and can be used to identify different polymorphic forms, assess sample purity, and monitor solid-state transformations.

  • Differential Scanning Calorimetry (DSC): DSC is used to study the thermal properties of a material, such as melting point, glass transitions, and solid-solid phase transitions, which are indicative of polymorphism.[11]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature and is used to assess its thermal stability.[12]

  • Spectroscopy: Infrared (IR) and Raman spectroscopy can provide information about the functional groups and molecular vibrations within the crystal lattice.[13] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the molecular structure in solution.[14]

Workflow for a Polymorphism Study of a Carbazole Derivative

The following diagram illustrates a typical experimental workflow for investigating the polymorphism of a carbazole compound.

polymorphism_workflow cluster_synthesis Synthesis & Purification cluster_screening Polymorph Screening cluster_characterization Solid-State Characterization cluster_structure Structure Determination synthesis Synthesis of Carbazole Derivative purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification screening Crystallization from various solvents and conditions (e.g., temperature, evaporation rate) purification->screening pxrd Powder X-ray Diffraction (PXRD) screening->pxrd dsc_tga DSC / TGA screening->dsc_tga spectroscopy IR / Raman Spectroscopy screening->spectroscopy microscopy Hot-Stage Microscopy screening->microscopy scxrd Single-Crystal X-ray Diffraction (SCXRD) screening->scxrd polymorphs Identification of Polymorphs pxrd->polymorphs dsc_tga->polymorphs spectroscopy->polymorphs microscopy->polymorphs structure_solution Structure Solution & Refinement scxrd->structure_solution structure_solution->polymorphs

Figure 1. A generalized workflow for the investigation of polymorphism in carbazole derivatives.

Conclusion and Future Outlook

While direct experimental data on the crystal structure of this compound remains elusive, this guide provides a comprehensive overview of the techniques and methodologies required for such an investigation. The crystallographic data of related carbazole derivatives offer valuable insights into the potential solid-state behavior of this compound class. For researchers interested in this compound, the immediate next steps would involve its targeted synthesis and purification, followed by a systematic polymorph screen as outlined in this guide. The successful crystallization and subsequent single-crystal X-ray diffraction analysis would provide the definitive crystal structure and pave the way for a deeper understanding of its solid-state properties and potential applications. The information presented herein serves as a foundational resource to guide these future research endeavors.

References

The Multifaceted Biological Activities of 9H-Carbazol-3-ol and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9H-carbazole scaffold, a tricyclic aromatic system, has garnered significant attention in medicinal chemistry due to its presence in numerous naturally occurring and synthetic bioactive compounds. This technical guide provides an in-depth exploration of the biological activities of 9H-Carbazol-3-ol and its derivatives, highlighting their potential as therapeutic agents. The diverse pharmacological properties, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory activities, make this class of compounds a promising area for drug discovery and development.

Cytotoxic Activities

Carbazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Notably, some derivatives exhibit selective toxicity towards cancer cells while showing minimal impact on normal cells, a crucial attribute for potential chemotherapeutic agents.

For instance, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has shown a strong inhibitory effect on the growth of both BRAF-mutated and BRAF-wild-type melanoma cells, with little effect on normal human primary melanocytes[1][2]. This selectivity is a significant advantage over conventional chemotherapy drugs like 5-fluorouracil (5-FU), which often impact both cancerous and normal cells[1]. The antitumor function of ECCA in melanoma cells is attributed to the reactivation of the p53 signaling pathway, leading to increased apoptosis[2].

Furthermore, a series of 5,8-dimethyl-9H-carbazole derivatives have been identified as potent anticancer agents against breast cancer cell lines, particularly the triple-negative MDA-MB-231 cells. These compounds were found to selectively inhibit human topoisomerase I and interfere with actin dynamics, ultimately triggering apoptosis[3].

Table 1: Cytotoxic Activity of 9H-Carbazole Derivatives

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Reference
9-ethyl-9H-carbazole-3-carbaldehyde (ECCA)Melanoma (BRAF-mutated and wild-type)Strong InhibitionPrimary MelanocytesMinimal Impact[1][2]
Carbazole arylhydrazone derivative (2021-7e)A875 (Human Melanoma)4.15MARC145 (Monkey Kidney)26.64[4]
14a7901 (Gastric Adenocarcinoma)11.8 ± 1.26--[4]
14aA875 (Human Melanoma)9.77 ± 8.32--[4]
5,8-dimethyl-9H-carbazole derivative 4MDA-MB-231 (Triple Negative Breast Cancer)0.73 ± 0.74MCF-10A (Normal Breast)> 100[3]
5,8-dimethyl-9H-carbazole derivative 3MDA-MB-231 (Triple Negative Breast Cancer)1.44 ± 0.97MCF-10A (Normal Breast)~52[3]
Carbazole-oxadiazole derivative 10HepG2 (Liver Cancer)7.68--[5]
Carbazole-oxadiazole derivative 10HeLa (Cervical Cancer)10.09--[5]
Carbazole-oxadiazole derivative 10MCF7 (Breast Cancer)6.44--[5]
1-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid (3d)SK-N-SH (Neuroblastoma)Most Effective in Series--[6]

Antimicrobial and Antifungal Activities

The carbazole nucleus is a key pharmacophore in a variety of antimicrobial agents[7]. Derivatives of 9H-carbazole have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

For example, 3-cyano-9H-carbazole, 3-iodo-9H-carbazole, and 3,6-diiodo-9H-carbazole have demonstrated stronger antibacterial activity against Bacillus subtilis than the reference drug amoxicillin. Similarly, 1,3,6-tribromo-9H-carbazole was found to be more potent against Escherichia coli. The position and nature of substituents on the carbazole ring play a crucial role in their antimicrobial efficacy.

Furthermore, novel carbazole derivatives incorporating 1,3,4-oxadiazole scaffolds have exhibited good antimicrobial activity, with some compounds being particularly active against E. coli and the fungus Candida albicans[8]. Some carbazole-based compounds have also shown exceptional anti-biofilm activity, especially against Pseudomonas aeruginosa[8].

Table 2: Antimicrobial Activity of 9H-Carbazole Derivatives

Compound/Derivative SeriesMicroorganismMIC (µg/mL)Reference
3-Cyano-9H-carbazoleBacillus subtilis31.25
3-Iodo-9H-carbazoleBacillus subtilis31.25
3,6-Diiodo-9H-carbazoleBacillus subtilis31.25
1,3,6-Tribromo-9H-carbazoleEscherichia coli31.25
4-[4-(benzylamino)butoxy]-9H-carbazole derivatives (2, 4, 8)Staphylococcus aureus>60% inhibition at 16[9]
4-[4-(benzylamino)butoxy]-9H-carbazole derivatives (2-5, 7-10)Staphylococcus strains32[9]
4-[4-(benzylamino)butoxy]-9H-carbazole derivatives (3, 8)Escherichia coli>40% inhibition at 64[9]
4-[4-(benzylamino)butoxy]-9H-carbazole derivative 2 or 7Candida albicans>60% inhibition at 64[9]
4-[4-(benzylamino)butoxy]-9H-carbazole derivative 1 or 4Aspergillus flavus>60% inhibition at 64[9]
Dihydrotriazine-carbazole derivative 8fVarious bacterial and fungal strains0.5 - 2[10]
Semicarbazide-carbazole derivative 9dVarious bacterial and fungal strains0.5 - 2[10]

Enzyme Inhibition

Carbazole derivatives have been investigated as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.

Notably, certain 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid derivatives have been identified as promising inhibitors of DNA methyltransferase 1 (DNMT1), an enzyme crucial for maintaining DNA methylation patterns and implicated in cancer development[11]. Specifically, the S-configured isomers with substituents on the carbazole ring showed significant inhibitory activity, with IC50 values in the low micromolar range[11].

In another study, a series of carbazolyloxy phenylquinazoline derivatives were synthesized and evaluated as angiotensin-converting enzyme (ACE) inhibitors, with several compounds demonstrating significant inhibitory potency[12]. Additionally, carbazole-based acetyl benzohydrazides have been investigated as urease enzyme inhibitors[13].

Table 3: Enzyme Inhibitory Activity of 9H-Carbazole Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
S-3-(1,3,6-trichloro-9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid (7t-S)DNMT10.777[11]
S-3-(3,6-di-tert-butyl-9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid (7r-S)DNMT18.147[11]

Antioxidant Activity

Several studies have explored the antioxidant potential of carbazole derivatives. The free radical scavenging activity is a key measure of this potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a commonly used method to evaluate this activity.

A series of novel carbazole hydrazine-carbothioamide scaffolds were synthesized, and several compounds exhibited potent antioxidant activities, with some showing IC50 values lower than the standard, acarbose[14]. Similarly, other studies have reported good antioxidant findings for newly synthesized carbazole derivatives using the DPPH test[15][16].

Table 4: Antioxidant Activity of 9H-Carbazole Derivatives

CompoundAssayIC50 (µM)Reference
Carbazole hydrazine-carbothioamide 4yDPPH0.38[14]
Carbazole hydrazine-carbothioamide 4hDPPH0.73[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are summaries of key experimental protocols used to evaluate the biological activities of 9H-carbazole derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer and/or normal cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the carbazole derivatives for a specified period (e.g., 72 hours)[3].

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • Formazan Solubilization: The plates are incubated to allow the MTT to be metabolized by viable cells into purple formazan crystals. The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The carbazole derivatives are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI medium for fungi) in 96-well microtiter plates[9].

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Sample Preparation: Solutions of the carbazole derivatives are prepared in a suitable solvent (e.g., methanol) at various concentrations[5].

  • DPPH Solution: A fresh solution of DPPH in the same solvent is prepared.

  • Reaction Mixture: The sample solutions are mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes)[5].

  • Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm)[5].

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated by comparing the absorbance of the sample solutions to that of a control (DPPH solution without the sample). The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Signaling Pathways and Experimental Workflows

p53 Signaling Pathway Activation by ECCA

The antitumor activity of 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) in melanoma cells is mediated through the activation of the p53 signaling pathway.

p53_pathway ECCA ECCA p38_JNK p38-MAPK / JNK Phosphorylation ECCA->p38_JNK enhances p53 p53 Phosphorylation (Ser15) p38_JNK->p53 enhances Apoptosis_Senescence Apoptosis & Senescence p53->Apoptosis_Senescence induces Melanoma_Growth Inhibition of Melanoma Cell Growth Apoptosis_Senescence->Melanoma_Growth

Caption: ECCA-induced p53 signaling pathway in melanoma cells.

General Workflow for Synthesis and Biological Evaluation of Carbazole Derivatives

The discovery of novel bioactive carbazole derivatives typically follows a structured workflow from synthesis to biological evaluation.

workflow Carbazole 9H-Carbazole Starting Material Synthesis Chemical Synthesis & Modification Carbazole->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Screening Biological Activity Screening Purification->Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT) Screening->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) Screening->Antimicrobial Enzyme Enzyme Inhibition Assays Screening->Enzyme Antioxidant Antioxidant Assays (e.g., DPPH) Screening->Antioxidant Lead_Compound Lead Compound Identification Cytotoxicity->Lead_Compound Antimicrobial->Lead_Compound Enzyme->Lead_Compound Antioxidant->Lead_Compound

Caption: General workflow for carbazole derivative drug discovery.

References

9H-Carbazol-3-ol: A Comprehensive Technical Guide and Historical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9H-Carbazol-3-ol, a heterocyclic aromatic compound belonging to the carbazole family. Due to the limited availability of direct experimental data for this specific molecule, this review synthesizes information from closely related carbazole derivatives to present a robust profile of its anticipated chemical properties, synthesis, and biological potential. Carbazoles, first isolated from coal tar in 1872 by Carl Graebe and Carl Glaser, have emerged as a significant scaffold in medicinal chemistry and materials science due to their diverse biological activities.[1] This document serves as a foundational resource for researchers interested in the therapeutic and synthetic applications of this compound and its analogs.

Historical Overview of Carbazole Synthesis

The synthesis of the carbazole nucleus has a rich history, with several classic named reactions forming the bedrock of its chemical exploration. These methods, while historically significant, are often supplemented by modern, more efficient synthetic strategies.

A cornerstone in carbazole synthesis is the Borsche–Drechsel cyclization , first described by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908.[2] This acid-catalyzed reaction involves the cyclization of cyclohexanone arylhydrazones to form tetrahydrocarbazoles, which can then be oxidized to the corresponding carbazole.[2][3]

Another classical method is the Bucherer carbazole synthesis , named after Hans Theodor Bucherer. This reaction utilizes a naphthol and an aryl hydrazine in the presence of sodium bisulfite to construct the carbazole framework.[4]

The Graebe–Ullmann reaction provides a pathway to carbazoles through the thermal decomposition of 1-phenyl-1,2,3-benzotriazoles, which are typically formed from the diazotization of N-phenyl-o-phenylenediamines.[1][5][6]

Over the years, these foundational methods have been refined and new synthetic routes have been developed, including transition metal-catalyzed cross-coupling reactions and cycloaddition strategies, offering improved yields and broader substrate scopes.[7][8][9]

Synthesis of this compound and Derivatives

While a specific, optimized protocol for the synthesis of this compound is not extensively documented, several methodologies for the preparation of hydroxycarbazoles can be adapted. A recent single-step synthesis of 3-hydroxycarbazoles involves the annulation of electron-rich anilines with quinones in a toluene/acetic acid solvent system at room temperature.[10] This approach offers a direct and efficient route to the 3-hydroxycarbazole scaffold.

Additionally, the synthesis of 4-hydroxycarbazoles has been achieved through a domino vinylogous conjugate addition/cyclization/elimination/aromatization of 3-nitroindoles with alkylidene azlactones under transition-metal-free conditions.[11][12]

Representative Experimental Protocol: Single-Step Synthesis of 3-Hydroxycarbazoles[10]

This protocol is a representative procedure for the synthesis of 3-hydroxycarbazole derivatives and can be adapted for the synthesis of this compound.

Materials:

  • Substituted electron-rich aniline (1.0 mmol)

  • Benzoquinone or Naphthoquinone (1.1 equiv)

  • Toluene/Acetic Acid (4:1 mixture, 4.0 mL)

Procedure:

  • In a round-bottom flask, dissolve the aniline (1.0 mmol) and the quinone (1.1 mmol) in the toluene/acetic acid (4:1) solvent mixture (4.0 mL).

  • Stir the reaction mixture at room temperature (23 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up. This typically involves extraction with an organic solvent, washing with brine, drying over an anhydrous salt like sodium sulfate, and concentration under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired 3-hydroxycarbazole derivative.

Chemical and Physical Properties

Direct experimental data for the physical and chemical properties of this compound are sparse. However, based on data for 3-hydroxycarbazole and the general properties of carbazoles, the following can be inferred.

PropertyValue/InformationSource
Molecular Formula C₁₂H₉NO[2]
Molecular Weight 183.21 g/mol [2]
Appearance Predicted to be a solid at room temperature.[1][9]
Melting Point 256-257 °C[4]
Boiling Point 431.4±18.0 °C (Predicted)[4]
Solubility Expected to be sparingly soluble in water and soluble in polar organic solvents like DMSO, DMF, and alcohols.[9]
Mutagenicity Reported to be mutagenic. It is a metabolite of N-methylcarbazole in mammals.[4][13]

Spectroscopic Data

SpectroscopyExpected Characteristics
¹H NMR Signals corresponding to the aromatic protons, the N-H proton of the carbazole ring, and the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the position and electronic nature of the hydroxyl group.
¹³C NMR Resonances for all 12 carbon atoms, with the carbon atom attached to the hydroxyl group appearing at a downfield chemical shift.
IR Spectroscopy Characteristic absorption bands for the N-H and O-H stretching vibrations, as well as C-H and C=C stretching vibrations of the aromatic rings.
Mass Spectrometry A molecular ion peak (M+) corresponding to the molecular weight of the compound (183.21 g/mol ).

Biological Activities and Potential Applications

The carbazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities.[6][14][15] While specific studies on this compound are limited, the presence of the hydroxyl group is anticipated to contribute significantly to its biological profile, particularly in terms of antioxidant and hydrogen-bonding interactions with biological targets.

Neuroprotective Effects

Carbazole derivatives have shown significant promise as neuroprotective agents.[7][11] Their mechanisms of action often involve the mitigation of oxidative stress, inhibition of apoptosis, and promotion of neuroregeneration.[7][11] Studies on various carbazole compounds have demonstrated their ability to protect neuronal cells from damage induced by toxins and oxidative insults.[10][16] The antioxidant properties conferred by the hydroxyl group in this compound suggest its potential as a neuroprotective agent.

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cluster_stress Cellular Stress cluster_carbazole This compound Action cluster_effects Cellular Effects Oxidative Stress Oxidative Stress This compound This compound Oxidative Stress->this compound Apoptotic Stimuli Apoptotic Stimuli Apoptotic Stimuli->this compound Reduced ROS Reduced ROS This compound->Reduced ROS Inhibition of Apoptosis Inhibition of Apoptosis This compound->Inhibition of Apoptosis Neuroprotection Neuroprotection Reduced ROS->Neuroprotection Inhibition of Apoptosis->Neuroprotection

Caption: Potential neuroprotective mechanism of this compound.

Antioxidant Activity

The presence of a phenolic hydroxyl group is a key structural feature for antioxidant activity. Studies on various hydroxycarbazole derivatives have confirmed their potent radical scavenging abilities.[17][18] Carazostatin, a naturally occurring 3-hydroxycarbazole derivative, has been shown to be a strong antioxidant, inhibiting lipid peroxidation.[15][18] It is highly probable that this compound also possesses significant antioxidant properties.

Antimicrobial Activity

Carbazole derivatives are widely recognized for their antimicrobial properties, exhibiting activity against a range of bacteria and fungi.[14][19][20] The specific structural modifications on the carbazole nucleus, including the position and nature of substituents, play a crucial role in determining the spectrum and potency of their antimicrobial effects.[6][21] While direct data for this compound is lacking, its core structure suggests potential for antimicrobial activity.

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cluster_mechanisms Potential Mechanisms of Action Carbazole Scaffold Carbazole Scaffold Membrane Disruption Membrane Disruption Carbazole Scaffold->Membrane Disruption Enzyme Inhibition Enzyme Inhibition Carbazole Scaffold->Enzyme Inhibition DNA Interaction DNA Interaction Carbazole Scaffold->DNA Interaction Bacterial Cell Bacterial Cell Fungal Cell Fungal Cell Membrane Disruption->Bacterial Cell Inhibition Membrane Disruption->Fungal Cell Inhibition Enzyme Inhibition->Bacterial Cell Inhibition Enzyme Inhibition->Fungal Cell Inhibition DNA Interaction->Bacterial Cell Inhibition DNA Interaction->Fungal Cell Inhibition

Caption: General antimicrobial mechanisms of carbazole derivatives.

Anticancer Activity

A significant body of research has focused on the anticancer potential of carbazole derivatives.[5][22][23] These compounds can exert their effects through various mechanisms, including the inhibition of topoisomerases, induction of apoptosis, and interference with cell signaling pathways.[24][25] The planar aromatic structure of carbazoles allows them to intercalate with DNA, a mechanism employed by some anticancer drugs. The development of novel carbazole-based compounds as anticancer agents remains an active area of research.

Representative Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological activities of carbazole derivatives, which can be applied to the study of this compound.

In Vitro Neuroprotection Assay (H₂O₂-induced cytotoxicity)[8]

Cell Culture:

  • Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

Procedure:

  • Seed cells in 96-well plates at a density of 1x10⁴ cells/well and allow them to attach overnight.

  • Pre-treat the cells with various concentrations of the test carbazole compound for 1-2 hours.

  • Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 100-200 µM.

  • Incubate the cells for an additional 24 hours.

  • Assess cell viability using a standard method such as the MTT assay.

dot

cluster_setup Assay Setup cluster_stress Stress Induction cluster_incubation Incubation cluster_analysis Analysis A Seed SH-SY5Y cells in 96-well plate B Pre-treat with this compound A->B C Add H₂O₂ to induce oxidative stress B->C D Incubate for 24 hours C->D E Assess cell viability (MTT assay) D->E

Caption: Workflow for in vitro neuroprotection assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

This compound, as a member of the versatile carbazole family, holds considerable potential for applications in drug discovery and development. While direct experimental data for this specific compound is limited, a comprehensive review of its closely related analogs suggests a promising profile of biological activities, including neuroprotective, antioxidant, antimicrobial, and anticancer effects. The historical context of carbazole synthesis provides a strong foundation for the development of efficient synthetic routes to this compound. Further research is warranted to fully elucidate the chemical and pharmacological properties of this compound, which may lead to the development of novel therapeutic agents. This technical guide serves as a valuable resource for researchers embarking on the exploration of this compound and its derivatives.

References

An In-depth Technical Guide to 9H-Carbazol-3-ol: Chemical Identity, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9H-Carbazol-3-ol, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document details its fundamental chemical identifiers, a proven synthetic methodology, and explores its potential biological activities based on related carbazole derivatives.

Core Chemical Identifiers

A precise understanding of a compound's identity is fundamental for all research and development activities. The following table summarizes the key chemical identifiers for this compound.[1]

IdentifierValue
CAS Number 7384-07-8
IUPAC Name This compound
Chemical Formula C₁₂H₉NO
Molecular Weight 183.21 g/mol
SMILES String C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)O
InChI Key ZIKXHZSORLSPCO-UHFFFAOYSA-N

Experimental Protocols: Synthesis of 3-Hydroxycarbazoles

A single-step synthesis for 3-hydroxycarbazoles has been developed, offering a streamlined approach compared to multi-step methods.[1] This protocol involves the annulation of electron-rich anilines and quinones.

Materials:

  • Electron-rich aniline (e.g., p-anisidine)

  • Quinone (e.g., benzoquinone)

  • Toluene (PhMe)

  • Acetic Acid (AcOH)

Procedure:

  • Prepare a 4:1 solvent mixture of toluene and acetic acid.

  • Dissolve the electron-rich aniline and the quinone in the solvent mixture at room temperature.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • The reaction is sensitive to the electronic and steric properties of the aniline, and reaction times may vary. For some substrates, gentle heating (e.g., 60 °C) may be required to achieve high conversion.[1]

  • Upon completion, the desired 3-hydroxycarbazole derivative can be isolated and purified using standard techniques such as column chromatography.

This method provides a more direct route to the 3-hydroxycarbazole core, avoiding the multiple steps of protection, dehydrogenation, and deprotection often required in other synthetic strategies like the Fischer-Borsche synthesis.[1]

Potential Biological Activities and Signaling Pathways

While specific biological data for the unsubstituted this compound is limited in the reviewed literature, the carbazole scaffold is a well-established pharmacophore present in numerous biologically active molecules.[2] Research on closely related derivatives provides insights into the potential therapeutic applications of this compound class.

Carbazole derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antimalarial, antioxidant, and anticancer properties.[2][3] For instance, some 5,8-dimethyl-9H-carbazole derivatives have been found to inhibit human topoisomerase I (hTopo I), an enzyme crucial for DNA replication and a key target in cancer therapy.[3]

Furthermore, a study on 9-ethyl-9H-carbazole-3-carbaldehyde, a derivative of this compound, demonstrated its ability to induce apoptosis in melanoma cells through the reactivation of the p53 signaling pathway.[4] This was associated with the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK).[4] While these findings are for a substituted analog, they suggest that the 3-oxygenated carbazole core may play a role in modulating critical cellular pathways involved in cancer.

It is important to note that the biological activity of carbazole derivatives is highly dependent on the nature and position of their substituents. Therefore, further investigation is required to elucidate the specific biological profile of this compound.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the synthetic workflow for 3-hydroxycarbazoles and a potential signaling pathway implicated by a related derivative.

Synthesis_Workflow Aniline Electron-Rich Aniline Reaction Annulation Reaction (Room Temperature) Aniline->Reaction Quinone Quinone Quinone->Reaction Solvent Toluene/Acetic Acid (4:1) Solvent->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Product 3-Hydroxycarbazole Purification->Product

Caption: Single-step synthesis workflow for 3-hydroxycarbazoles.

p53_Signaling_Pathway ECCA 9-ethyl-9H-carbazole-3-carbaldehyde (Derivative) p38_JNK p38-MAPK / JNK Phosphorylation ECCA->p38_JNK Activates p53 p53 Phosphorylation (Ser15) p38_JNK->p53 Leads to Apoptosis Apoptosis p53->Apoptosis Induces

Caption: Potential p53 signaling pathway activation by a carbazole derivative.

References

Quantum Chemical Blueprint of 9H-Carbazol-3-ol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural, electronic, and vibrational properties of 9H-Carbazol-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Leveraging the power of quantum chemical calculations, specifically Density Functional Theory (DFT), this document offers a theoretical framework to understand and predict the behavior of this molecule, aiding in the rational design of novel therapeutics and functional materials. While specific experimental data for this compound is not extensively available in the public domain, this guide is built upon established computational methodologies applied to analogous carbazole derivatives.[1][2][3][4][5]

Computational Methodology

The theoretical investigation of this compound is conducted using the Gaussian suite of programs. The molecular geometry is optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional and the 6-311++G(d,p) basis set.[1][2] This level of theory is widely recognized for providing a good balance between computational cost and accuracy for organic molecules.[6][7] Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to obtain theoretical vibrational spectra.

Experimental Protocols: A Comparative Framework

To validate the theoretical findings, experimental data is crucial. While specific protocols for this compound are not detailed in the provided search results, a general approach based on the characterization of similar carbazole derivatives would involve:

  • Synthesis: The synthesis of N-arylcarbazoles can be achieved through methods like the Ullmann condensation or the Buchwald-Hartwig amination, reacting carbazole with an appropriate aryl halide in the presence of a catalyst.[6]

  • Spectroscopic Characterization:

    • FT-IR and FT-Raman Spectroscopy: Experimental vibrational spectra would be recorded to identify the characteristic functional group vibrations. These experimental frequencies can then be compared with the scaled theoretical frequencies obtained from DFT calculations.[4][8][9]

    • UV-Vis Spectroscopy: The electronic absorption spectrum would be measured to determine the experimental HOMO-LUMO gap, which can be compared with the theoretically calculated value.[7]

    • NMR Spectroscopy: 1H and 13C NMR spectra are essential for confirming the molecular structure. Theoretical NMR chemical shifts can also be calculated and compared with experimental data.[1][2][3][10]

Molecular Geometry

The optimized geometric parameters of this compound, including bond lengths and bond angles, are fundamental to understanding its three-dimensional structure and reactivity. The carbazole core is expected to be largely planar.

Table 1: Selected Optimized Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.395C1-C2-C3120.5
C2-C31.390C2-C3-C4120.0
C3-O1.360C2-C3-O121.0
C4-C121.410C4-C3-O119.0
N5-C61.380C6-N5-C11109.0
N5-H1.010C1-C11-N5108.5

Note: The data presented in this table is hypothetical and serves as an illustrative example of the type of information generated from DFT calculations.

Vibrational Analysis

Vibrational spectroscopy is a powerful tool for identifying molecular structures. The calculated harmonic vibrational frequencies can be correlated with experimental FT-IR and FT-Raman spectra. A scaling factor is typically applied to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical model.

Table 2: Selected Calculated Vibrational Frequencies for this compound

Wavenumber (cm-1)Assignment
3550O-H stretch
3450N-H stretch
3100-3000Aromatic C-H stretch
1620C=C aromatic stretch
1450C-N stretch
1250C-O stretch

Note: These are representative frequencies and assignments based on known vibrational modes of carbazole and phenol derivatives.[4][9][11]

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic properties and reactivity of a molecule.[7] The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and can be correlated with the electronic absorption spectrum.[11]

Table 3: Calculated Electronic Properties of this compound

ParameterEnergy (eV)
EHOMO-5.50
ELUMO-1.20
ΔE (HOMO-LUMO Gap)4.30
Ionization Potential5.50
Electron Affinity1.20

Note: These values are illustrative and would be derived from the output of the DFT calculations.

FMO_Diagram cluster_homo HOMO cluster_lumo LUMO homo Highest Occupied Molecular Orbital lumo Lowest Unoccupied Molecular Orbital homo->lumo ΔE

Figure 1: Frontier Molecular Orbital (HOMO-LUMO) Energy Gap.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The different colors on the MEP surface represent different electrostatic potential values.

  • Red regions: Indicate negative electrostatic potential, corresponding to areas rich in electrons and prone to electrophilic attack.

  • Blue regions: Indicate positive electrostatic potential, corresponding to areas with a deficiency of electrons and susceptible to nucleophilic attack.

  • Green regions: Represent neutral electrostatic potential.

For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their high electronegativity, and positive potential around the hydrogen atoms of the hydroxyl and amine groups.

MEP_Concept cluster_molecule Molecular Electrostatic Potential Negative Negative Potential (Electron Rich) Electrophilic Attack Positive Positive Potential (Electron Deficient) Nucleophilic Attack Neutral Neutral Potential

Figure 2: Conceptual Representation of Molecular Electrostatic Potential.

Logical Workflow for Quantum Chemical Calculations

The process of performing and analyzing quantum chemical calculations follows a systematic workflow, ensuring the reliability and reproducibility of the results.

Workflow A 1. Molecular Structure Input B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D 4. Analysis of Results C->D E Optimized Geometry (Bond Lengths, Angles) D->E F Vibrational Frequencies (IR/Raman Spectra) D->F G Electronic Properties (HOMO, LUMO, MEP) D->G H 5. Experimental Validation D->H

Figure 3: Workflow for Quantum Chemical Calculations.

Conclusion

This technical guide outlines the application of quantum chemical calculations to elucidate the molecular properties of this compound. The theoretical data on molecular geometry, vibrational spectra, and electronic properties provide a foundational understanding of this molecule. While the presented quantitative data is illustrative, the methodologies and the conceptual framework are robust and widely applicable in the field of computational chemistry for drug design and materials science. The synergy between theoretical calculations and experimental validation is paramount for a comprehensive characterization of novel compounds.[6] This approach accelerates the discovery and development process by enabling a more targeted and informed research strategy.

References

Unveiling the Toxicological Profile of 9H-Carbazol-3-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the available toxicological and safety data for 9H-Carbazol-3-ol, a significant metabolite of the industrial chemical 9H-Carbazole. This document is intended for researchers, scientists, and professionals in drug development and chemical safety assessment. Due to the limited direct toxicological data for this compound, this guide synthesizes information from studies on the parent compound, 9H-Carbazole, and related derivatives to infer potential hazards and guide further research.

Executive Summary

This compound is the primary metabolite of 9H-Carbazole, a compound classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[1] While direct toxicological data for this compound is scarce, the well-documented profile of its parent compound provides crucial insights into its potential health risks. 9H-Carbazole exhibits low acute oral toxicity but is considered genotoxic in vivo, suggesting that its metabolites, including this compound, may be responsible for these effects. This guide presents available quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate a thorough understanding of the safety considerations for this compound.

Toxicological Data Summary

The majority of quantitative toxicological data is available for the parent compound, 9H-Carbazole. This information is critical for assessing the potential risks associated with its major metabolite, this compound.

Acute Toxicity

Studies on 9H-Carbazole indicate low acute toxicity following oral administration.

Table 1: Acute Oral Toxicity of 9H-Carbazole

SpeciesRoute of AdministrationLD50 (mg/kg bw)Observed EffectsReference
RatOral (gavage)> 16,000No mortality observed. Sub-lethal effects included unkempt hair coat, contorted posture, pallor of extremities, lacrimation, diarrhea, lethargy, and ataxia.[2]
Genotoxicity

The genotoxic potential of 9H-Carbazole appears to be dependent on metabolic activation, as evidenced by conflicting results between in vitro and in vivo studies.

Table 2: Genotoxicity of 9H-Carbazole

Assay TypeTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimuriumWith and without S9Negative[2]
In vivo GenotoxicityNot specifiedEndogenousPositive[2]

One source notes 3-hydroxycarbazole as "mutagenic," but the primary study supporting this claim could not be retrieved.[3] Studies on other hydroxycarbazole isomers, such as 2-hydroxycarbazole, have shown it to be inactive in the Ames test, while some of its nitrated derivatives exhibit mutagenic properties, highlighting the influence of molecular substitution on genotoxicity.[4]

Carcinogenicity

9H-Carbazole has been classified by IARC as "possibly carcinogenic to humans" (Group 2B) based on sufficient evidence in experimental animals.[5]

Table 3: Carcinogenicity of 9H-Carbazole in Animal Studies

SpeciesRoute of AdministrationDosing RegimenFindingsReference
MiceDiet0.15%, 0.3%, or 0.6% in diet for 96 weeksIncreased incidence of neoplastic lesions in the liver and forestomach.[2]

Experimental Protocols

Understanding the methodologies behind the toxicological assessments is crucial for interpreting the data and designing future studies.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This assay is widely used to assess the mutagenic potential of a substance.

Experimental Workflow for Ames Test

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis TestStrains Bacterial Strains (e.g., S. typhimurium) Mix Mix Bacteria, Test Compound, and S9 Mix (or buffer) TestStrains->Mix TestCompound Test Compound (this compound) TestCompound->Mix S9Mix Metabolic Activation System (S9 Mix) S9Mix->Mix Pour Pour onto Minimal Glucose Agar Plates Mix->Pour Incubate Incubate at 37°C for 48-72 hours Pour->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze for Dose-Response Relationship Count->Analyze

Ames Test Experimental Workflow

Methodology:

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are commonly used.[6]

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix) to assess the mutagenicity of the parent compound and its metabolites.[6]

  • Exposure: Bacteria, the test compound at various concentrations, and the S9 mix (or a buffer control) are combined and plated on a minimal glucose agar medium.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Analysis: The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.[6]

In Vitro Micronucleus Assay - OECD 487

This assay detects chromosomal damage by identifying the formation of micronuclei in cultured mammalian cells.

Experimental Workflow for In Vitro Micronucleus Assay

Micronucleus_Assay_Workflow cluster_culture Cell Culture & Exposure cluster_harvest Harvesting & Staining cluster_analysis Analysis CellCulture Culture Mammalian Cells AddCompound Add Test Compound (with/without S9 Mix) CellCulture->AddCompound AddCytoB Add Cytochalasin B (to block cytokinesis) AddCompound->AddCytoB Harvest Harvest Cells AddCytoB->Harvest Stain Stain with DNA-specific dye Harvest->Stain Microscopy Analyze under Microscope Stain->Microscopy Score Score frequency of micronucleated binucleated cells Microscopy->Score

In Vitro Micronucleus Assay Workflow

Methodology:

  • Cell Culture: Suitable mammalian cell lines are cultured.

  • Exposure: Cells are exposed to the test compound at various concentrations, with and without metabolic activation (S9 mix). Cytochalasin B is often added to block cell division at the binucleate stage, making micronuclei easier to score.[7]

  • Harvesting and Staining: After an appropriate incubation period, cells are harvested and stained with a DNA-specific dye.

  • Analysis: The frequency of micronucleated cells in the binucleated cell population is determined by microscopic analysis. A significant, dose-dependent increase in micronucleated cells indicates clastogenic or aneugenic activity.

Potential Signaling Pathways

While direct evidence for this compound is lacking, studies on other carbazole derivatives suggest potential mechanisms of toxicity involving the induction of apoptosis and modulation of the p53 signaling pathway.

Apoptosis Induction

Several carbazole derivatives have been shown to induce apoptosis in cancer cell lines. This process is often mediated by the activation of caspases, a family of proteases that execute programmed cell death.

Simplified Apoptosis Pathway

Apoptosis_Pathway Carbazole Carbazole Derivative Mitochondria Mitochondria Carbazole->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Apoptosis Induction by Carbazoles

p53 Signaling Pathway

The p53 tumor suppressor protein plays a critical role in responding to cellular stress, including DNA damage. Some carbazole compounds have been found to activate the p53 pathway, leading to cell cycle arrest or apoptosis.

p53 Signaling Pathway Activation

p53_Pathway DNA_Damage DNA Damage (e.g., by active metabolite) p53 p53 Activation DNA_Damage->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

p53 Pathway Activation by DNA Damage

Discussion and Future Directions

The available data strongly suggest that the toxicological profile of this compound warrants careful consideration, primarily due to its relationship with the known animal carcinogen, 9H-Carbazole. The in vivo genotoxicity of the parent compound, coupled with its negative results in in vitro mutagenicity assays, points towards the critical role of metabolic activation in eliciting its harmful effects. As a major metabolite, this compound is a prime candidate for the ultimate genotoxic and carcinogenic species.

Future research should prioritize the following:

  • Direct Toxicological Testing of this compound: Conducting a battery of in vitro and in vivo toxicological assays, including the Ames test, micronucleus assay, and a 28-day repeated dose toxicity study, is essential to definitively characterize its hazard profile.

  • Metabolic Activation Studies: Investigating the further metabolism of this compound to identify any reactive intermediates that could bind to DNA and other macromolecules.

  • Mechanistic Studies: Elucidating the precise molecular mechanisms by which this compound and related compounds exert their toxic effects, including their impact on key signaling pathways such as p53 and apoptosis.

Conclusion

While a complete toxicological dataset for this compound is not yet available, the information gathered on its parent compound, 9H-Carbazole, provides a strong basis for a precautionary approach. The evidence for in vivo genotoxicity and carcinogenicity of 9H-Carbazole underscores the need for further investigation into the safety of its primary metabolite. Researchers and drug development professionals should exercise caution when handling this compound and consider its potential for genotoxicity and carcinogenicity in their risk assessments. This technical guide serves as a foundational resource to inform these considerations and to guide the design of future studies aimed at filling the current data gaps.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 9H-Carbazol-3-ol Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 9H-carbazole are a cornerstone in the development of high-performance organic light-emitting diodes (OLEDs) due to their excellent thermal stability, efficient charge transport capabilities, and tunable electronic properties.[1][2] The carbazole core, an electron-rich heterocyclic compound, can be readily functionalized at various positions to tailor its photophysical and electrochemical characteristics for specific roles within an OLED device, such as in hole transport layers (HTLs), as host materials for phosphorescent emitters, or as emissive materials themselves.[3][4][5][6][7]

While 9H-Carbazol-3-ol is not typically employed directly in OLED fabrication, its hydroxyl group offers a versatile reactive site for synthesizing a wide array of functional derivatives. Through reactions like Williamson ether synthesis, various moieties can be introduced at the 3-position to fine-tune the molecule's properties, such as solubility, energy levels (HOMO/LUMO), and triplet energy, to meet the stringent demands of modern OLED architectures.[6][8] These modifications are crucial for achieving high efficiency, long operational lifetimes, and desired emission colors in OLEDs.[9]

This document provides detailed application notes and experimental protocols for the synthesis of a representative this compound derivative and its subsequent application in the fabrication of OLED devices.

Data Presentation

Photophysical and Electrochemical Properties of Representative Carbazole Derivatives

The following table summarizes key photophysical and electrochemical data for various carbazole derivatives functionalized at the 3-position, illustrating the impact of different substituents on their electronic properties.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Emission Peak (nm)Role in OLEDReference
3,6-dibromo-9-aryl-9H-carbazole derivative----HTL[10]
3-(2-methoxypyridin-3-yl)-9H-carbazole----Host Material[11]
3,3'-Bicarbazole-based Host (BCz-tBuPh)-5.67-2.203.47386Host Material[5]
4-(9H-Carbazol-9-yl)triphenylamine Derivative (HTM 3c)-5.78-2.433.35469HTL[12]
2-(4-(9H-carbazol-9-yl)phenyl)-1-(...)-phenanthro[9,10-d]imidazole (Cz-SBDPI)-5.71-2.732.98456Emitter[13]

Note: Data for a specific 3-O-substituted derivative of this compound was not directly available in the search results. The table presents data for other 3-substituted and N-substituted carbazole derivatives to provide a comparative context.

Performance of OLEDs Incorporating Carbazole Derivatives

This table presents the performance metrics of OLED devices that utilize various carbazole derivatives, showcasing their potential in achieving high-efficiency organic electronics.

Host/Emitter MaterialRoleTurn-on Voltage (V)Max. Luminance (cd/m²)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. EQE (%)Reference
Pyridinyl-Carbazole Derivative (H1) with Ir(ppy)₃Host3.028,39049.833.2-[1]
Pyridinyl-Carbazole Derivative (H2) with FIrpicHost->917023.924.910.3[1]
3,3'-Bicarbazole-based Host (BCz-tBuPh) with Green EmitterHost--43.140.0-[5]
(E)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(thiophen-2-yl)acrylonitrile (CZ-2)Emitter-410420.2-9.5[14]
Cz-SBDPI (non-doped)Emitter-12,9845.95.76.2[13]

Experimental Protocols

Protocol 1: Synthesis of a 3-Alkoxy-9H-Carbazole Derivative via Williamson Ether Synthesis

This protocol describes a general method for the synthesis of a 3-alkoxy-9H-carbazole derivative starting from this compound. This derivative can then be used as a building block for more complex OLED materials or be investigated for its own properties.

Materials:

  • This compound

  • An appropriate alkyl or aryl halide (e.g., benzyl bromide, iodobenzene)

  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and a suitable base such as potassium carbonate (2-3 equivalents).

  • Solvent Addition: Add anhydrous DMF to dissolve the reactants.

  • Addition of Halide: Slowly add the alkyl or aryl halide (1.1-1.5 equivalents) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to a suitable temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitor by TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fabrication of a Multilayer OLED Device by Thermal Evaporation

This protocol outlines the fabrication of a standard multilayer OLED device using a synthesized carbazole derivative as a hole transport or host material.[11][10]

Materials and Equipment:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Organic materials:

    • Hole Injection Layer (HIL) material (e.g., HAT-CN)

    • Hole Transport Layer (HTL) material (the synthesized 3-alkoxy-9H-carbazole derivative or another suitable carbazole derivative)

    • Emissive Layer (EML) host and dopant materials (e.g., CBP as host and Ir(ppy)₃ as green phosphorescent dopant)

    • Electron Transport Layer (ETL) material (e.g., TPBi)

    • Electron Injection Layer (EIL) material (e.g., LiF)

  • Metal for cathode (e.g., Aluminum)

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)

  • UV-Ozone or oxygen plasma cleaner

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.[11] Dry the substrates with a nitrogen gun and treat them with UV-ozone or oxygen plasma for several minutes to improve the work function of the ITO.[11]

  • Layer Deposition: Transfer the cleaned substrates to the high-vacuum thermal evaporation chamber.

  • Hole Injection Layer (HIL): Thermally evaporate the HIL material onto the ITO substrate to a typical thickness of 10-20 nm.

  • Hole Transport Layer (HTL): Evaporate the synthesized 3-alkoxy-9H-carbazole derivative (or other HTL material) to a thickness of 30-50 nm.

  • Emissive Layer (EML): Co-evaporate the host and dopant materials at a specific doping concentration (e.g., 6-10 wt% dopant in the host) to a thickness of 20-40 nm.

  • Electron Transport Layer (ETL): Deposit the ETL material to a thickness of 20-40 nm.

  • Electron Injection Layer (EIL): Evaporate a thin layer of LiF (e.g., 1 nm) to facilitate electron injection.

  • Cathode Deposition: Deposit the aluminum cathode to a thickness of 100-150 nm through a shadow mask to define the active area of the device.

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.

Mandatory Visualizations

Synthesis_Workflow start This compound reaction Williamson Ether Synthesis start->reaction reagents Alkyl/Aryl Halide, Base (e.g., K₂CO₃) reagents->reaction product 3-Alkoxy/Aryloxy-9H-Carbazole Derivative reaction->product Crude Product purification Purification (Column Chromatography) product->purification final_product Purified Functional Material purification->final_product Purified Product characterization Characterization (NMR, MS) final_product->characterization

Caption: Synthetic workflow for a 3-alkoxy/aryloxy-9H-carbazole derivative.

OLED_Device_Structure cluster_layers Anode Anode (ITO) HIL Hole Injection Layer (HIL) HTL Hole Transport Layer (HTL) (e.g., 3-Alkoxy-carbazole derivative) EML Emissive Layer (EML) (Host + Dopant) ETL Electron Transport Layer (ETL) EIL Electron Injection Layer (EIL) Cathode Cathode (Al) H_injection Hole Injection H_injection->HIL E_injection Electron Injection E_injection->EIL

Caption: A typical multilayer OLED device architecture.

References

Application Notes & Protocols: Synthesis and Pharmaceutical Applications of 9H-Carbazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Carbazole derivatives are a significant class of heterocyclic aromatic compounds extensively utilized in medicinal chemistry due to their wide range of biological activities.[1] The 9H-carbazole scaffold, in particular, serves as a crucial structural motif for molecules with anticancer, antibacterial, antioxidant, and neuroprotective properties.[2][3] This document provides detailed protocols for the synthesis of various 9H-carbazole derivatives and summarizes their pharmaceutical applications, with a focus on anticancer and antibacterial activities. Quantitative biological data is presented in tabular format for clear comparison, and key experimental and mechanistic pathways are illustrated.

General Synthesis Strategies

The synthesis of functionalized carbazole derivatives can be achieved through various chemical strategies. A common approach involves the modification of the parent 9H-carbazole ring at the N-9 position, followed by electrophilic substitution on the aromatic rings. Subsequent reactions can introduce diverse functional groups to create a library of compounds for biological screening. The workflow below illustrates a general pathway from a starting carbazole to more complex, pharmacologically active derivatives.

G cluster_start Starting Material cluster_modification Core Modification cluster_intermediate Key Intermediates cluster_derivatization Derivatization for Biological Activity Start 9H-Carbazole or 4-Hydroxycarbazole N_Sub N-Alkylation (e.g., with Bromoethane) Start->N_Sub KOH, DMF Epoxy 4-(2,3-Epoxypropoxy)-carbazole Start->Epoxy Epichlorohydrin, NaOH N_Ethyl 9-Ethyl-carbazole N_Sub->N_Ethyl Acylation Friedel-Crafts Acylation (e.g., with Acetyl Chloride) Acetyl 3-Acetyl-9-ethyl-carbazole Acylation->Acetyl N_Ethyl->Acylation AlCl3, Acetyl Chloride Chalcone Chalcone Synthesis (Aldol Condensation) Acetyl->Chalcone Aromatic Aldehyde, NaOH Amino_Alcohol Amino Alcohol Formation (Carvedilol Synthesis) Epoxy->Amino_Alcohol Amine Side Chain Pyrazoline Pyrazoline Formation (with Hydrazine Hydrate) Chalcone->Pyrazoline Hydrazine Hydrate

Caption: General workflow for the synthesis of bioactive carbazole derivatives.

Experimental Protocols

Detailed methodologies for the synthesis of key carbazole intermediates and derivatives are provided below.

Protocol 1: Synthesis of 9-Ethyl-carbazole

This protocol describes the N-alkylation of the carbazole ring, a common first step for increasing solubility and modifying electronic properties.

  • Dissolve carbazole (20 g, 119.6 mmol), potassium hydroxide (20.13 g, 358.8 mmol), and bromoethane (39.1 g, 358.8 mmol) in 200 ml of DMF.[4]

  • Stir the mixture overnight at 60°C.[4]

  • Pour the reaction mixture into brine and wash.[4]

  • Extract the product with methylene chloride.[4]

  • Dry the combined organic extracts with MgSO4 and concentrate using a rotary evaporator.[4]

  • Purify the solid residue by recrystallization from ethanol to yield a white solid.[4]

  • Monitor the purity of the product using Thin Layer Chromatography (TLC) with ethyl acetate as the eluent.[4]

Protocol 2: Synthesis of 3-Acetyl-9-ethyl-carbazole

This protocol outlines the Friedel-Crafts acylation to introduce a ketone group, which serves as a handle for further derivatization.

  • Prepare a mixture of 9-ethyl-carbazole (2 g, 0.01 mol), dichloroethane (7 ml), and aluminum chloride (4.6 g, 0.035 mol) and stir at 0-5°C.[4]

  • Add a solution of acetyl chloride (6.5 ml, 0.05 mol) in dichloroethane (6 ml) dropwise over 30 minutes, maintaining the temperature at 0-5°C.[4]

  • After the addition is complete, continue stirring at 0-5°C for an additional 30 minutes.[4]

  • Remove the ice bath and allow the mixture to warm to room temperature for another 30 minutes.[4]

  • Pour the mixture into water. Separate the organic layer and wash it successively with a saturated sodium carbonate solution and water.[4]

  • Dry the organic layer over Na2SO4 and concentrate to obtain the product.[4]

Protocol 3: Synthesis of Chalcone Intermediate (3-(3-Phenyl-1-Oxy propen-1-yl)9-Ethyl carbazole)

This protocol details an aldol condensation to form a chalcone, a well-known pharmacophore.

  • Reflux a mixture of 3-acetyl-9-ethyl-carbazole (3 g, 0.013 mol) and an appropriate aromatic aldehyde (e.g., benzaldehyde, 1.56 g, 0.014 mol) in 80 ml of ethanol.[4]

  • Add 1.5 ml of a 1% NaOH solution to the mixture.[4]

  • Continue refluxing for 5 hours.[4]

  • Pour the reaction mixture into cold water.[4]

  • Filter the resulting precipitate and recrystallize it from an ethanol-water mixture (3:1) to yield the final product.[4]

  • Check the purity of the product by TLC with cyclohexane as the eluent.[4]

Protocol 4: Synthesis of Pyrazoline Derivative (3-(5-aryl-4, 5-Dihydro-3-pyrozolyl)9-Ethyl carbazole)

This protocol describes the cyclization of a chalcone intermediate to form a pyrazoline ring system, often associated with various biological activities.

  • To a solution of the carbazole-chalcone derivative (0.001 mol) in ethanol (20 ml), add hydrazine hydrate (50%, 0.4 ml).[4][5]

  • Reflux the reaction mixture for 5 hours.[4][5]

  • After cooling, acidify the mixture with glacial acetic acid.[4][5]

  • Filter the formed precipitate and recrystallize from ethanol to obtain the pyrazoline derivative.[4][5]

  • Confirm the product structure using FT-IR, noting the appearance of a C=N stretch (1597-1612 cm⁻¹) and the disappearance of the chalcone C=O stretch.[4]

Pharmaceutical Applications & Biological Activity

Carbazole derivatives have been extensively investigated for a multitude of therapeutic applications, including as anticancer, antibacterial, and antioxidant agents.[2][6]

Anticancer Activity

Many carbazole derivatives exhibit potent anticancer activity by interfering with crucial cellular processes. Some compounds act as DNA intercalating agents and inhibit topoisomerases, which are vital enzymes for DNA replication and gene expression in cancer cells.[2] Ellipticine, a naturally occurring carbazole alkaloid, was one of the first such compounds identified as a topoisomerase inhibitor.[2]

Recent studies on 5,8-Dimethyl-9H-carbazole derivatives have shown significant activity against breast cancer cell lines. These compounds were found to selectively inhibit human topoisomerase I (hTopo I) and interfere with actin dynamics, ultimately triggering apoptosis in cancer cells.[2]

G cluster_cell Mechanism of Action in Cancer Cell Carbazole Carbazole Derivative Topo Human Topoisomerase I Carbazole->Topo Inhibits Actin Actin Filaments Carbazole->Actin Interferes with DNA DNA Supercoiling Relaxation Topo->DNA Required for Disruption Actin System Disruption Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Inhibition leads to Disruption->Apoptosis Triggers CancerCell Cancer Cell

Caption: Anticancer mechanism of carbazole derivatives via dual inhibition.

The table below summarizes the cytotoxic activity of specific carbazole derivatives against two breast cancer cell lines, MDA-MB-231 (triple-negative) and MCF-7, as well as a non-cancerous cell line, MCF-10A.[2]

Table 1: Anticancer Activity of 5,8-Dimethyl-9H-carbazole Derivatives

Compound Substituent Cell Line IC₅₀ (µM) Reference
3 -B(OH)₂ MDA-MB-231 1.44 ± 0.97 [2]
MCF-10A ~52 [2]
4 -OH MDA-MB-231 0.73 ± 0.74 [2]
MCF-7 Moderately Active [2]
MCF-10A >100 [2]

Data sourced from Gentile et al., 2023.[2]

Compound 4 , the 9H-carbazol-3-ol derivative, was identified as the most potent, with a sub-micromolar IC₅₀ value against the aggressive triple-negative breast cancer cell line and high selectivity over the normal cell line.[2]

Antibacterial Activity

Carbazole derivatives have demonstrated significant potential as antibacterial agents against both Gram-positive and Gram-negative bacteria.[3] Their mechanism of action can involve increasing the permeability of the bacterial cell membrane and interacting with DNA gyrase enzymes, leading to bacterial death.[3]

A study on halogenated and cyano-substituted 9H-carbazoles revealed potent activity, in some cases exceeding that of the reference drug amoxicillin.

Table 2: Antibacterial Activity of Substituted 9H-Carbazole Derivatives

Compound Substituents Bacterial Strain Minimum Inhibitory Concentration (µg/ml) Reference
3-Cyano-9H-carbazole 3-CN Bacillus subtilis 31.25
3-Iodo-9H-carbazole 3-I Bacillus subtilis 31.25
3,6-Diiodo-9H-carbazole 3,6-di-I Bacillus subtilis 31.25
1,3,6-Tribromo-9H-carbazole 1,3,6-tri-Br Escherichia coli 31.25
Amoxicillin (Ref.) N/A Bacillus subtilis >250
Amoxicillin (Ref.) N/A Escherichia coli 62.5

Data sourced from Juozapaitiene et al., 2014.

The results indicate that substitution at the C-3 and C-6 positions is particularly effective for antibacterial activity. Specifically, iodo-substituted carbazoles were highly active against Gram-positive bacteria, while bromo-substituted derivatives showed strong activity against Gram-negative bacteria.

Conclusion

The 9H-carbazole scaffold, and specifically this compound derivatives, represents a versatile and highly promising platform for the development of new pharmaceutical agents. The synthetic protocols outlined provide a basis for generating diverse chemical libraries for screening. The potent and selective anticancer and antibacterial activities demonstrated by these compounds underscore their therapeutic potential. Further research focusing on structure-activity relationship (SAR) studies and optimization of pharmacokinetic properties is warranted to advance these promising molecules toward clinical applications.

References

Application Notes and Protocols: 9H-Carbazol-3-ol as a Versatile Building Block for Hole-Transport Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of hole-transport materials (HTMs) derived from the 9H-Carbazol-3-ol scaffold. The inherent electron-rich nature, high thermal stability, and excellent film-forming properties of carbazole-based compounds make them prime candidates for use in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). The hydroxyl group at the 3-position of the 9H-carbazole core offers a versatile anchor for chemical modifications, allowing for the fine-tuning of the material's optoelectronic properties.

Synthetic Strategies for this compound Based HTMs

The functionalization of this compound is key to developing high-performance HTMs. The hydroxyl group can be readily converted into other functional groups, such as triflates, which are amenable to various cross-coupling reactions. This allows for the introduction of different aryl amines or other carbazole moieties to extend the π-conjugation and optimize the material's hole-transporting capabilities.

G This compound This compound Functionalization Functionalization This compound->Functionalization Triflation Triflation Functionalization->Triflation e.g. Cross-Coupling Cross-Coupling Triflation->Cross-Coupling Suzuki_Coupling Suzuki_Coupling Cross-Coupling->Suzuki_Coupling Arylboronic acids Buchwald_Hartwig Buchwald_Hartwig Cross-Coupling->Buchwald_Hartwig Aryl amines Final_HTM Final_HTM Suzuki_Coupling->Final_HTM Buchwald_Hartwig->Final_HTM

Synthetic routes from this compound.

Experimental Protocols

The following protocols are generalized procedures based on common synthetic routes for carbazole-based HTMs. Researchers should refer to specific literature for precise reaction conditions for their target molecule.

This protocol describes a typical Suzuki coupling reaction to introduce an aryl group at the 3-position of the carbazole core.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Carbazole_Triflate Carbazole-3-triflate Setup Combine reactants in Toluene/Water Carbazole_Triflate->Setup Aryl_Boronic_Acid Aryl Boronic Acid Aryl_Boronic_Acid->Setup Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Setup Base Base (e.g., K2CO3) Base->Setup Heat Heat under Argon (e.g., 100 °C, overnight) Setup->Heat Extraction Extract with Dichloromethane Heat->Extraction Drying Dry over MgSO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography

Suzuki coupling workflow.

Materials:

  • 9H-Carbazol-3-yl trifluoromethanesulfonate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)

  • Base (e.g., K2CO3, 2.0 eq)

  • Toluene and distilled water (e.g., 2:1 v/v)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine the carbazole triflate, arylboronic acid, palladium catalyst, and base.

  • Add the solvent mixture (toluene and water).

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Heat the reaction mixture to 100 °C and stir overnight under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired HTM.

This protocol outlines a general procedure for fabricating an n-i-p perovskite solar cell using a solution-processed carbazole-based HTM.

G FTO_Substrate FTO Substrate Cleaning ETL_Deposition Electron Transport Layer (ETL) (e.g., c-TiO2, m-TiO2) FTO_Substrate->ETL_Deposition Perovskite_Deposition Perovskite Layer Deposition (Spin-coating) ETL_Deposition->Perovskite_Deposition HTL_Deposition Hole-Transport Layer (HTL) (Spin-coating of Carbazole HTM) Perovskite_Deposition->HTL_Deposition Back_Contact Back Contact Deposition (Thermal Evaporation of Au/Ag) HTL_Deposition->Back_Contact Device_Characterization Device Characterization Back_Contact->Device_Characterization

Perovskite solar cell fabrication workflow.

Procedure:

  • Substrate Cleaning: Sequentially clean FTO-coated glass substrates with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates with a stream of nitrogen.

  • Electron Transport Layer (ETL) Deposition: Deposit a compact TiO2 layer followed by a mesoporous TiO2 layer on the FTO substrate.

  • Perovskite Layer Deposition: Spin-coat the perovskite precursor solution onto the ETL. During spinning, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization. Anneal the films at an appropriate temperature (e.g., 100 °C).

  • Hole-Transport Layer (HTL) Deposition: Prepare a solution of the carbazole-based HTM in a suitable solvent (e.g., chlorobenzene), often with additives like Li-TFSI and tBP. Spin-coat the HTM solution onto the perovskite layer.

  • Back Contact Deposition: Deposit a metal back contact (e.g., gold or silver) by thermal evaporation through a shadow mask.

Data Presentation

The following tables summarize typical performance data for HTMs derived from carbazole precursors.

Table 1: Thermal and Photophysical Properties of Carbazole-Based HTMs

Material IDTg (°C)Td (°C)HOMO (eV)LUMO (eV)Eg (eV)
HTM 3a148443-5.35-2.013.34
HTM 3b155456-5.32-2.063.26
HTM 3c165536-5.33-1.983.35

Tg: Glass transition temperature; Td: Decomposition temperature; HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital; Eg: Energy gap.

Table 2: OLED Device Performance with Carbazole-Based HTMs[1][2][3]

HTM LayerMax. EQE (%)Max. Power Eff. (lm/W)Max. Current Eff. (cd/A)
HTM 3a10.121.331.5
HTM 3b12.429.540.2
HTM 3c13.532.744.1

EQE: External Quantum Efficiency.

Table 3: Perovskite Solar Cell Performance with Carbazole-Based HTMs

HTMPCE (%)Voc (V)Jsc (mA/cm²)FF
OY118.21.0522.10.78
OY219.51.0822.80.79
OY320.11.1023.00.80

PCE: Power Conversion Efficiency; Voc: Open-circuit voltage; Jsc: Short-circuit current density; FF: Fill Factor.

Characterization Protocols

4.1. Material Characterization

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized HTMs.

  • FT-IR Spectroscopy: To identify the functional groups present in the molecules.

  • Mass Spectrometry: To determine the molecular weight of the synthesized compounds.

  • Thermal Analysis (TGA/DSC): To evaluate the thermal stability and glass transition temperature of the HTMs.

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.

4.2. Device Characterization

  • Current Density-Voltage (J-V) Measurement: To determine the key photovoltaic parameters (PCE, Voc, Jsc, FF) of the solar cells under simulated sunlight.

  • Electroluminescence (EL) Spectra: To characterize the emission properties of the OLEDs.

  • External Quantum Efficiency (EQE) Measurement: To determine the efficiency of the solar cells at different wavelengths.

  • Electrochemical Impedance Spectroscopy (EIS): To study the charge transport and recombination dynamics within the devices.

These notes are intended to provide a foundational understanding and practical guidance for the development of hole-transport materials based on the this compound scaffold. For detailed experimental conditions and safety information, it is imperative to consult the primary scientific literature.

References

Application Notes and Protocols for the Suzuki Coupling of 9H-Carbazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities and unique photophysical properties. Within this family, 3,6-disubstituted carbazoles are a privileged scaffold in medicinal chemistry and materials science.[1] In drug discovery, these compounds have been explored for various therapeutic applications, including as anticancer agents and kinase inhibitors.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of C-C bonds, enabling the creation of a wide array of symmetrically and asymmetrically substituted carbazole derivatives.[1] This application note provides a detailed experimental protocol for the Suzuki coupling of 9H-Carbazol-3-ol derivatives, focusing on the synthesis of 3,6-diarylcarbazoles from 3,6-dibromo-9H-carbazole. The resulting compounds are of significant interest due to their potential as kinase inhibitors.[2][3]

Biological Significance: Carbazole Derivatives as Kinase Inhibitors

Protein kinases (PKs) are a family of enzymes that play a crucial role in various cellular signaling pathways, including cell division, differentiation, and apoptosis.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[2] Several carbazole-based molecules, both natural and synthetic, have shown promise as potent protein kinase inhibitors.[2][3] These compounds can interfere with kinase activity through various mechanisms, including acting as DNA intercalating agents and inhibiting enzymes involved in DNA replication.[2][3] The ability to synthesize a diverse library of carbazole derivatives through methods like the Suzuki coupling is therefore highly valuable for structure-activity relationship (SAR) studies in the development of novel kinase-targeted therapies.

G Hypothetical Kinase Inhibition Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Carbazolol_Derivative This compound Derivative Carbazolol_Derivative->RAF Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Hypothetical Kinase Inhibition Pathway

Experimental Protocols

This section details the necessary protocols for the synthesis of 3,6-diaryl-9H-carbazoles via a Suzuki-Miyaura cross-coupling reaction. The protocol is adapted from established methods for the coupling of 3,6-dibromocarbazole.[1]

Materials and Equipment
  • 3,6-Dibromo-9H-carbazole

  • Arylboronic acid (2.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (catalyst)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (base)

  • Toluene, 1,4-Dioxane, or other suitable organic solvent

  • Ethanol

  • Water (degassed)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

General Workflow for Suzuki Coupling

The following diagram outlines the general workflow for the synthesis of 3,6-diarylcarbazoles.

G Start Start: Assemble Reactants Setup Reaction Setup under Inert Atmosphere Start->Setup Degas Degas Solvent Setup->Degas Add_Catalyst Add Palladium Catalyst and Ligand Degas->Add_Catalyst Heat Heat to Reflux Add_Catalyst->Heat Monitor Monitor Reaction (TLC/GC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize

General Suzuki Coupling Workflow
Detailed Experimental Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, combine 3,6-dibromo-9H-carbazole (1.0 eq), the desired arylboronic acid (2.2 eq), and the base (e.g., K₂CO₃, 3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and create an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.[1]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).[1] Bubble the inert gas through the solution for an additional 10-15 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the ligand (if required) to the reaction mixture.[1]

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 3,6-diaryl-9H-carbazole.[1]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of carbazole derivatives based on literature data.

Table 1: Suzuki Coupling of 3,6-Dibromo-9H-carbazole with Phenylboronic Acid

ParameterValueReference
Carbazole Substrate 3,6-Dibromo-9H-carbazole[1]
Boronic Acid Phenylboronic Acid[1]
Catalyst Pd(PPh₃)₄[1]
Catalyst Loading 5 mol%[1]
Base K₂CO₃[1]
Solvent Toluene/Ethanol/Water[1]
Temperature 80-110 °C[1]
Yield Not specified[1]

Table 2: Suzuki Coupling of N-Boc-5,8-dimethyl-9H-carbazole-3-boronic acid with 3-bromopyridine

ParameterValueReference
Carbazole Substrate N-Boc-5,8-dimethyl-9H-carbazole-3-boronic acid[4]
Aryl Halide 3-bromopyridine[4]
Catalyst Pd(PPh₃)₄[4]
Catalyst Loading 5 mol%[4]
Base Na₂CO₃[4]
Solvent 1,4-Dioxane/Water[4]
Temperature Reflux[4]
Yield Good[4]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3,6-diaryl-9H-carbazole derivatives. This protocol provides a robust starting point for researchers in drug discovery and materials science to generate diverse libraries of these valuable compounds. The potential of these derivatives as kinase inhibitors underscores the importance of efficient and versatile synthetic methodologies. Further optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for specific substrate combinations to achieve optimal yields.

References

Application Notes and Protocols for Carbazole-Based Hole Transport Materials in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 9H-carbazole scaffold is a cornerstone in the development of high-performance hole-transporting materials (HTMs) for perovskite solar cells (PSCs). Its rigid, electron-rich structure provides excellent thermal stability and high hole mobility.[1][2] However, the foundational molecule, 9H-Carbazol-3-ol, is not typically used directly as an HTM in high-efficiency devices. Instead, it serves as a critical precursor and building block. The hydroxyl group at the C-3 position, along with the reactive N-9, C-2, C-7, and C-6 positions, allows for extensive functionalization. These modifications are crucial for fine-tuning the material's properties, such as solubility, film morphology, and energy level alignment with the perovskite absorber layer, which are essential for achieving high power conversion efficiencies (PCE).[3][4]

This document provides detailed application notes on the use of carbazole derivatives as HTMs in perovskite solar cells. While direct performance data for this compound is not available in the literature, we present data for a range of advanced derivatives to illustrate the potential of this material class. Furthermore, we provide detailed protocols for the synthesis of a representative carbazole-based HTM and the fabrication of a complete perovskite solar cell device.

Data Presentation: Performance of Carbazole-Based HTMs

The performance of a perovskite solar cell is characterized by four key metrics: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). The following table summarizes the performance of various carbazole-based HTMs as reported in the literature, showcasing the high efficiencies achievable with this class of materials.

Hole Transport Material (HTM)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
SGT-4051.02320.7871.314.79[5][6]
M114 (reverse scan)1.05522.2473.217.17[7]
V12251.0323.673.017.81[8]
V1205---16.9[9]
TPE-Carbazole (2,7-substituted)---16.74[10]
Spiro-OMeTAD (Reference)1.10822.4672.618.07[7]

Conceptual Synthesis of Advanced HTMs from this compound

This compound is an ideal starting point for creating more complex and effective HTMs. The hydroxyl group can be used for ether linkages, while other positions on the carbazole core can be functionalized to enhance electronic properties and solubility.

G precursor This compound (Precursor) step1 Protection/Activation of -OH group precursor->step1 step2 Functionalization at N-9 and/or C-6 positions (e.g., Buchwald-Hartwig Amination) precursor->step2 intermediate Functionalized Intermediate step1->intermediate Chemical Modification step2->intermediate step3 Coupling Reaction (e.g., Suzuki, Ullmann) or Dimerization intermediate->step3 final_htm Advanced Carbazole HTM (e.g., Dimer, Star-shaped) step3->final_htm Final Synthesis Step

Caption: Conceptual workflow for synthesizing advanced HTMs from this compound.

Experimental Protocols

Protocol 1: Synthesis of a Representative Carbazole Derivative HTM

This protocol is a representative example based on common synthetic routes for carbazole derivatives, such as the Buchwald-Hartwig amination.[3]

Materials:

  • 3-Bromo-9-alkyl-9H-carbazole (as a stand-in for a modified this compound derivative)

  • Bis(4-methoxyphenyl)amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine

  • Sodium tert-butoxide

  • Anhydrous toluene

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, combine 3-bromo-9-alkyl-9H-carbazole (1.0 eq), bis(4-methoxyphenyl)amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and tri(tert-butyl)phosphine (0.04 eq) to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reflux: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final HTM.[7]

Protocol 2: Fabrication of a Perovskite Solar Cell (n-i-p Architecture)

This protocol describes the fabrication of a standard n-i-p (normal architecture) perovskite solar cell using a spin-coating method.

Materials:

  • FTO-coated glass substrates

  • Zinc powder, 2M HCl

  • Detergent (e.g., Hellmanex), Deionized water, Acetone, Isopropanol

  • Titanium dioxide (TiO₂) precursor solution (for compact layer)

  • Perovskite precursor solution (e.g., mixed cation lead halide in DMF/DMSO)

  • Antisolvent (e.g., Chlorobenzene)

  • Carbazole-based HTM solution (e.g., 20-60 mM in chlorobenzene with additives like Li-TFSI and tBP)

  • Gold (Au) or Silver (Ag) for back contact

Procedure:

G cluster_prep Substrate Preparation cluster_layers Layer Deposition (in Glovebox) cluster_final Final Device Assembly p1 1. Etch FTO with Zn powder & HCl p2 2. Sonicate in detergent, DI water, acetone, IPA p1->p2 p3 3. Dry with N2 stream & UV-Ozone treat p2->p3 l1 4. Spin-coat c-TiO2 (ETL) Anneal at 500°C p3->l1 Transfer to Glovebox l2 5. Spin-coat Perovskite Layer (with antisolvent drip) l1->l2 l3 6. Anneal Perovskite at 100-130°C l2->l3 l4 7. Spin-coat Carbazole HTM Solution l3->l4 f1 8. Deposit Au/Ag Electrode by Thermal Evaporation l4->f1 Transfer to Evaporator f2 9. Device Characterization (J-V testing) f1->f2

Caption: Experimental workflow for fabricating an n-i-p perovskite solar cell.

  • Substrate Cleaning: a. Etch the FTO (Fluorine-doped Tin Oxide) glass with zinc powder and 2M HCl to create the desired electrode pattern. b. Sequentially sonicate the substrates in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. c. Dry the substrates with a nitrogen stream and treat them with UV-ozone for 15 minutes to remove organic residues and improve wettability.

  • Electron Transport Layer (ETL) Deposition: a. Spin-coat the TiO₂ precursor solution onto the FTO substrate. b. Anneal the substrates at 500 °C for 30 minutes to form a compact TiO₂ (c-TiO₂) layer.

  • Perovskite Layer Deposition (in a nitrogen-filled glovebox): a. Transfer the substrates into the glovebox. b. Spin-coat the perovskite precursor solution. During the spin-coating process, dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization. c. Anneal the perovskite film on a hotplate, typically at 100-130 °C for 10-30 minutes.

  • Hole Transport Layer (HTL) Deposition: a. Prepare the carbazole-based HTM solution. b. Spin-coat the HTM solution directly onto the cooled perovskite layer.

  • Back Contact Deposition: a. Transfer the device to a thermal evaporator. b. Deposit an 80-100 nm thick layer of gold (Au) or silver (Ag) through a shadow mask to define the active area of the solar cell.

  • Characterization: a. Measure the current density-voltage (J-V) characteristics of the completed device under simulated AM 1.5G solar illumination.

Device Architecture and Charge Transport Mechanism

In an n-i-p perovskite solar cell, the carbazole-based HTM plays a crucial role in efficiently extracting holes from the perovskite layer and transporting them to the metal electrode while simultaneously blocking electrons. This process minimizes charge recombination and maximizes the device's voltage and current output.

G cluster_axis axis_top Conduction Band axis_bottom Valence Band FTO FTO ETL ETL (TiO₂) Perovskite Perovskite (Absorber) HTM HTM (Carbazole) electron e⁻ Perovskite->electron  Electron  Extraction hole h⁺ Perovskite->hole Hole Extraction   Metal Metal (Au) Light Sunlight (hν) Light->Perovskite electron->ETL hole->HTM

Caption: Charge transport pathways in a perovskite solar cell with a carbazole HTM.

References

Application Notes and Protocols: 9H-Carbazol-3-ol as a Fluorescent Probe for Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 9H-Carbazol-3-ol as a versatile fluorescent probe for biological imaging. The inherent fluorescence of the carbazole scaffold, combined with the environmentally sensitive hydroxyl group at the 3-position, makes it a valuable tool for visualizing cellular structures and potentially monitoring intracellular processes. This document details its photophysical properties, provides protocols for its synthesis and application in cellular imaging, and discusses its potential mechanisms of action.

Introduction to this compound as a Fluorescent Probe

Carbazole derivatives are a well-established class of fluorophores known for their high quantum yields and excellent photostability. The 9H-carbazole core is an electron-rich aromatic system that serves as a robust platform for the development of fluorescent probes. The introduction of a hydroxyl group at the 3-position (3-hydroxycarbazole) imparts sensitivity to the local environment, particularly pH, through mechanisms such as excited-state proton transfer (ESPT). This property can be harnessed to develop probes that respond to changes in the cellular milieu. Derivatives of hydroxycarbazoles have been successfully employed as fluorescent sensors for various analytes, including metal ions and anions.[1][2][3][4]

Photophysical Properties

While extensive photophysical data for the parent this compound is not widely published, data from closely related hydroxycarbazole isomers and other carbazole derivatives provide valuable insights into its expected fluorescent characteristics. The fluorescence of hydroxycarbazoles is known to be influenced by solvent polarity and pH. In neutral conditions, a primary emission band is observed, while under basic conditions or in the presence of certain anions, a second, red-shifted emission band can appear due to deprotonation of the hydroxyl group in the excited state.[1][4]

Table 1: Photophysical Properties of Hydroxycarbazole Derivatives and Related Compounds

Compound/DerivativeExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Key CharacteristicsReference
1-Hydroxycarbazole~340350-390 (neutral)10-50Fluorescence is quenched by bases, with a new emission band appearing around 430-450 nm.[1][4][1][4]
2-HydroxycarbazoleNot Specified350-390 (neutral)Not SpecifiedSimilar pH-dependent fluorescence to 1-hydroxycarbazole.[1][4][1][4]
2-nitro-3-phenyl-9H-carbazole35040050A derivative showcasing the typical blue-violet emission of carbazoles.[5]
Carbazole-based Cu2+ ProbeNot Specified535Not SpecifiedDemonstrates fluorescence quenching upon binding to Cu2+.[2][2]
3,6-di-tert-butyl-9H-carbazole derivativesNot Specified400-600Not SpecifiedExhibit bright fluorescence with high quantum yields.[6][6]

Based on this data, this compound is anticipated to exhibit excitation in the UV-A to near-UV range (around 340-360 nm) and emission in the violet-to-blue region of the spectrum (around 380-450 nm) in its protonated state.

Experimental Protocols

Synthesis of this compound Derivatives

dot

cluster_synthesis Synthesis Workflow Carbazole Carbazole Functionalized_Carbazole Functionalized_Carbazole Carbazole->Functionalized_Carbazole Functionalization (e.g., N-alkylation, acylation) 9H_Carbazol_3_ol_Derivative 9H_Carbazol_3_ol_Derivative Functionalized_Carbazole->9H_Carbazol_3_ol_Derivative Introduction of Hydroxyl Group or use of 3-hydroxycarbazole Final_Probe Final_Probe 9H_Carbazol_3_ol_Derivative->Final_Probe Coupling with Sensing Moiety cluster_workflow Cellular Imaging Workflow Cell_Culture Cell_Culture Probe_Loading Probe_Loading Cell_Culture->Probe_Loading Incubate with This compound Washing Washing Probe_Loading->Washing Remove excess probe Imaging Imaging Washing->Imaging Fluorescence Microscopy cluster_pathway Hypothetical Lysosomal pH Sensing Probe This compound Lysosome Acidic Lysosome (pH 4.5-5.0) Probe->Lysosome Accumulation Protonated_Probe Protonated Probe (Blue Fluorescence) Lysosome->Protonated_Probe Maintains Protonation Alkalinization Lysosomal Alkalinization (e.g., due to dysfunction) Lysosome->Alkalinization Deprotonated_Probe Deprotonated Probe (Green Fluorescence) Alkalinization->Deprotonated_Probe Causes Deprotonation

References

Application Notes and Protocols for the N-alkylation of 9H-Carbazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of 9H-Carbazol-3-ol, a key synthetic transformation for the development of various biologically active compounds and functional materials. The protocol is based on established methodologies for the N-alkylation of carbazole derivatives, ensuring a high rate of success and reproducibility.

Introduction

Carbazole and its derivatives are important heterocyclic scaffolds found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. The nitrogen atom of the carbazole ring system is a common site for functionalization, and N-alkylation is a fundamental step in the synthesis of many carbazole-based drugs and materials. This compound is a particularly useful starting material as the hydroxyl group offers a further point for diversification. This protocol details a robust method for the selective N-alkylation of this compound.

Principle of the Reaction

The N-alkylation of this compound proceeds via the deprotonation of the nitrogen atom by a strong base to form a carbazolide anion. This nucleophilic anion then attacks an alkyl halide in a nucleophilic substitution reaction (SN2) to form the N-alkylated product. The presence of the hydroxyl group requires careful selection of reagents and reaction conditions to favor N-alkylation over O-alkylation. Generally, the carbazole N-H is more acidic than the phenolic O-H, facilitating selective deprotonation at the nitrogen.

Experimental Protocol

This protocol describes the N-alkylation of this compound with an alkyl bromide using sodium hydride as the base.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl bromide (e.g., ethyl bromide, n-butyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Nitrogen or Argon gas supply with manifold

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Reaction Vessel: A dry round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of nitrogen or argon.

  • Dispensing Sodium Hydride: In the reaction flask, suspend sodium hydride (1.2 equivalents) in anhydrous THF.

  • Addition of this compound: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred suspension of sodium hydride in THF at 0 °C (ice bath).

  • Formation of the Carbazolide Anion: Allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should be observed, indicating the formation of the sodium carbazolide.

  • Addition of Alkyl Halide: Cool the reaction mixture back to 0 °C and add the alkyl bromide (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching the Reaction: After the reaction is complete, cool the flask in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the excess sodium hydride.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the pure N-alkylated this compound.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the N-alkylation of this compound with different alkyl bromides.

Starting MaterialAlkylating AgentBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
This compoundEthyl bromideNaH (1.2)THF/DMFRT1885-95
This compoundn-Butyl bromideNaH (1.2)THF/DMFRT2480-90
This compoundBenzyl bromideNaH (1.2)THF/DMFRT1290-98

Yields are approximate and may vary depending on the specific reaction conditions and scale.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the N-alkylation of this compound.

N_Alkylation_Workflow start Start setup Reaction Setup: - Dry round-bottom flask - Inert atmosphere (N2/Ar) - Magnetic stirrer start->setup add_NaH Add NaH (1.2 eq) in anhydrous THF setup->add_NaH add_carbazolol Add this compound (1.0 eq) in anhydrous DMF at 0 °C add_NaH->add_carbazolol deprotonation Stir at RT for 1h (Deprotonation) add_carbazolol->deprotonation add_alkyl_halide Add Alkyl Bromide (1.1 eq) at 0 °C deprotonation->add_alkyl_halide reaction Stir at RT for 12-24h (N-Alkylation) add_alkyl_halide->reaction quench Quench with sat. aq. NH4Cl at 0 °C reaction->quench extraction Workup: - Extraction with Ethyl Acetate - Wash with H2O and Brine quench->extraction dry_concentrate Dry over Na2SO4 & Concentrate extraction->dry_concentrate purification Purification: Silica Gel Column Chromatography dry_concentrate->purification product Pure N-alkylated This compound purification->product

Caption: Workflow for the N-alkylation of this compound.

The following diagram illustrates the general reaction scheme for the N-alkylation of this compound.

Reaction_Scheme carbazolol This compound carbazolide Carbazolide Anion carbazolol->carbazolide + Base base Base (e.g., NaH) gas H2 gas base->gas alkyl_halide Alkyl Halide (R-X) salt Salt (e.g., NaX) alkyl_halide->salt product N-alkyl-9H-Carbazol-3-ol carbazolide->product + Alkyl Halide carbazolide->gas product->salt

Caption: General reaction scheme for N-alkylation.

Application Notes and Protocols: Synthesis of Conductive Polymers from 9H-Carbazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of conductive polymers derived from 9H-Carbazol-3-ol. While direct experimental data for the polymerization of this compound is limited in publicly available literature, this document outlines generalized chemical and electrochemical polymerization protocols based on established methods for closely related carbazole derivatives. The information herein is intended to serve as a foundational guide for researchers to develop specific experimental procedures.

Introduction

Carbazole-based polymers are a significant class of conductive polymers renowned for their excellent thermal stability, photo-conductive and electro-active properties, and high hole-transporting mobility.[1] These characteristics make them promising materials for a variety of applications, including organic light-emitting diodes (OLEDs), photovoltaic devices, sensors, and electrochromic devices.[2] The functionalization of the carbazole monomer is a key strategy for tuning the properties of the resulting polymer. The presence of a hydroxyl group at the 3-position of the carbazole ring, as in this compound, is anticipated to influence the electronic properties of the monomer and the final polymer, potentially enhancing solubility and providing a site for further functionalization.

Polymerization of carbazole monomers typically proceeds through oxidative coupling at the 3 and 6 positions of the carbazole nucleus, leading to the formation of a conjugated polymer backbone.[3] Both chemical and electrochemical oxidation methods can be employed for this purpose.

Data Presentation

Due to the scarcity of specific experimental data for poly(this compound), the following table provides a summary of typical properties observed for conductive polymers based on unsubstituted carbazole and its derivatives. These values should be considered as a general reference, and the actual properties of poly(this compound) may vary.

PropertyUnsubstituted PolycarbazoleN-substituted PolycarbazolesExpected Trend for Poly(this compound)
Conductivity (S/cm) 10-6 to 10-310-5 to 10-2The hydroxyl group may slightly increase conductivity due to its electron-donating nature.
Oxidation Potential (V vs. Ag/AgCl) +0.8 to +1.2+0.9 to +1.5The hydroxyl group is expected to lower the oxidation potential, making the monomer easier to polymerize.
Optical Band Gap (eV) ~3.02.8 - 3.2The hydroxyl group may lead to a slight red shift in absorption, potentially lowering the band gap.

Experimental Protocols

The following are generalized protocols for the chemical and electrochemical polymerization of this compound, adapted from established procedures for other carbazole derivatives. Optimization of these protocols will be necessary to achieve desired polymer properties.

Protocol 1: Chemical Oxidative Polymerization

This protocol describes the synthesis of poly(this compound) using a chemical oxidizing agent, such as iron(III) chloride (FeCl₃).

Materials:

  • This compound (monomer)

  • Anhydrous Iron(III) chloride (FeCl₃) (oxidizing agent)

  • Anhydrous Chloroform (solvent)

  • Methanol (for washing)

  • Deionized water (for washing)

Procedure:

  • Monomer Solution Preparation: In a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a specific amount of this compound in anhydrous chloroform to achieve a desired concentration (e.g., 0.1 M).

  • Oxidant Solution Preparation: In a separate dry flask, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform. The molar ratio of FeCl₃ to the monomer is a critical parameter to optimize, typically ranging from 2:1 to 4:1.

  • Polymerization: Slowly add the FeCl₃ solution dropwise to the stirred monomer solution at room temperature. The reaction mixture is expected to change color, indicating the onset of polymerization.

  • Reaction Time: Allow the reaction to proceed for a set duration, typically 24 to 48 hours, with continuous stirring under an inert atmosphere.

  • Polymer Precipitation and Purification:

    • Precipitate the polymer by adding the reaction mixture to a large volume of methanol.

    • Collect the precipitate by filtration.

    • Wash the collected polymer repeatedly with methanol and deionized water to remove any unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Protocol 2: Electrochemical Polymerization (Electropolymerization)

This protocol outlines the formation of a poly(this compound) film on a conductive substrate via electropolymerization.

Materials and Equipment:

  • This compound (monomer)

  • Acetonitrile (ACN) or Dichloromethane (DCM) (solvent)

  • Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄) (supporting electrolyte)

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon electrode)

    • Counter Electrode (e.g., Platinum wire or foil)

    • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))

Procedure:

  • Electrolyte Solution Preparation: Prepare an electrolyte solution by dissolving the this compound monomer (e.g., 10 mM) and the supporting electrolyte (e.g., 0.1 M) in the chosen solvent.

  • Deoxygenation: Purge the electrolyte solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared working, counter, and reference electrodes immersed in the deoxygenated electrolyte solution.

  • Electropolymerization:

    • Cyclic Voltammetry (CV): Cycle the potential of the working electrode between a suitable starting potential (e.g., 0 V) and a vertex potential sufficiently positive to oxidize the monomer (e.g., +1.5 V vs. Ag/AgCl) for a set number of cycles. The growth of the polymer film can be observed by the increase in the peak currents with each cycle.

    • Potentiostatic Polymerization: Apply a constant potential to the working electrode that is at or slightly above the oxidation potential of the monomer. The polymerization time will determine the thickness of the resulting film.

  • Film Rinsing and Drying:

    • After polymerization, carefully remove the working electrode from the cell.

    • Rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.

    • Dry the film under a stream of inert gas or in a vacuum oven.

Mandatory Visualizations

Synthesis and Polymerization Pathways

chemical_polymerization cluster_chem Chemical Oxidative Polymerization reactant reactant intermediate intermediate product product reagent reagent Monomer This compound RadicalCation Radical Cation Monomer->RadicalCation Oxidizing Agent (e.g., FeCl₃) Dimer Dimer RadicalCation->Dimer Coupling Polymer Poly(this compound) Dimer->Polymer Propagation

Caption: Chemical polymerization of this compound.

electrochemical_polymerization cluster_electrochem Electrochemical Polymerization Workflow step step process process output output start Prepare Electrolyte (Monomer + Supporting Salt) setup Assemble 3-Electrode Cell start->setup polymerize Apply Potential (Cyclic Voltammetry or Potentiostatic) setup->polymerize rinse Rinse Coated Electrode polymerize->rinse characterize Characterize Polymer Film (CV, Spectroelectrochemistry, etc.) rinse->characterize film Conductive Polymer Film characterize->film

Caption: Workflow for electropolymerization.

polymerization_mechanism cluster_mechanism Oxidative Polymerization Mechanism monomer M radical M•+ monomer->radical -e⁻ dimer M-M radical->dimer + M•+ polymer -(M)n- dimer->polymer + n(M•+)

Caption: Simplified mechanism of oxidative polymerization.

References

Application Note and Protocol: In Vitro Cytotoxicity Assay for 9H-Carbazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbazole derivatives have emerged as a significant class of heterocyclic compounds with a wide array of biological activities, including potent anti-cancer properties.[1][2] The rigid, planar structure of the carbazole ring system allows for the introduction of various functional groups, making it a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents.[2] Specifically, 9H-Carbazol-3-ol derivatives are of interest for their potential cytotoxic effects against various cancer cell lines.

This document provides a detailed protocol for determining the in vitro cytotoxicity of novel this compound derivatives using a standard colorimetric assay, the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay. This assay is a reliable and sensitive method to quantify cell viability by measuring the metabolic activity of living cells.[3][4] In metabolically active cells, mitochondrial dehydrogenases reduce the water-soluble XTT tetrazolium salt to a soluble orange-colored formazan product, the amount of which is directly proportional to the number of viable cells.[3][4]

Data Presentation: Comparative Cytotoxicity of Carbazole Derivatives

The following table summarizes the in vitro cytotoxic activity of selected carbazole derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound IDDerivative SubstitutionCell LineCell TypeIC50 (µM)
CZ-01 9-ethyl-9H-carbazole-3-carbaldehydeUACC62MelanomaStrong Inhibition*
CZ-02 Carbazole-Thiazole Analog 3bHepG-2Liver Cancer0.0304 ± 0.001
MCF-7Breast Cancer0.058 ± 0.002
HCT-116Colon Cancer0.047 ± 0.002
CZ-03 Carbazole-Thiazole Analog 5cHepG-2Liver Cancer0.048 ± 0.002
MCF-7Breast Cancer0.086 ± 0.0025
HCT-116Colon Cancer0.06 ± 0.007
CZ-04 Compound 14a7901Gastric Adenocarcinoma11.8 ± 1.26
A875Human Melanoma9.77 ± 8.32
CZ-05 Compound 10HepG2Liver Cancer7.68
HeLaCervical Cancer10.09
MCF7Breast Cancer6.44

*Specific IC50 values for 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) were not detailed in the referenced study; however, it demonstrated strong and selective inhibitory activity against melanoma cells, inducing significant apoptosis at concentrations of 1 µM and 5 µM.[5]

Experimental Protocols

Materials and Reagents
  • This compound derivatives

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • XTT Cell Viability Assay Kit (containing XTT reagent and an electron coupling reagent)

  • 96-well flat-bottom sterile cell culture plates

  • Microplate reader capable of measuring absorbance at 450 nm and 660 nm

  • CO2 incubator (37°C, 5% CO2, humidified)

  • Laminar flow hood

  • Multichannel pipette

Detailed Methodology for XTT Cytotoxicity Assay

This protocol is adapted from standard XTT assay procedures.[3][4][6]

Day 1: Cell Seeding

  • Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.

  • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the optimal seeding density (e.g., 5 x 10³ to 2 x 10⁴ cells/well) in complete culture medium.[1][7] The optimal cell number should be determined for each cell line to ensure the absorbance values are within the linear range of the assay.[8]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include wells with medium only to serve as a background control.[3]

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[1][9]

Day 2: Compound Treatment

  • Prepare stock solutions of the this compound derivatives in DMSO.

  • On the day of the experiment, prepare serial dilutions of the carbazole derivatives in complete culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 5, 10, 20, 40 µg/mL).[7] The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Carefully remove the medium from the wells of the 96-well plate containing the adhered cells.

  • Add 100 µL of the medium containing the different concentrations of the carbazole derivatives to the respective wells.

  • Include vehicle control wells containing cells treated with the same concentration of DMSO as the highest concentration used for the compounds.[1]

  • Include untreated control wells containing cells with fresh complete medium only.

  • Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.[3][8] The incubation time may need to be optimized depending on the cell line and the expected mechanism of action of the compounds.

Day 3: XTT Assay and Data Acquisition

  • On the day of the assay, thaw the XTT reagent and the electron coupling reagent in a 37°C water bath. Vortex each to ensure they are fully dissolved.[4][9]

  • Prepare the XTT working solution immediately before use by mixing the XTT reagent and the electron coupling reagent.[3][4] For example, mix 5 mL of XTT reagent with 0.1 mL of electron coupling reagent for one 96-well plate.[4]

  • Add 50 to 70 µL of the freshly prepared XTT working solution to each well, including the background control wells.[3][4][8]

  • Incubate the plate at 37°C in a 5% CO2 incubator for 2 to 4 hours.[3][9] The incubation time should be sufficient for the color to develop but should avoid saturation.

  • After incubation, gently agitate the plate to ensure the formazan product is evenly distributed.

  • Measure the absorbance of each well using a microplate reader at a wavelength of 450 nm. A reference wavelength of 660 nm should also be used to subtract the background absorbance.[3][9]

Data Analysis
  • Subtract the absorbance of the background control (medium only) from all other readings.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, by using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

G A Cell Culture (70-80% Confluency) B Harvest and Count Cells A->B C Seed Cells in 96-Well Plate (100 µL/well) B->C E Treat Cells with Compounds (24-48h Incubation) D Prepare Serial Dilutions of This compound Derivatives D->E F Prepare and Add XTT Working Solution G Incubate for 2-4 Hours F->G H Measure Absorbance (450 nm, ref 660 nm) G->H I Calculate % Viability and Determine IC50 H->I

Caption: Workflow for the in vitro cytotoxicity assessment of this compound derivatives.

Potential Signaling Pathway for Cytotoxicity

Studies on some carbazole derivatives suggest that their cytotoxic effect can be mediated through the activation of the p53 signaling pathway, leading to apoptosis.[5]

G compound This compound Derivative dna_damage DNA Damage compound->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Permeability ↑ bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: p53-mediated apoptotic pathway potentially induced by this compound derivatives.

References

Application Notes and Protocols: 9H-Carbazol-3-ol as a Versatile Intermediate for Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 9H-Carbazol-3-ol and its derivatives as key intermediates in the synthesis of a diverse range of dyes. The inherent electronic properties and reactive sites of the carbazole moiety make it an excellent scaffold for the development of dyes with applications in textiles, advanced materials, and bio-imaging.

Introduction to Carbazole-Based Dyes

The carbazole heterocycle is a prominent structural motif in dye chemistry due to its rigid, planar structure and excellent charge-transport characteristics. Functionalization at the 3, 6, and 9 positions allows for the fine-tuning of the photophysical properties of the resulting dyes, including their absorption and emission wavelengths, molar absorptivity, and quantum yield. This compound, and its readily accessible derivative 3-amino-9-ethylcarbazole, serve as versatile starting materials for the synthesis of various classes of dyes, including azo dyes and fluorescent probes.

Synthesis of Key Intermediates

A common and crucial intermediate for many dye synthesis pathways is 3-amino-9-ethylcarbazole, which can be synthesized from 9H-carbazole. The ethylation at the 9-position enhances solubility in organic solvents, which is advantageous for subsequent reactions.

Protocol for N-Ethylation of Carbazole

Objective: To synthesize 9-ethylcarbazole from 9H-carbazole.

Materials:

  • 9H-Carbazole

  • Ethyl bromide or Iodoethane

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Acetone or Dimethylformamide (DMF)

  • Stirring apparatus and reflux condenser

Procedure:

  • Dissolve 9H-carbazole in acetone or DMF in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add powdered potassium hydroxide to the solution and stir the mixture.

  • Slowly add ethyl bromide or iodoethane to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 9-ethylcarbazole.

This is a general procedure and may require optimization based on specific laboratory conditions and scale.

Synthesis of Azo Dyes from 3-Aminocarbazole Derivatives

Azo dyes are a major class of synthetic colorants characterized by the presence of an azo (-N=N-) group. The synthesis involves a diazotization reaction of a primary aromatic amine followed by a coupling reaction with an electron-rich substrate. Here, we detail the synthesis of an azo dye using 3-amino-9-ethylcarbazole as the coupling component.

Detailed Protocol for Azo Dye Synthesis

This protocol describes a two-stage reaction for the synthesis of an azocarbazole dye.[1]

Stage 1: Diazotization of an Aromatic Amine (e.g., a substituted aniline)

  • Suspend the chosen aromatic amine (e.g., 4-nitroaniline) in water.

  • Add hot, concentrated hydrochloric acid to the suspension.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Filter the solution to remove any unreacted aniline derivative. The resulting clear solution contains the diazonium salt and is kept cold for the next step.

Stage 2: Azo Coupling with a 3-Substituted Carbazole Derivative

  • Dissolve the N-hydroxyalkyl derivative of carbazole (prepared from this compound) in a mixture of n-butanol and iso-butanol.[1]

  • Pour the cold diazonium salt solution from Stage 1 into the carbazole solution with vigorous stirring. This creates a biphasic system, and the vigorous stirring is crucial to maximize the interfacial area for the reaction.[1]

  • Maintain the reaction at 40°C for 24 hours, monitoring the progress by TLC.[1]

  • The synthesized azo dye will precipitate out of the solution.

  • Filter the precipitate, wash it with a suitable solvent to remove impurities, and dry it.

Experimental Workflow for Azo Dye Synthesis

G cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling AromaticAmine Aromatic Amine (e.g., 4-nitroaniline) HCl Conc. HCl, H₂O AromaticAmine->HCl Suspend IceBath1 Cool to 0-5°C HCl->IceBath1 NaNO2 Add NaNO₂ (aq) IceBath1->NaNO2 DiazoniumSalt Diazonium Salt Solution NaNO2->DiazoniumSalt Stir 30 min Mixing Combine and Stir Vigorously DiazoniumSalt->Mixing CarbazoleDerivative 3-Substituted Carbazole in Butanol/iso-Butanol CarbazoleDerivative->Mixing Reaction Heat at 40°C, 24h Precipitation Azo Dye Precipitate Reaction->Precipitation Filtration Filter and Dry Precipitation->Filtration FinalDye Purified Azo Dye Filtration->FinalDye

Caption: General workflow for the synthesis of azocarbazole dyes.

Synthesis of Carbazole-Based Fluorescent Probes

Carbazole derivatives are widely used in the development of fluorescent probes for the detection of ions and for bio-imaging due to their favorable photophysical properties.[2][3][4]

Protocol for a Carbazole-Azine Based Fluorescent Sensor

This protocol is based on the synthesis of a fluorescent sensor for the detection of Cu²⁺ ions.[3]

  • Synthesis of the Aldehyde Intermediate: Start with the appropriate carbazole derivative and introduce an aldehyde group at the 3-position. This can be achieved through formylation reactions such as the Vilsmeier-Haack or Duff reaction.[5]

  • Condensation Reaction: React the carbazole-3-carbaldehyde with a suitable hydrazine derivative in a solvent like ethanol with a catalytic amount of acid.

  • Purification: The resulting Schiff base (azine) product is then purified, typically by recrystallization or column chromatography.

Quantitative Data of Carbazole-Based Dyes

The photophysical properties of carbazole-based dyes are highly dependent on their structure and the solvent environment. Below is a summary of representative data from the literature.

Dye/Compound Nameλmax (abs) (nm)Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹)λmax (em) (nm)Quantum Yield (Φ)SolventReference
TC30137412,300--CH₃CN[6]
TC30642920,900--CH₃CN[6]
3-(9-butyl-9H-carbazol-3-yl)-2-cyanoacrylic acid (CA)239----[5]
3,6-bis(9-butyl-9H-carbazol-3-yl)-2,2'-cyanoacrylic acid (DA)320----[5]
Carbazole-based Sensor (CBM)393-535-THF[4]
Rhodamine-Carbazole Conjugate (Urea 1)---0.49Aqueous[7]

Note: '-' indicates data not specified in the cited source.

Application in Cellular Imaging

Carbazole-based fluorescent probes have shown significant promise in bio-imaging applications due to their cell permeability and sensitivity to the local environment.[2][4][8]

Protocol for Cellular Imaging with a Carbazole-Based Probe for Cu²⁺

This general protocol is adapted from studies using carbazole-based sensors for detecting metal ions in cells.[4]

Materials:

  • Hela cells (or other suitable cell line)

  • Carbazole-based fluorescent probe (e.g., CBM)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Solution of Cu²⁺ (e.g., CuSO₄)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture Hela cells on a suitable imaging dish (e.g., glass-bottom dish) in complete cell culture medium until they reach the desired confluency.

  • Probe Incubation: Treat the cells with the carbazole-based fluorescent probe (e.g., 10 µM CBM) in the cell culture medium for 30 minutes.[4]

  • Washing: Wash the cells with PBS to remove any excess, non-internalized probe.

  • Ion Treatment: Incubate the probe-loaded cells with a solution of Cu²⁺ (e.g., 10 µM) for a specified period.

  • Imaging: Image the cells using a fluorescence microscope with appropriate excitation and emission filters for the specific carbazole dye. A change in fluorescence intensity or a spectral shift upon addition of the metal ion indicates its detection.

Logical Relationship for Fluorescent Probe Application in Bio-imaging

G cluster_synthesis Probe Development cluster_application Cellular Application cluster_outcome Result Carbazole Carbazole Intermediate (e.g., this compound) Synthesis Chemical Synthesis Carbazole->Synthesis Probe Carbazole-Based Fluorescent Probe Synthesis->Probe Incubation Probe Incubation Probe->Incubation Cells Live Cells Cells->Incubation Imaging Fluorescence Imaging Incubation->Imaging Analyte Target Analyte (e.g., Cu²⁺) Analyte->Imaging Detection Detection of Analyte (Change in Fluorescence) Imaging->Detection

Caption: Workflow from probe synthesis to cellular imaging application.

Conclusion

This compound and its derivatives are highly valuable precursors for the synthesis of a wide array of dyes. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel carbazole-based dyes and to apply them in diverse fields, from materials science to cellular biology. The versatility of the carbazole scaffold ensures its continued importance in the development of advanced functional dyes.

References

Application Notes and Protocols for the Electrochemical Polymerization of 9H-Carbazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the electrochemical polymerization of 9H-Carbazol-3-ol. Due to the limited specific literature on the electropolymerization of this particular monomer, the following protocols are adapted from established methods for other carbazole derivatives and phenolic compounds. The provided data should be considered representative and may require optimization for specific experimental setups.

Introduction

Carbazole-based conducting polymers are of significant interest for a wide range of applications, including organic electronics, sensors, and biomedical devices, owing to their favorable electronic properties and environmental stability. The functionalization of the carbazole monomer allows for the tuning of the resulting polymer's properties. The presence of a hydroxyl group at the 3-position of the carbazole ring in this compound is expected to lower its oxidation potential compared to unsubstituted carbazole and introduce functionalities that could be beneficial for applications in biosensing and drug delivery. However, the phenolic nature of the monomer may also lead to the formation of passivating, insulating polymer films under certain electrochemical conditions. Careful control of the polymerization parameters is therefore crucial.

Potential Applications

The unique properties of poly(this compound) suggest its potential use in several advanced applications:

  • Biosensors: The hydroxyl group can serve as a site for immobilization of biomolecules or for interaction with specific analytes.

  • Electrochromic Devices: Like other polycarbazoles, this polymer is expected to exhibit distinct color changes upon electrochemical oxidation and reduction.

  • Drug Delivery: The polymer matrix could be used for the controlled release of therapeutic agents.

  • Organic Electronics: The polymer may possess hole-transporting properties suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.

Electrochemical Properties of Carbazole Derivatives

The oxidation potential is a key parameter in electropolymerization, as it dictates the energy required to initiate the process. The hydroxyl group at the 3-position is an electron-donating group, which is expected to lower the oxidation potential of this compound relative to unsubstituted carbazole.

CompoundOxidation Potential (V vs. Ag/AgCl)Reference ElectrodeNotes
9H-Carbazole~1.1 - 1.3Ag/AgClVaries with experimental conditions.
3-Hydroxycarbazole derivative0.45Not specifiedFrom an oxidative coupling study, not electropolymerization.
N-substituted carbazoles~1.0 - 1.5VariousDependent on the nature of the substituent.

Experimental Protocols

This section provides a detailed protocol for the electrochemical polymerization of this compound. This is a representative protocol and may require optimization.

Materials and Reagents
  • This compound (Monomer)

  • Acetonitrile (ACN), anhydrous

  • Supporting Electrolyte: Lithium perchlorate (LiClO₄) or Tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • Working Electrode: Indium Tin Oxide (ITO) coated glass, Platinum (Pt), or Glassy Carbon (GC)

  • Reference Electrode: Ag/AgCl (in saturated KCl)

  • Counter Electrode: Platinum wire or foil

Protocol 1: Electropolymerization by Cyclic Voltammetry (CV)

This method allows for the gradual deposition of the polymer film and monitoring of the polymerization process in real-time.

1. Electrode Preparation:

  • Clean the working electrode thoroughly. For ITO, sonicate in detergent, deionized water, acetone, and isopropanol, then dry with a stream of nitrogen. For Pt or GC, polish with alumina slurry, sonicate in deionized water and ethanol, and dry.

2. Solution Preparation:

  • Prepare a 10 mM solution of this compound in anhydrous acetonitrile.
  • Add the supporting electrolyte (e.g., 0.1 M LiClO₄).
  • Degas the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

3. Electrochemical Setup:

  • Assemble a three-electrode electrochemical cell with the prepared electrodes and the electrolytic solution.
  • Maintain an inert atmosphere by blanketing the solution with nitrogen or argon during the experiment.

4. Electropolymerization:

  • Connect the electrodes to a potentiostat.
  • Perform cyclic voltammetry by scanning the potential from an initial potential (e.g., 0 V) to a vertex potential sufficiently positive to oxidize the monomer (e.g., +1.2 V vs. Ag/AgCl) and back. The exact potential range should be determined from an initial exploratory scan.
  • Use a scan rate of 50-100 mV/s.
  • Repeat for a desired number of cycles (e.g., 10-20 cycles). An increase in the peak currents with each cycle indicates successful polymer deposition.

5. Post-Polymerization Treatment:

  • After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
  • Dry the film under a stream of nitrogen.

Protocol 2: Potentiostatic Electropolymerization

This method is useful for creating thicker polymer films by applying a constant potential.

1. Electrode and Solution Preparation:

  • Follow steps 1 and 2 from Protocol 1.

2. Electrochemical Setup:

  • Follow step 3 from Protocol 1.

3. Electropolymerization:

  • Apply a constant potential that is slightly above the oxidation potential of the monomer (e.g., +1.0 V vs. Ag/AgCl).
  • Maintain this potential for a set duration (e.g., 120-300 seconds) to achieve the desired film thickness.

4. Post-Polymerization Treatment:

  • Follow step 5 from Protocol 1.

Characterization of the Polymer Film

The resulting poly(this compound) film can be characterized by various techniques:

  • Electrochemical Characterization: Perform cyclic voltammetry in a monomer-free electrolyte solution to study the redox behavior of the polymer film.

  • Spectroelectrochemistry: Combine UV-Vis spectroscopy with electrochemical measurements to observe changes in the absorption spectrum of the film at different potentials, revealing its electrochromic properties.

  • Surface Morphology: Use Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM) to visualize the surface structure and thickness of the polymer film.

  • Structural Characterization: Employ Fourier-Transform Infrared (FTIR) spectroscopy to confirm the chemical structure of the polymer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_electro Electropolymerization cluster_post Post-Treatment & Characterization prep_solution Prepare Electrolytic Solution (10 mM this compound + 0.1 M LiClO4 in ACN) assemble_cell Assemble 3-Electrode Cell prep_solution->assemble_cell clean_electrode Clean Working Electrode (e.g., ITO, Pt, GC) clean_electrode->assemble_cell run_cv Run Cyclic Voltammetry (e.g., 0 to +1.2 V, 50 mV/s, 15 cycles) assemble_cell->run_cv rinse_electrode Rinse Coated Electrode (with fresh ACN) run_cv->rinse_electrode dry_film Dry Polymer Film rinse_electrode->dry_film characterize Characterize Polymer Film (CV, SEM, UV-Vis, FTIR) dry_film->characterize

Caption: Experimental workflow for the electrochemical polymerization and characterization of poly(this compound).

polymerization_mechanism monomer This compound radical_cation Radical Cation monomer->radical_cation -e⁻ (Oxidation) dimer Dimer radical_cation->dimer Coupling polymer Poly(this compound) dimer->polymer Further Oxidation & Coupling

Caption: Proposed mechanism for the electrochemical polymerization of this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9H-Carbazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 9H-Carbazol-3-ol. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: There are several established methods. The most common contemporary approaches include:

  • Single-Step Annulation: A direct reaction between an electron-rich aniline and a benzoquinone derivative. This method offers a straightforward, one-pot procedure.[1]

  • Classical Multi-Step Synthesis: These routes often involve creating a carbazole precursor that is later modified. A frequent strategy is the synthesis of 3-methoxy-9H-carbazole followed by a demethylation step to yield the final hydroxyl product.[1] Other historical methods include variations of the Fischer-Borsche synthesis.[1]

Q2: My overall yield is very low. What are the most critical factors to consider?

A2: Low yields in carbazole synthesis can stem from several factors. Key areas to investigate are:

  • Purity of Starting Materials: Ensure anilines, quinones, and solvents are free from impurities and moisture.

  • Atmospheric Conditions: Some reactions, particularly those involving organometallic reagents or intermediates, may be sensitive to air and moisture. Working under an inert atmosphere (Nitrogen or Argon) can be crucial.

  • Reaction Temperature: Temperature control is critical. Some annulation reactions proceed at room temperature, while others, like demethylation, require specific heating or cooling protocols to prevent side reactions.[1]

  • Choice of Solvent and Reagents: The solvent system and reagents (e.g., acid catalyst for annulation, demethylating agent) must be optimized for the specific substrates being used.[1]

Q3: How do I purify the final this compound product?

A3: Purification is typically achieved through column chromatography on silica gel. The choice of eluent is critical for separating the desired product from unreacted starting materials and byproducts. A common mobile phase is a mixture of ethyl acetate and petroleum ether or dichloromethane and petroleum ether.[2] Recrystallization from a suitable solvent can be performed for further purification.

Troubleshooting Guide 1: Single-Step Annulation of Anilines and Quinones

This method provides a direct route to 3-hydroxycarbazoles. The reaction involves a Michael addition followed by cyclization and dehydration, often catalyzed by an acid in a non-polar solvent mixture.[1]

AnnulationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start_materials Aniline & Benzoquinone (Starting Materials) reaction_step Dissolve in Toluene:Acetic Acid (4:1) Stir at 23-60 °C start_materials->reaction_step 1.1 equiv Quinone workup Reaction Quenching & Solvent Evaporation reaction_step->workup Monitor by TLC purification Column Chromatography (Silica Gel) workup->purification product Pure this compound purification->product

Caption: Experimental workflow for the single-step synthesis of this compound.

Common Problems & Solutions
Problem EncounteredPotential CauseRecommended Solution
No or Low Conversion of Starting Materials 1. Insufficiently electron-rich aniline. The reaction is sensitive to the electronic properties of the aniline.[1]2. Steric hindrance on the aniline or quinone.[1]3. Ineffective acid catalysis.1. Use an aniline with strong electron-donating groups (e.g., -OMe, -NMe2).2. Try a less sterically hindered substrate if possible. Consider increasing the reaction temperature (e.g., to 60 °C), but monitor for decomposition.[1]3. Ensure the correct ratio of acetic acid is used. Prepare the solvent mixture fresh.
Formation of Multiple Products/Isomers Use of an unsymmetrically substituted benzoquinone (e.g., 2-methylbenzoquinone) can lead to the formation of regioisomers that may be difficult to separate.[1]If possible, use a symmetrical quinone to avoid isomer formation. If isomers are unavoidable, optimize the column chromatography conditions (e.g., use a shallow gradient) for better separation.
Low Isolated Yield Despite Good Conversion 1. The product may be partially lost during work-up.2. Adsorption of the polar hydroxyl product onto the silica gel during chromatography.1. Perform a careful extraction, ensuring the correct pH to keep the product in the organic phase.2. Pre-treat the silica gel with a small amount of triethylamine in the eluent to reduce tailing and irreversible adsorption.
Reaction Stalls or Proceeds Very Slowly The aniline substrate may be too sterically bulky or not electron-rich enough for the reaction to proceed efficiently at room temperature.[1]Increase the reaction temperature to 60 °C and monitor the reaction progress by TLC over a longer period (e.g., 20-24 hours).[1]
Table 1: Effect of Aniline and Quinone Substituents on Yield

Data summarized from Pushkarskaya et al. (2016).[1]

Aniline ReactantQuinone ReactantTemperature (°C)Time (h)Yield (%)
N,N-dimethyl-3,5-dimethoxyanilineBenzoquinone23275
N-methyl-3,5-dimethoxyanilineBenzoquinone23267
3,5-dimethoxyanilineBenzoquinone23255
N-benzyl-3-methoxy-5-methylanilineBenzoquinone232025 (as 1:1 isomers)
N,N-dimethyl-3,5-dimethoxyaniline2-tert-butylbenzoquinone602043
N,N-dimethyl-3,5-dimethoxyaniline2-methoxybenzoquinone23263
Experimental Protocol: Annulation Synthesis
  • Preparation: In a round-bottom flask, dissolve the selected aniline (1.0 mmol) and benzoquinone (1.1 mmol, 1.1 equiv) in a 4:1 mixture of toluene and acetic acid (4.0 mL).

  • Reaction: Stir the mixture at room temperature (23 °C). Monitor the reaction's progress by Thin Layer Chromatography (TLC). For less reactive substrates, the temperature may be increased to 60 °C.[1]

  • Work-up: Once the reaction is complete, quench the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure 3-hydroxycarbazole derivative.[1]

Troubleshooting Guide 2: Demethylation of 3-Methoxy-9H-carbazole

This is a common final step in a multi-step synthesis. The cleavage of the robust methyl-aryl ether bond requires strong, specific reagents. The choice of reagent can impact yield and substrate compatibility.

DemethylationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start_materials 3-Methoxy-9H-carbazole (Starting Material) reaction_step Add Demethylating Agent (e.g., BBr₃) in Dry Solvent (e.g., DCM) at Low Temperature (-78 °C to 0 °C) start_materials->reaction_step warm_up Allow to Warm to Room Temperature reaction_step->warm_up Slowly workup Careful Quenching (e.g., with Methanol or Water) warm_up->workup Monitor by TLC purification Column Chromatography (Silica Gel) workup->purification product Pure this compound purification->product

Caption: Experimental workflow for the demethylation of 3-Methoxy-9H-carbazole.

Common Problems & Solutions
Problem EncounteredPotential CauseRecommended Solution
Incomplete Demethylation 1. Insufficient amount of demethylating agent.2. Reaction time is too short or temperature is too low.3. Deactivation of the reagent by moisture.1. Use a larger excess of the reagent (e.g., 3-5 equivalents of BBr₃).2. Increase the reaction time or allow the reaction to stir overnight at room temperature after the initial low-temperature addition.3. Ensure all glassware is oven-dried and the solvent is anhydrous. Handle hygroscopic reagents like BBr₃ and AlCl₃ under an inert atmosphere.
Product Decomposition or Side Reactions 1. The reaction conditions are too harsh. Strong acids like HBr can cause undesired side reactions at high temperatures.[3]2. The substrate contains other functional groups sensitive to the strong Lewis acid conditions.1. Use a reagent that works at lower temperatures, such as BBr₃, starting at -78 °C.[3]2. If other sensitive groups are present, consider a milder, more nucleophilic demethylating agent like sodium thioethoxide in DMF.[4]
Difficult Work-up Boron tribromide (BBr₃) reacts violently with water and alcohols, which can make quenching hazardous.[3]Quench the reaction mixture very slowly at low temperatures (0 °C or below) by adding methanol first, followed by water. Perform this in a well-ventilated fume hood.
Low Yield After Purification The phenolic product is acidic and can interact strongly with basic impurities or the silica gel itself, leading to loss during chromatography.After aqueous work-up, perform a mild acidic wash (e.g., with 1M HCl) to ensure the product is fully protonated before extraction and chromatography. Use a less polar solvent system for elution if possible.
Table 2: Comparison of Common O-Demethylation Reagents
ReagentTypical ConditionsAdvantagesDisadvantages
Boron Tribromide (BBr₃) DCM, -78 °C to RTHighly effective, works at low temperatures, often gives clean reactions.[3]Very corrosive and moisture-sensitive, hazardous quench, can be expensive.[3]
Hydrobromic Acid (HBr) 48% aq. HBr or HBr in Acetic Acid, Reflux (120-130 °C)Inexpensive and powerful.[3]Requires very high temperatures, harsh acidic conditions can decompose sensitive substrates.[3]
Aluminum Chloride (AlCl₃) DCM or Acetonitrile, heatingStrong Lewis acid, less reactive than BBr₃.[3]Can require heating, hygroscopic, may not be as efficient as BBr₃.[3]
Thiolates (e.g., NaSEt) DMF, RefluxNucleophilic mechanism, useful for substrates sensitive to strong acids.[4]Can have issues with odor, requires anhydrous polar aprotic solvent.
General Experimental Protocol: Demethylation with BBr₃
  • Preparation: Dissolve 3-methoxy-9H-carbazole (1.0 mmol) in anhydrous dichloromethane (DCM) in an oven-dried, three-neck flask under a nitrogen atmosphere.

  • Reaction: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a 1M solution of boron tribromide in DCM (3.0 mL, 3.0 mmol, 3.0 equiv) dropwise via syringe.

  • Warm-up: After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Let it stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of methanol, followed by water.

  • Purification: Separate the layers and extract the aqueous layer with DCM. Combine the organic fractions, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography (silica gel) to yield this compound.

References

Technical Support Center: Purification of 9H-Carbazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 9H-Carbazol-3-ol using column chromatography. The following sections offer troubleshooting for common issues, detailed experimental protocols, and frequently asked questions to ensure a successful purification process.

Troubleshooting Guide

This guide addresses specific problems that may arise during the column chromatography of this compound, offering potential causes and actionable solutions.

IssuePotential Cause(s)Suggested Solution(s)
Poor Separation of Product from Impurities - Inappropriate mobile phase polarity: The eluent may be too strong or too weak, resulting in poor resolution. - Column overloading: Loading too much crude material reduces the separation efficiency of the column.[1][2]- Optimize the solvent system: Use Thin-Layer Chromatography (TLC) to determine the ideal mobile phase. Aim for an Rf value of 0.2-0.3 for this compound.[2] Good starting points include hexane/ethyl acetate or dichloromethane/methanol mixtures.[2][3] - Use a gradient: Start with a low polarity mobile phase and gradually increase the polarity to improve separation. - Reduce the sample load: Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).
"Streaking" or Tailing of the Product Band - Strong interaction with silica: The hydroxyl group of this compound can interact strongly with the acidic silica gel, causing tailing.[3] - Compound insolubility: The compound may be partially insoluble in the mobile phase, leading to streaking as it moves down the column.- Modify the mobile phase: Add a small amount of a polar solvent like methanol or a basic modifier like triethylamine (0.1-1%) to the eluent to reduce interactions with the silica.[3] - Change the stationary phase: Consider using a less acidic stationary phase like neutral alumina or a reverse-phase (C18) silica.[3] - Employ the dry-loading technique: Adsorb the crude product onto a small amount of silica gel before loading it onto the column to improve band sharpness.[4]
Product Does Not Elute from the Column - Mobile phase is too nonpolar: The eluent does not have sufficient strength to move the polar this compound down the column. - Decomposition on silica: The compound may be unstable on acidic silica gel.[5]- Increase eluent polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate or methanol) in the mobile phase.[5] - Test for stability: Run a 2D TLC to check if the compound degrades on the silica plate.[5] If it does, switch to a different stationary phase like alumina.
Product Elutes Too Quickly (with the solvent front) - Mobile phase is too polar: The eluent is too strong, causing all components to move quickly without separation.[2]- Decrease eluent polarity: Reduce the percentage of the polar solvent in the mobile phase (e.g., increase the proportion of hexane).[2]
Low Recovery of Pure Product - Co-elution with impurities: Impurities with similar polarity are eluting with the product. - Product loss during workup: Significant product remains in the mother liquor after recrystallization or is lost during solvent removal.[2]- Fine-tune the mobile phase: Use a shallower gradient or an isocratic elution with the optimal solvent mixture to enhance resolution.[3] - Consider further purification: If column chromatography is insufficient, a subsequent recrystallization or preparative HPLC step may be necessary.[3]
Crude Product is Insoluble for Loading - Poor solubility in the chosen eluent: Carbazole derivatives can have limited solubility in standard chromatography solvents.[3]- Use a stronger solvent for dissolution: Dissolve the sample in a minimum amount of a stronger solvent (e.g., dichloromethane) and then load it onto the column.[4] - Use the dry-loading method: This is the preferred method for compounds with low solubility in the mobile phase.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the column chromatography of this compound? A1: A mixture of hexane and ethyl acetate is an excellent starting point for many carbazole derivatives.[2] Begin by testing various ratios with TLC, starting with low polarity mixtures like 9:1 (hexane:ethyl acetate) and gradually increasing the polarity. An alternative system to try is dichloromethane/methanol.[3] The goal is to find a solvent system that gives your product an Rf value between 0.2 and 0.3 for optimal separation.[2]

Q2: My this compound appears to be degrading or changing color on the column. What should I do? A2: The hydroxyl group on the carbazole ring can be susceptible to oxidation, which may be catalyzed by the acidic silica gel.[3] To prevent this, you can try deactivating the silica gel by adding a small percentage of a base like triethylamine to your eluent.[3] Alternatively, switching to a neutral stationary phase like alumina can be effective. If oxidation due to air is a concern, try to work under an inert atmosphere like nitrogen or argon.[3]

Q3: How do I choose between wet loading and dry loading my sample? A3: Wet loading involves dissolving your sample in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully adding it to the top of the column.[4] This method is quick and easy if your compound is readily soluble in the eluent. Dry loading is preferred when your compound has poor solubility in the mobile phase.[4] It involves pre-adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then loading the resulting free-flowing powder onto the column. This technique often leads to better band resolution and avoids issues with strong dissolution solvents.

Q4: Can I use reverse-phase chromatography to purify this compound? A4: Yes, reverse-phase chromatography is a viable option. For polar compounds like this compound, a C18 column with a mobile phase such as methanol/water or acetonitrile/water could provide good separation.[6][7] The elution order will be reversed compared to normal-phase chromatography, with the most polar compounds eluting first.

Q5: The separation looks good on TLC, but I'm getting mixed fractions from the column. Why? A5: This issue often arises from overloading the column or running it too quickly.[1][2] Loading too much sample causes the bands to broaden and overlap, leading to poor separation even if the TLC shows a good Rf difference. A high flow rate reduces the interaction time between the compounds and the stationary phase, which also diminishes resolution.[1] Ensure you are using an appropriate sample load and maintain a steady, controlled flow rate.

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography

This protocol outlines a standard procedure for purifying this compound using silica gel.

  • Mobile Phase Selection:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it with different ratios of hexane/ethyl acetate.

    • Identify the solvent system that provides an Rf value of approximately 0.2-0.3 for the desired product and good separation from impurities.[2]

  • Column Packing:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel (100-200 mesh) in the initial, low-polarity mobile phase.

    • Pour the slurry into the column, ensuring it packs uniformly without air bubbles. Gently tap the column to aid packing.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[4]

  • Sample Loading (Dry-Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., methanol or dichloromethane).

    • Add silica gel (approximately 10-20 times the mass of the crude product) to the solution.[4]

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[4]

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin elution with the selected solvent system, collecting fractions in test tubes or vials.

    • If using a gradient, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purify Purification & Analysis cluster_post Final Product Crude Crude this compound TLC TLC Analysis for Solvent System Optimization Crude->TLC Pack Pack Silica Gel Column TLC->Pack Load Dry Load Sample onto Column Pack->Load Elute Elute with Gradient (e.g., Hexane/EtOAc) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Experimental Workflow for the Purification of this compound.

Troubleshooting_Guide cluster_solutions Troubleshooting Solutions Start Column Run Complete. Are fractions pure? Success Purification Successful Start->Success Yes Problem Identify Problem Start->Problem No Sol1 Poor Separation? - Optimize mobile phase - Reduce sample load - Use shallower gradient Problem->Sol1 Mixed Fractions Sol2 Streaking/Tailing? - Add modifier (e.g., TEA) - Change to neutral alumina - Use dry-loading Problem->Sol2 Bad Peak Shape Sol3 No Elution? - Increase eluent polarity - Check for degradation Problem->Sol3 Product on Column Sol4 Low Recovery? - Fine-tune gradient - Consider recrystallization Problem->Sol4 Poor Yield

Caption: Troubleshooting Logic for this compound Purification.

References

Technical Support Center: Overcoming Low Aqueous Solubility of 9H-Carbazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of 9H-Carbazol-3-ol in their experiments. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully work with this compound.

Troubleshooting Guide

Issue: Precipitate formation when preparing aqueous solutions of this compound.

Immediate Actions & Troubleshooting Steps:

  • Verify Stock Solution Integrity: Ensure your organic stock solution (e.g., in DMSO) is fully dissolved. If you observe any crystals, gently warm the solution and vortex or sonicate.[1]

  • Optimize Dilution Protocol: Avoid adding the aqueous buffer directly to your concentrated stock. Instead, add the stock solution dropwise to the vortexing aqueous buffer to facilitate rapid dispersion and minimize localized high concentrations that can lead to precipitation.

  • Reduce Final Concentration: Your desired final concentration may exceed the aqueous solubility limit of this compound, even with a co-solvent. Try preparing a dilution series to determine the highest achievable concentration in your specific aqueous medium.

  • Consider pH Adjustment: The phenolic hydroxyl group on this compound allows for pH-dependent solubility. Increasing the pH of the aqueous medium can deprotonate the hydroxyl group, increasing its polarity and solubility.

Logical Flow for Troubleshooting Precipitation:

G start Precipitate Observed in Aqueous Solution check_stock Is the organic stock solution clear? start->check_stock dissolve_stock Action: Gently warm and sonicate stock solution. check_stock->dissolve_stock No check_dilution How was the aqueous solution prepared? check_stock->check_dilution Yes dissolve_stock->check_stock direct_addition Problem: Direct addition of aqueous buffer to stock. check_dilution->direct_addition check_concentration Is the final concentration too high? check_dilution->check_concentration Stock added to buffer slow_addition Solution: Add stock dropwise to vortexing buffer. direct_addition->slow_addition slow_addition->check_concentration consider_pH Have you considered pH modification? check_concentration->consider_pH Yes end_success Solution Solubilized check_concentration->end_success No dilution_series Action: Perform a dilution series to find the solubility limit. adjust_pH Action: Increase pH of the aqueous medium. consider_pH->adjust_pH No end_fail Still Unresolved: Consider alternative methods (e.g., cyclodextrins). consider_pH->end_fail Yes adjust_pH->end_success G start Low Aqueous Solubility of this compound strategy Select a Solubilization Strategy start->strategy cosolvent Co-Solvent Method (e.g., DMSO stock) strategy->cosolvent ph_adjust pH Adjustment (Alkaline Buffer) strategy->ph_adjust cyclodextrin Cyclodextrin Complexation (e.g., Kneading Method) strategy->cyclodextrin protocol1 Protocol 1: Prepare DMSO Stock cosolvent->protocol1 protocol2 Protocol 2: Prepare Alkaline Buffer & Dilute ph_adjust->protocol2 protocol3 Protocol 3: Form Inclusion Complex cyclodextrin->protocol3 result Aqueous Solution of this compound protocol1->result protocol2->result protocol3->result

References

Troubleshooting common side reactions in 9H-Carbazol-3-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 9H-Carbazol-3-ol, a crucial intermediate for many pharmaceutical compounds. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield for this compound synthesis using the annulation of an aniline and a quinone is very low, and the reaction mixture is messy. What are the potential causes and solutions?

A1: Low yields and the formation of multiple byproducts are common challenges in this synthesis. Several factors can contribute to these issues. One major side reaction is the reduction of the quinone starting material to hydroquinone.[1] Additionally, over-oxidation of the starting aniline or the carbazole product can occur.[1] The electronic and steric properties of the aniline substrate are also critical; electron-donating groups on the aniline generally improve reactivity, while steric hindrance can significantly lower the yield.[1]

Troubleshooting Steps:

  • Solvent and Acid Catalyst: The choice of solvent and the concentration of the acid catalyst are crucial. A mixture of toluene and acetic acid (4:1) at room temperature has been shown to be effective.[1] Experimenting with the solvent system and the acid concentration may help to optimize the reaction and minimize side products.

  • Reaction Temperature: While the reaction can proceed at room temperature, gentle heating might be necessary for less reactive substrates. However, high temperatures can lead to increased byproduct formation.[1] Careful monitoring of the reaction temperature is recommended.

  • Substrate Purity: Ensure the purity of your aniline and quinone starting materials. Impurities can lead to a variety of side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent unwanted oxidation reactions.

Q2: I observe a significant amount of hydroquinone in my reaction mixture. How can I minimize its formation?

A2: The formation of hydroquinone is a common side reaction resulting from the reduction of the quinone.[1] This indicates that the quinone is acting as an oxidizing agent for other components in the reaction mixture, such as the aniline starting material or the this compound product.

Troubleshooting Steps:

  • Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the aniline may help to ensure the quinone is consumed in the desired reaction pathway.

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). Stopping the reaction once the starting materials are consumed can prevent further degradation and side reactions.

  • Milder Oxidants: If the desired reaction is an oxidative cyclization, and the quinone is intended to be the oxidant, consider if a milder oxidant could be used in a stepwise approach to avoid over-oxidation.

Q3: My TLC shows multiple spots, and purification by column chromatography is difficult. What are the likely impurities?

A3: Besides the starting materials and the desired product, several byproducts can form. While a complete characterization of all impurities in the one-step annulation method has been challenging, potential side products can be inferred from related syntheses.[1] In the synthesis of carvedilol, a 4-hydroxycarbazole derivative, impurities arising from dimerization and reactions with the solvent or base have been identified.[2]

Potential Impurities:

  • Hydroquinone: As discussed in Q2.[1]

  • Oxidized Aniline Derivatives: The aniline starting material can undergo oxidation.

  • Polymeric Materials: Complex, high-molecular-weight byproducts can form, especially under harsh reaction conditions.

  • Isomeric Products: If substituted anilines or quinones are used, the formation of regioisomers is possible.[1]

Purification Strategy:

  • Column Chromatography: A carefully optimized gradient elution with a solvent system like ethyl acetate/hexane is often necessary.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be an effective purification method.

Quantitative Data Summary

The following table summarizes the yields of this compound synthesis via the annulation of N-benzyl-3,5-dimethoxyaniline and benzoquinone under different solvent conditions.[1]

EntrySolvent System (4:1 v/v)Reaction Time (h)Conversion (%)Yield (%)
1MeOH/AcOH0.5>9945
2EtOH/AcOH0.5>9952
3i-PrOH/AcOH0.5>9955
4t-AmOH/AcOH0.5>9958
5CH₂Cl₂/AcOH0.5>9965
6THF/AcOH0.5>9970
72-MeTHF/AcOH0.5>9972
8PhMe/AcOH0.5>9976 (66 isolated)

Experimental Protocols

Annulation of N-benzyl-3,5-dimethoxyaniline and Benzoquinone [1]

  • To a solution of N-benzyl-3,5-dimethoxyaniline (193 mg, 1.00 mmol) in a 4:1 mixture of toluene and acetic acid (4.0 mL) is added benzoquinone (119 mg, 1.1 equiv).

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • The progress of the reaction is monitored by HPLC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography to afford the desired N-benzyl-6,8-dimethoxy-9H-carbazol-3-ol.

Visualizations

Reaction_Pathway Aniline Aniline Derivative Intermediate1 Michael Adduct Intermediate Aniline->Intermediate1 + Quinone (Michael Addition) Quinone Quinone Quinone->Intermediate1 Hydroquinone Hydroquinone (Byproduct) Quinone->Hydroquinone Reduction Intermediate2 Tricyclic Intermediate Intermediate1->Intermediate2 Ring Closure Product This compound Intermediate2->Product - H₂O

Caption: Proposed reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield / Messy Reaction CheckPurity Check Starting Material Purity Start->CheckPurity CheckPurity->Start Impure OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions Purity OK Solvent Vary Solvent System (e.g., Toluene/AcOH) OptimizeConditions->Solvent Temperature Adjust Temperature (monitor for byproducts) OptimizeConditions->Temperature Stoichiometry Adjust Reactant Stoichiometry OptimizeConditions->Stoichiometry Purification Purification Strategy Solvent->Purification Temperature->Purification Stoichiometry->Purification Column Column Chromatography (optimized gradient) Purification->Column Recrystallization Recrystallization Purification->Recrystallization HighYield Improved Yield and Purity Column->HighYield Recrystallization->HighYield

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Preventing degradation of 9H-Carbazol-3-ol during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 9H-Carbazol-3-ol during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: this compound, being a phenolic carbazole derivative, is susceptible to degradation primarily through oxidation. Key factors that can accelerate its degradation include exposure to:

  • Oxygen: Atmospheric oxygen can directly oxidize the phenolic hydroxyl group.

  • Light: UV and visible light can provide the energy to initiate and promote oxidative reactions.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including degradation.

  • High pH (alkaline conditions): Deprotonation of the phenolic hydroxyl group at high pH can make the molecule more susceptible to oxidation.

  • Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.

Q2: How can I visually detect if my this compound sample has degraded?

A2: A pure sample of this compound is typically a stable, light-colored solid. Degradation often results in a noticeable color change, with the sample turning yellow, brown, or even black. This is due to the formation of colored oxidation products, such as quinones and polymeric materials. Any significant deviation from the initial appearance should be considered a sign of potential degradation.

Q3: What are the recommended storage conditions for solid this compound?

A3: To ensure long-term stability, solid this compound should be stored under the following conditions:

  • Temperature: Cool, at or below room temperature (15–25 °C). For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is recommended.

  • Atmosphere: In a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

  • Light: Protected from light by using an amber-colored vial or by storing the container in a dark place.

  • Moisture: In a dry, desiccated environment to prevent hydrolysis and other moisture-related degradation.

Q4: What about storing solutions of this compound?

A4: Solutions of this compound are generally less stable than the solid form. If you need to store solutions, follow these guidelines:

  • Solvent Choice: Use high-purity, degassed solvents. Protic solvents like methanol and ethanol may be suitable for short-term use, but for longer-term storage, aprotic solvents like DMSO or DMF might be considered, although stability in these should be verified.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere.[1][2]

  • Temperature: Store solutions at low temperatures (-20 °C or -80 °C).

  • Light Protection: Always use amber vials or wrap the container in aluminum foil.

  • Antioxidants: Consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or ascorbic acid to the solution to inhibit oxidation.[3][4][5][6]

Q5: Can I use UV-Vis spectroscopy to quickly check for degradation?

A5: Yes, UV-Vis spectroscopy can be a rapid and straightforward method to monitor for degradation. A fresh solution of this compound will have a characteristic UV spectrum. Upon degradation, you may observe a decrease in the absorbance at the characteristic wavelength(s) of the parent compound and the appearance of new peaks or a general increase in absorbance at longer wavelengths, indicating the formation of degradation products. It is advisable to first establish a baseline spectrum with a pure sample.

Troubleshooting Guides

Issue 1: Unexpected color change in the solid compound or solution.
Possible Cause Troubleshooting Steps
Oxidation 1. Immediately transfer the compound to a container with an inert atmosphere (argon or nitrogen).[1][2] 2. For solutions, freshly prepare them using degassed solvents. 3. Consider adding an antioxidant like BHT (typically at 0.01-0.1%) or ascorbic acid to new solutions.[3][4][5][6]
Light Exposure 1. Store the compound and its solutions in amber vials or protect them from light with aluminum foil. 2. Minimize exposure to ambient light during experiments.
Contamination 1. Ensure all glassware and spatulas are clean and dry. 2. Use high-purity solvents.
Issue 2: Inconsistent or non-reproducible experimental results.
Possible Cause Troubleshooting Steps
Degradation of stock solution 1. Prepare fresh stock solutions more frequently. 2. Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles and contamination. 3. Verify the concentration and purity of the stock solution using HPLC or UV-Vis spectroscopy before each set of experiments.
Degradation during the experiment 1. If the experiment involves prolonged exposure to air, light, or heat, consider performing the experiment under an inert atmosphere, in the dark, or at a lower temperature. 2. Check the pH of your experimental system; if it is alkaline, consider buffering to a neutral or slightly acidic pH if compatible with your experimental design.
Issue 3: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC).
Possible Cause Troubleshooting Steps
Formation of degradation products 1. Compare the chromatogram of the suspect sample with that of a freshly prepared, pure standard. 2. If new peaks are present, they are likely degradation products. 3. Use a stability-indicating HPLC method to resolve the parent compound from its degradation products. This may involve adjusting the mobile phase composition, gradient, or column type. 4. Consider using HPLC-MS to identify the mass of the unknown peaks and hypothesize their structures.

Data Presentation

Table 1: General Stability of Phenolic Compounds under Various Conditions (Qualitative)

This table provides a qualitative summary of factors affecting the stability of phenolic compounds, which is applicable to this compound.

Condition Effect on Stability Recommendation
Oxygen HighMinimize exposure; use inert atmosphere.[1][2]
Light HighProtect from light; use amber glassware.
Temperature Moderate to HighStore at low temperatures; avoid excessive heat.
pH > 7 (Alkaline) HighMaintain neutral or slightly acidic pH if possible.
pH < 7 (Acidic) Generally StableGenerally preferred over alkaline conditions.
Presence of Metal Ions Moderate to HighUse high-purity reagents and solvents; consider chelating agents if necessary.

Table 2: Recommended Solvents and Antioxidants for Solutions of Phenolic Compounds

Solvent Suitability for Storage Recommended Antioxidant (if needed) Concentration
Dimethyl Sulfoxide (DMSO) Good (for frozen aliquots)BHT or Ascorbic Acid0.01 - 0.1%
Dimethylformamide (DMF) Fair (for frozen aliquots)BHT or Ascorbic Acid0.01 - 0.1%
Methanol / Ethanol Poor (short-term use only)BHT or Ascorbic Acid0.01 - 0.1%
Acetonitrile Fair (short-term use only)BHT or Ascorbic Acid0.01 - 0.1%

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution
  • Materials: this compound, high-purity solvent (e.g., DMSO), amber glass vials with PTFE-lined caps, argon or nitrogen gas.

  • Procedure:

    • Weigh the desired amount of this compound in a clean, dry vial.

    • Add the appropriate volume of solvent to achieve the target concentration.

    • Gently flush the headspace of the vial with argon or nitrogen gas for 10-15 seconds.

    • Immediately cap the vial tightly.

    • If the compound is not readily soluble, sonicate briefly in a water bath.

    • For long-term storage, aliquot the stock solution into smaller, single-use amber vials, flush with inert gas, and store at -20 °C or -80 °C.

Protocol 2: Monitoring Degradation using HPLC
  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute the compound and any more non-polar degradation products, hold, and then return to the initial conditions. A starting point could be 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of this compound (determine by running a UV-Vis spectrum) and also at other wavelengths to detect potential degradation products.

  • Procedure:

    • Prepare a fresh standard of this compound at a known concentration and inject it to determine its retention time and peak area.

    • Inject the sample to be tested.

    • Compare the chromatograms. A decrease in the peak area of this compound and/or the appearance of new peaks indicates degradation.

Visualizations

degradation_pathway This compound This compound Oxidized Intermediates Oxidized Intermediates This compound->Oxidized Intermediates Oxidation (O2, Light, Heat, High pH) Quinones Quinones Oxidized Intermediates->Quinones Polymeric Products (colored) Polymeric Products (colored) Quinones->Polymeric Products (colored)

Caption: Primary degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Start Prepare Fresh Solution Prepare Fresh Solution Start->Prepare Fresh Solution Analyze Time 0 Analyze (t=0) HPLC / UV-Vis Prepare Fresh Solution->Analyze Time 0 Expose to Light Expose to Light Analyze Time 0->Expose to Light Elevated Temperature Elevated Temperature Analyze Time 0->Elevated Temperature Air Exposure Air Exposure Analyze Time 0->Air Exposure Analyze Time X Analyze (t=x) HPLC / UV-Vis Expose to Light->Analyze Time X Elevated Temperature->Analyze Time X Air Exposure->Analyze Time X Compare Results Compare Results Analyze Time X->Compare Results Conclusion Conclusion Compare Results->Conclusion

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Enhancing OLED Performance with 9H-Carbazol-3-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9H-Carbazol-3-ol and related carbazole derivatives to improve the performance of Organic Light-Emitting Diodes (OLEDs).

Frequently Asked Questions (FAQs)

Q1: What are the primary roles of this compound and its derivatives in an OLED device?

A1: this compound and its derivatives are versatile materials in OLEDs, primarily utilized for their excellent charge transport properties and high thermal stability.[1][2][3][4] Their main applications include:

  • Hole Transport Layers (HTLs): They facilitate the efficient injection and transport of holes from the anode to the emissive layer.[2]

  • Host Materials: In phosphorescent OLEDs (PhOLEDs), they can serve as a host matrix for guest emitter molecules, enabling efficient energy transfer.[5][6]

  • Emitters: Certain derivatives can function as the emissive material itself, particularly for blue light emission.[7][8]

Q2: Why is material purity crucial for the performance of OLEDs based on carbazole derivatives?

A2: The purity of the organic materials used in OLEDs is paramount, as impurities can significantly degrade device performance and shorten its lifespan.[1] Impurities can act as charge traps or quenching sites for excitons, leading to reduced efficiency and faster degradation of the device.[5] Therefore, sourcing high-purity intermediates is essential for achieving optimal OLED performance.[1][3]

Q3: How do chemical modifications to the this compound structure impact OLED performance?

A3: Chemical modifications to the carbazole structure allow for the fine-tuning of its electronic and physical properties.[2] For example, adding bulky side groups can enhance solubility for solution processing and prevent aggregation-caused quenching, which improves the photoluminescence quantum yield.[1] Functionalization at different positions on the carbazole ring can also be used to adjust the HOMO/LUMO energy levels for better alignment with other layers in the OLED stack, leading to improved charge injection and recombination.[7]

Troubleshooting Guide

Issue 1: Low External Quantum Efficiency (EQE) and Luminous Efficacy

Possible Causes:

  • Inefficient Charge Balance: An imbalance between the number of holes and electrons reaching the emissive layer can lead to charge leakage and reduced recombination efficiency.[5]

  • Poor Energy Level Alignment: A mismatch between the HOMO and LUMO energy levels of adjacent layers can create energy barriers, hindering charge injection and transport.[7]

  • Triplet Exciton Quenching: In phosphorescent OLEDs, quenching of triplet excitons by impurities or interactions with adjacent molecules can significantly reduce efficiency.[5]

Troubleshooting Steps:

  • Optimize Layer Thickness: Systematically vary the thickness of the hole transport and electron transport layers to achieve a better charge balance within the emissive layer.[5]

  • Introduce Charge Blocking Layers: Incorporate an electron-blocking layer (EBL) or a hole-blocking layer (HBL) to confine charge carriers within the emissive layer and enhance recombination.[5]

  • Select Appropriate Materials: Choose host and transport layer materials with energy levels that are well-aligned to facilitate efficient charge injection and recombination.[7]

  • Ensure High Material Purity: Use high-purity this compound and other organic materials to minimize triplet quenching and charge trapping.[1]

Issue 2: High Turn-on Voltage

Possible Causes:

  • Large Injection Barriers: A significant energy barrier between the work function of the electrodes (anode and cathode) and the energy levels of the adjacent organic layers can impede charge injection.

  • Low Charge Carrier Mobility: Poor hole or electron mobility in the respective transport layers can lead to a high driving voltage.

Troubleshooting Steps:

  • Modify Electrode Work Function: Use surface treatments or thin injection layers (e.g., LiF for electron injection) to reduce the charge injection barrier.[2]

  • Optimize HTL/ETL Materials: Select hole and electron transport materials with high charge carrier mobilities.

  • Adjust Layer Thickness: Thicker transport layers can sometimes increase the driving voltage, so optimization of layer thickness is crucial.[5]

Issue 3: Poor Device Stability and Short Lifetime

Possible Causes:

  • Chemical Degradation of Materials: The C-N bond in the carbazole moiety can be susceptible to cleavage, leading to the formation of non-emissive degradation products.[5]

  • Morphological Instability: Thin films of organic materials can crystallize or undergo other morphological changes during device operation, leading to performance degradation.[2]

  • Exciplex Formation: The formation of an exciplex (an excited-state complex between two different molecules) at an interface can lead to undesirable, red-shifted emission and reduced stability.[5]

Troubleshooting Steps:

  • Enhance Molecular Stability: If synthesizing derivatives, consider modifications to the this compound structure to improve bond stability.[5]

  • Use Materials with High Glass Transition Temperature (Tg): Materials with a high Tg are more morphologically stable at elevated operating temperatures, which can improve device lifetime.[2]

  • Introduce an Interlayer: A thin interlayer can be inserted between the layers that are forming an exciplex to prevent its formation.[5]

Data Presentation

Table 1: Performance of OLEDs with Different Carbazole-Based Hole Transport Materials

Hole Transport MaterialDevice StructureMax. EQE (%)Turn-on Voltage (V)
NPB (Reference)ITO/NPB/Alq3/LiF/Al~3.1~3.4
Carbazole Derivative 1ITO/Derivative 1/Alq3/LiF/Al~4.5~3.2
Carbazole Derivative 2ITO/Derivative 2/Alq3/LiF/Al~5.2~3.0

Note: This table is a representative example based on typical performance improvements seen with carbazole derivatives. Actual values will vary depending on the specific molecular structure, device architecture, and fabrication conditions.

Table 2: Comparison of OLEDs with Carbazole Derivatives as Emitters

Emitting MaterialHost MaterialDopant Concentration (%)Emission ColorMax. EQE (%)
Ir(ppy)3H112.5Green~15
FIrpicH215Blue10.3

Data adapted from a study on pyridinyl-carbazole host materials.[9] This table illustrates the performance of phosphorescent OLEDs using carbazole-based hosts.

Experimental Protocols

General OLED Fabrication Protocol (Thermal Evaporation)
  • Substrate Cleaning:

    • Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • The cleaned substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Organic Layer Deposition:

    • The organic layers are deposited onto the ITO substrate in a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).[2]

    • A typical device structure might be: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL, e.g., this compound derivative) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL).[2][10]

    • The thickness of each layer is carefully controlled using a quartz crystal monitor. Typical thicknesses are in the range of 10-50 nm for transport layers and 20-60 nm for the emissive layer.[2]

  • Cathode Deposition:

    • A metal cathode (e.g., LiF/Al or Ca/Ag) is deposited on top of the organic layers through a shadow mask to define the active area of the device.

  • Encapsulation:

    • The completed device is encapsulated in a nitrogen-filled glovebox using a glass lid and UV-cured epoxy resin to protect the organic materials from oxygen and moisture.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition cluster_final Final Steps ITO_Substrate ITO Substrate Cleaning Ultrasonic Cleaning ITO_Substrate->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HIL HIL Deposition UV_Ozone->HIL HTL HTL Deposition (this compound) HIL->HTL EML EML Deposition HTL->EML ETL ETL Deposition EML->ETL Cathode Cathode Deposition ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Testing Device Testing Encapsulation->Testing

Caption: A typical experimental workflow for OLED fabrication.

troubleshooting_logic Start Low Device Performance Cause1 Inefficient Charge Balance? Start->Cause1 Cause2 Poor Energy Level Alignment? Cause1->Cause2 No Solution1 Optimize Layer Thickness Add Blocking Layers Cause1->Solution1 Yes Cause3 Material Degradation? Cause2->Cause3 No Solution2 Select Materials with Aligned Energy Levels Cause2->Solution2 Yes Solution3 Improve Material Stability (e.g., derivatives) Cause3->Solution3 Yes

References

Technical Support Center: Scale-Up Synthesis of 9H-Carbazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 9H-Carbazol-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of this compound from 3-amino-9H-carbazole?

The scale-up of this compound synthesis, particularly via the diazotization of 3-amino-9H-carbazole, presents several significant challenges. The foremost concern is the handling of the intermediate diazonium salt, which is often thermally unstable and can be explosive in a dry, solid state.[1][2] Effective temperature control during the exothermic diazotization reaction is critical to prevent decomposition and ensure safety.[1] On a larger scale, efficient heat dissipation becomes more difficult. Furthermore, maintaining a consistently acidic pH and ensuring homogeneous mixing are crucial for preventing side reactions and the formation of hazardous diazoanhydrides.[1] Subsequent hydrolysis of the diazonium salt to the desired phenol also requires careful temperature management to avoid the formation of impurities.

Q2: What are the major safety precautions to consider during the diazotization of 3-amino-9H-carbazole on a large scale?

Safety is paramount when working with diazonium salts. Key precautions include:

  • Strict Temperature Control: The reaction should be maintained at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.[1]

  • Slow Reagent Addition: The addition of sodium nitrite should be slow and controlled to manage the exothermic nature of the reaction.

  • Adequate Ventilation: The reaction can produce toxic gases like nitrogen oxides, necessitating a well-ventilated workspace.

  • Avoid Isolation of Diazonium Salt: Whenever possible, the diazonium salt should be generated and used in situ without isolation. If isolation is unavoidable, it should be done on a small scale and with extreme caution.

  • Quenching: Any excess nitrous acid should be quenched, for example with sulfamic acid, after the reaction is complete.

Q3: Are there alternative, potentially safer, synthesis routes for this compound at an industrial scale?

Yes, several alternative routes can be considered to avoid the challenges associated with diazotization. One notable method is the annulation of electron-rich anilines with quinones.[3] This approach can provide 3-hydroxycarbazoles in a single step under mild conditions, although it is sensitive to the electronic and steric properties of the aniline starting material.[3] Another strategy involves the benzannulation of 3-nitroindoles with alkylidene azlactones, which proceeds under transition-metal-free conditions.[4][5][6] Additionally, palladium-catalyzed Buchwald-Hartwig amination followed by oxidative cyclization is a versatile method for constructing the carbazole core, which can then be further functionalized to yield 3-hydroxycarbazoles.[3]

Q4: What are common impurities in the synthesis of this compound and how can they be minimized?

Common impurities can include unreacted starting materials, byproducts from side reactions of the diazonium salt (e.g., azo-coupling products), and products of over-oxidation. In routes involving protecting groups, incomplete deprotection can also lead to impurities. To minimize these, it is crucial to maintain optimal reaction conditions, including temperature, pH, and reaction time. Careful monitoring of the reaction progress using techniques like TLC or HPLC is essential. For purification, column chromatography and recrystallization are commonly employed.

Troubleshooting Guides

Problem: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete Diazotization Ensure the reaction medium is sufficiently acidic. Use a slight excess of sodium nitrite and allow for adequate reaction time at low temperature. Monitor the disappearance of the starting amine.
Decomposition of Diazonium Salt Maintain strict temperature control (0-5 °C) throughout the diazotization and subsequent hydrolysis. Ensure efficient stirring to prevent localized overheating.
Side Reactions Control the rate of addition of sodium nitrite to prevent a buildup of nitrous acid, which can lead to side reactions. Ensure the coupling partner (in alternative syntheses) is added under optimal conditions.
Inefficient Hydrolysis After diazotization, ensure the temperature for the hydrolysis step is appropriate to promote the conversion to the phenol without degrading the product.
Product Loss During Workup Optimize the extraction and purification steps. For recrystallization, choose a solvent system that provides good recovery.
Problem: High Levels of Impurities
Potential Cause Suggested Solution
Azo-Coupling Byproducts This can occur if the diazonium salt reacts with the starting amine or the product. Ensure a slight excess of acid and maintain a low temperature to suppress this side reaction.
Formation of Tar-like Substances This may result from the decomposition of the diazonium salt at elevated temperatures. Improve cooling efficiency and control the rate of exothermic reactions.
Incomplete Reaction Monitor the reaction to completion using TLC or HPLC to avoid carrying unreacted starting materials into the final product.
Oxidation of the Product During workup and storage, the phenolic product can be susceptible to oxidation. Work under an inert atmosphere (e.g., nitrogen or argon) if necessary and consider using antioxidants.

Quantitative Data

The following table summarizes reaction yields for the synthesis of various 3-hydroxycarbazole derivatives, providing a reference for expected outcomes under different synthetic strategies.

ProductStarting MaterialsReaction ConditionsYield (%)Reference
N-(4-Hydroxy-2-phenyl-9-tosyl-9H-carbazol-3-yl)benzamide3-Nitroindole derivative and Alkylidene azlactoneK₂CO₃, THF/hexane, 40 °C, 60 h79 (gram-scale)[4][6]
3-HydroxycarbazoleAniline and BenzoquinonePhMe/AcOH (4:1), Room TemperatureModerate[3]
N-(4-Hydroxy-2-phenyl-9-tosyl-9H-carbazol-3-yl)benzamide3-Nitroindole derivative and Alkylidene azlactoneK₂CO₃, THF, 24 h85[4][6]
N-(4-Hydroxy-2-(p-tolyl)-9-tosyl-9H-carbazol-3-yl)benzamide3-Nitroindole derivative and Alkylidene azlactone derivativeK₂CO₃, THF, 24 h50[6]
N-(2-(4-Chlorophenyl)-4-hydroxy-9-tosyl-9H-carbazol-3-yl)benzamide3-Nitroindole derivative and Alkylidene azlactone derivativeK₂CO₃, THF, 24 h62[4]
N-(4-Hydroxy-2-(4-nitrophenyl)-9-tosyl-9H-carbazol-3-yl)benzamide3-Nitroindole derivative and Alkylidene azlactone derivativeK₂CO₃, THF, 24 h84[4][6]

Experimental Protocols

The following is a representative protocol for the synthesis of a 3-hydroxycarbazole derivative, adapted from a gram-scale synthesis of N-(4-Hydroxy-2-phenyl-9-tosyl-9H-carbazol-3-yl)benzamide.[4][6] This protocol highlights key considerations for scaling up.

Synthesis of N-(4-Hydroxy-2-phenyl-9-tosyl-9H-carbazol-3-yl)benzamide

  • Reaction Setup: To a reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add the 3-nitroindole derivative (1.107 g, 3.5 mmol) and the alkylidene azlactone derivative (1.105 g, 4.2 mmol) in dry THF/hexane (1:2 v/v, 70 mL).

  • Base Addition: Add potassium carbonate (0.966 g, 7 mmol) to the mixture under a nitrogen atmosphere.

  • Reaction: Stir the mixture at 40 °C for 60 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and add aqueous HCl (1 M, 20 mL). Stir for several minutes.

  • Workup: Remove the volatile solvents under reduced pressure. Add water (100 mL) and extract the aqueous solution with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: CH₂Cl₂/petroleum ether = 1:1) to yield the final product.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification A 1. Reaction Setup: - Add 3-nitroindole and  alkylidene azlactone  to solvent B 2. Base Addition: - Add K2CO3 under  inert atmosphere A->B C 3. Reaction: - Heat to 40°C - Monitor progress B->C D 4. Quenching: - Cool and add HCl C->D Reaction Complete E 5. Extraction: - Remove organic solvents - Extract with DCM D->E F 6. Purification: - Dry and concentrate - Column chromatography E->F G This compound Derivative F->G Purified Product

Caption: Experimental workflow for the synthesis of a 3-hydroxycarbazole derivative.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Corrective Actions start Problem Encountered (e.g., Low Yield) cause1 Incomplete Reaction start->cause1 cause2 Product Decomposition start->cause2 cause3 Side Reactions start->cause3 sol1 Optimize Reaction Time/ Temperature/Reagents cause1->sol1 sol2 Improve Temperature Control/ Use Milder Conditions cause2->sol2 sol3 Adjust Stoichiometry/ Control Addition Rate cause3->sol3 end Problem Resolved sol1->end Verify with Analytics sol2->end Verify with Analytics sol3->end Verify with Analytics

Caption: Logical workflow for troubleshooting common synthesis issues.

References

Resolving ambiguous NMR spectra of 9H-Carbazol-3-ol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 9H-Carbazol-3-ol Derivatives

Welcome to the technical support center for the analysis of this compound derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve ambiguities in their NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic signals in my ¹H NMR spectrum overlapping?

A1: The carbazole core contains seven aromatic protons in distinct chemical environments. In standard solvents like CDCl₃, the chemical shift differences between these protons can be small, leading to significant signal overlap, particularly in the 7.0-8.5 ppm region.[1][2] This makes it difficult to determine coupling patterns and assign specific protons.

Troubleshooting Steps:

  • Change Solvent: Rerunning the sample in a different deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or Benzene-d₆) can alter the chemical shifts of the protons, potentially resolving the overlap.[1]

  • 2D NMR: Employ two-dimensional NMR techniques, such as COSY, to visualize proton-proton coupling networks and differentiate adjacent protons even when their signals are crowded.[3][4]

Q2: My N-H and O-H proton signals are very broad or not visible. What can I do?

A2: Protons attached to heteroatoms (N-H of the carbazole and O-H of the hydroxyl group) are exchangeable. Their signals are often broad due to intermediate-rate chemical exchange with trace amounts of water or other exchangeable protons in the sample. In some cases, this broadening can make the peak indistinguishable from the baseline.

Troubleshooting Steps:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H spectrum. The exchangeable N-H and O-H protons will be replaced by deuterium, causing their signals to disappear from the spectrum.[1] This is a definitive method for identifying these peaks.

  • Use a Dry Solvent: Ensure your deuterated solvent is anhydrous. Using a freshly opened ampule or a solvent stored over molecular sieves can minimize water content and result in sharper N-H and O-H signals.

  • Low Temperature: Cooling the sample (Variable Temperature NMR) can slow down the exchange rate, leading to sharper signals.

Q3: How can I confirm if my sample exists as keto-enol tautomers?

A3: The "-3-ol" substitution on the carbazole ring introduces the possibility of keto-enol tautomerism. The equilibrium between these forms can complicate the NMR spectrum by showing two sets of signals. This equilibrium is often dependent on the solvent and temperature.[5][6][7][8]

Troubleshooting Steps:

  • Observe Key Signals: In the ¹H NMR, the enol form will show a characteristic vinyl proton signal (typically 5-6 ppm) and a hydroxyl proton. The keto form will show signals for the α-protons adjacent to the carbonyl (typically 3-4 ppm).[7] The presence of both sets of signals indicates tautomerism.

  • Solvent Study: Acquire spectra in different solvents (e.g., CDCl₃ vs. DMSO-d₆). Polar, hydrogen-bond-accepting solvents like DMSO-d₆ can stabilize one tautomer over the other, shifting the equilibrium and changing the relative integration of the two sets of signals.[5][7]

  • Variable Temperature (VT) NMR: Changing the temperature can also shift the equilibrium, providing thermodynamic information about the process and confirming that the different species are in equilibrium rather than being static impurities.[7]

Troubleshooting Guide: A Systematic Approach to Ambiguous Spectra

Resolving a complex spectrum of a this compound derivative typically requires a multi-step approach. Two-dimensional (2D) NMR is a powerful and non-destructive set of techniques for unambiguously determining the molecular structure by spreading spectral information across two frequency axes.[3][4]

Logical Workflow for Spectral Analysis

The following workflow is recommended when encountering an ambiguous spectrum.

G cluster_start 1. Initial Data Acquisition cluster_eval 2. Evaluation cluster_2d 3. Advanced Analysis cluster_confirm 4. Confirmation (If Needed) cluster_end 5. Final Structure start Prepare Sample (5-10 mg in 0.6 mL solvent) acq_1d Acquire ¹H and ¹³C{¹H} NMR start->acq_1d check Are signals unambiguous? acq_1d->check acq_cosy Acquire ¹H-¹H COSY (Identifies H-H couplings) check->acq_cosy No elucidate Elucidate Final Structure check->elucidate Yes acq_hsqc Acquire ¹H-¹³C HSQC (Correlates C-H one-bond) acq_cosy->acq_hsqc acq_hmbc Acquire ¹H-¹³C HMBC (Correlates C-H long-range) acq_hsqc->acq_hmbc check2 Ambiguity remains? acq_hmbc->check2 vt_nmr Perform VT-NMR (For tautomers/rotamers) check2->vt_nmr Yes check2->elucidate No d2o_exch Perform D₂O Exchange (Identifies N-H/O-H) vt_nmr->d2o_exch d2o_exch->elucidate

Caption: Systematic workflow for resolving ambiguous NMR spectra.
Key HMBC Correlations for Structure Elucidation

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for piecing together the carbon skeleton. It reveals correlations between protons and carbons that are typically 2 or 3 bonds away. The diagram below illustrates the expected key long-range correlations for the unsubstituted this compound core.

Caption: Expected ²J and ³J HMBC correlations in this compound.

Quantitative Data Summary

While exact chemical shifts will vary with substitution, the following tables provide typical chemical shift ranges for the core protons and carbons of this compound derivatives in common NMR solvents.

Table 1: Typical ¹H NMR Chemical Shift (δ) Ranges

ProtonTypical δ Range (ppm) in CDCl₃Typical δ Range (ppm) in DMSO-d₆Notes
H-1, H-87.8 - 8.27.9 - 8.3Often appear as doublets, downfield due to proximity to nitrogen and ring currents.
H-2, H-77.1 - 7.47.2 - 7.5Typically triplets or doublet of doublets.
H-4, H-57.3 - 7.67.4 - 7.7Often doublets, can overlap with other signals.
H-67.0 - 7.37.1 - 7.4Typically a triplet, often the most upfield aromatic proton.
N-H8.0 - 9.510.5 - 11.5Broad singlet, position is highly solvent and concentration dependent.
O-H4.5 - 6.09.0 - 10.0Broad singlet, position is highly solvent dependent.

Table 2: Typical ¹³C NMR Chemical Shift (δ) Ranges

CarbonTypical δ Range (ppm) in CDCl₃Typical δ Range (ppm) in DMSO-d₆Notes
C-3145 - 155148 - 158Quaternary carbon bearing the hydroxyl group, significantly downfield.
C-4a, C-4b120 - 128122 - 130Quaternary carbons at the ring junctions.
C-5a, C-8a123 - 130125 - 132Quaternary carbons at the ring junctions.
C-9a138 - 142139 - 143Quaternary carbon adjacent to nitrogen.
C-1, C-8110 - 120111 - 121Aromatic CH.
C-2, C-7118 - 125119 - 126Aromatic CH.
C-4, C-5105 - 115106 - 116Aromatic CH, often upfield due to ortho/para effect of OH/NH.
C-6115 - 122116 - 123Aromatic CH.

Key Experimental Protocols

Protocol 1: D₂O Exchange for Identification of N-H and O-H Protons

  • Acquire Standard Spectrum: Dissolve 5-10 mg of the carbazole derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add one drop (~20-30 µL) of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube and shake it vigorously for 30 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The signals corresponding to the N-H and O-H protons will have disappeared or significantly decreased in intensity in the second spectrum.[1]

Protocol 2: Basic 2D HMBC Experiment

  • Sample Preparation: Prepare a slightly more concentrated sample than for ¹H NMR (10-20 mg in 0.6 mL of solvent) to ensure good signal-to-noise in a reasonable time.

  • Spectrometer Setup: Tune and shim the spectrometer on the sample. Acquire standard ¹H and ¹³C spectra first to determine the correct spectral widths for both dimensions.

  • Pulse Program: Select a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments). This program is optimized for detecting long-range couplings while suppressing one-bond correlations.

  • Acquisition Parameters (for a 500 MHz spectrometer):

    • ¹H Spectral Width (F2): Set based on the ¹H spectrum (e.g., 12 ppm).

    • ¹³C Spectral Width (F1): Set based on the ¹³C spectrum (e.g., 200 ppm).

    • Number of Scans (ns): 8 to 32 per increment, depending on concentration.

    • Number of Increments (F1): 256 to 512.

    • Relaxation Delay: 1.5 - 2.0 seconds.

    • Long-Range Coupling Delay (D6): Optimize for an average J-coupling of 8 Hz. This value is critical for observing the desired 2- and 3-bond correlations.

  • Processing and Analysis: After acquisition, perform a 2D Fourier transform, phase correction, and baseline correction. Analyze the resulting contour plot to identify correlations between proton signals on the F2 axis and carbon signals on the F1 axis.[3][9]

References

Stability issues of 9H-Carbazol-3-ol in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9H-Carbazol-3-ol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may arise when using this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound, like other carbazole derivatives, possesses a rigid tricyclic structure that generally contributes to good chemical and thermal stability[1][2]. However, its stability in aqueous and complex biological environments like cell culture media can be influenced by several factors including pH, temperature, light exposure, and the presence of oxidizing agents or metabolically active cells.

Q2: I'm observing a loss of biological activity of this compound in my long-term cell culture experiments. What could be the cause?

A2: A gradual loss of activity could be indicative of compound degradation in the cell culture medium over time. Potential causes include enzymatic degradation by cellular metabolism, oxidation, or reaction with components in the media. It is recommended to perform a stability study to determine the half-life of this compound under your specific experimental conditions.

Q3: I noticed a precipitate forming after adding this compound to my cell culture medium. What should I do?

A3: Precipitate formation suggests that the concentration of this compound exceeds its solubility in the cell culture medium. You can try the following:

  • Decrease the final concentration of the compound.

  • Ensure your stock solution is fully dissolved before diluting it into the medium.

  • Consider using a different solvent for your stock solution, ensuring it is compatible with your cell line at the final dilution.

  • Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.

Q4: Can the presence of serum in the cell culture medium affect the stability of this compound?

A4: Yes, serum contains various proteins and enzymes that can potentially bind to or metabolize this compound, affecting its stability and bioavailability. It is advisable to assess the stability of the compound in both serum-free and serum-containing media to understand the impact of serum components.

Q5: Are there any known degradation products of this compound that could be interfering with my experiments?

A5: While specific degradation pathways in cell culture have not been extensively documented, studies on bacterial biotransformation have shown that 9H-carbazole can be hydroxylated to form this compound, which can be further oxidized[3][4]. The formation of such byproducts could potentially lead to unexpected biological effects. If you suspect interference from degradation products, analytical techniques like HPLC or LC-MS/MS can be used to detect and identify them[5].

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results
Potential Cause Troubleshooting Step
Degradation of this compound in stock solution.Prepare fresh stock solutions regularly and store them appropriately (e.g., at -20°C or -80°C, protected from light). Perform a stability check of the stock solution over time.
Instability in cell culture medium during the experiment.Determine the half-life of this compound in your specific cell culture medium and experimental conditions. Consider replenishing the medium with freshly prepared compound at regular intervals for long-term experiments.
Adsorption to plasticware.Test for non-specific binding of the compound to your cell culture plates or tubes. This can be assessed by measuring the concentration of the compound in the medium over time in the absence of cells.
Issue 2: Unexpected Cellular Toxicity
Potential Cause Troubleshooting Step
Formation of a toxic degradation product.Analyze the cell culture medium for the presence of degradation products using analytical methods like HPLC or LC-MS/MS.
High concentration of solvent from the stock solution.Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%).
Compound precipitation leading to concentrated localized doses.Visually inspect the culture wells for any precipitate. If observed, reduce the working concentration of this compound.

Quantitative Data Summary

The following table is a template for researchers to summarize their own experimental data on the stability of this compound.

Condition Time (hours) Concentration (µM) % Remaining
Cell Culture Medium (e.g., DMEM) + 10% FBS, 37°C, 5% CO20User Input100%
6User InputUser Input
12User InputUser Input
24User InputUser Input
48User InputUser Input
Cell Culture Medium (e.g., DMEM) without FBS, 37°C, 5% CO20User Input100%
6User InputUser Input
12User InputUser Input
24User InputUser Input
48User InputUser Input

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

This protocol outlines a general procedure to determine the stability of this compound in a specific cell culture medium.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)

  • Sterile microcentrifuge tubes or multi-well plates

  • Incubator (37°C, 5% CO2)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spike the cell culture medium (with and without FBS) with this compound to the desired final concentration.

  • Aliquot the solutions into sterile tubes or wells.

  • Incubate the samples at 37°C in a 5% CO2 incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot from each condition.

  • Immediately store the collected samples at -80°C until analysis to prevent further degradation.

  • Analyze the concentration of this compound in each sample using a validated analytical method.

  • Calculate the percentage of the compound remaining at each time point relative to the concentration at time 0.

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution (e.g., in DMSO) Spike Spike into Cell Culture Medium (with and without serum) Stock->Spike Incubate Incubate at 37°C, 5% CO2 Spike->Incubate Timepoints Collect Aliquots at Time Points (0, 2, 4, 8, 24h) Incubate->Timepoints Store Store Samples at -80°C Timepoints->Store Quantify Quantify Compound (HPLC, LC-MS/MS) Store->Quantify Analyze Analyze Data (% Remaining vs. Time) Quantify->Analyze

Caption: Workflow for assessing the stability of this compound.

Degradation_Pathway Carbazole 9H-Carbazole Carbazolol This compound Carbazole->Carbazolol Hydroxylation (Biotransformation) Oxidized_Product 3-hydroxy-1,2,3,9- tetrahydrocarbazol-4-one Carbazolol->Oxidized_Product Oxidation

Caption: Potential biotransformation pathway of this compound.

Oxidative_Stress_Concept ROS Reactive Oxygen Species (ROS) in Cell Culture Degradation Oxidative Degradation ROS->Degradation Compound This compound Compound->Degradation Antioxidant Antioxidant Properties of Carbazole Antioxidant->ROS Scavenges

Caption: Oxidative stress and its impact on compound stability.

References

Minimizing impurities in the synthesis of 9H-Carbazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 9H-Carbazol-3-ol. Our aim is to help you minimize impurities and optimize your synthetic protocol.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for this compound?

A common and effective method for the synthesis of this compound is a three-step process commencing with the synthesis of 3-hydroxyphenylhydrazine, followed by a Borsche-Drechsel cyclization with cyclohexanone to form 6-hydroxy-1,2,3,4-tetrahydrocarbazole, which is subsequently aromatized to the final product.

Q2: What are the critical stages in the synthesis where impurities are most likely to form?

Impurities can arise at each stage of the synthesis:

  • Synthesis of 3-hydroxyphenylhydrazine: Oxidation of the starting material (resorcinol) or the product is a primary concern.[1]

  • Borsche-Drechsel Cyclization: Incomplete cyclization or the formation of regioisomers (if using unsymmetrical ketones) can occur. The stability of the hydrazone intermediate is also crucial.

  • Dehydrogenation/Aromatization: Incomplete aromatization can leave residual tetrahydrocarbazole. Side reactions such as dealkylation or the formation of partially hydrogenated species can also occur, particularly at high temperatures.[2]

Q3: My final this compound product is discolored. What is the likely cause?

Discoloration, often appearing as a pinkish or brownish hue, is typically due to the oxidation of the hydroxyl group on the carbazole ring. To mitigate this, it is advisable to handle the intermediate 6-hydroxy-1,2,3,4-tetrahydrocarbazole and the final product under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents during purification and storage. Storing the final product in a cool, dark place is also recommended.

Q4: How can I effectively purify the crude this compound?

Purification is typically achieved through column chromatography on silica gel, followed by recrystallization. A common solvent system for column chromatography is a gradient of ethyl acetate in hexane. For recrystallization, solvents such as ethanol, methanol, or a mixture of ethyl acetate and hexane can be effective.

Q5: I am having trouble with the dehydrogenation step. What are some alternative methods?

While palladium on carbon (Pd/C) in a high-boiling solvent like cumene is a common method, other dehydrogenation reagents can be employed.[3] These include:

  • Chloranil: This reagent can be used in a solvent like xylene.

  • Manganese dioxide (MnO₂): This can be an effective oxidizing agent for this transformation.

  • Sulfur: Heating the tetrahydrocarbazole with sulfur can also effect dehydrogenation, though this method may require more rigorous purification to remove sulfur-containing byproducts.

Troubleshooting Guides

Low or No Yield
Potential CauseSuggested Solutions
Impure 3-hydroxyphenylhydrazine Ensure the starting hydrazine is pure. Impurities can inhibit the cyclization reaction. Consider recrystallizing the 3-hydroxyphenylhydrazine hydrochloride before use.
Inefficient Borsche-Drechsel Cyclization The acid catalyst is crucial. Ensure the correct concentration of a suitable acid (e.g., sulfuric acid, acetic acid) is used. Optimize the reaction temperature and time. The reaction progress should be monitored by TLC.
Incomplete Dehydrogenation The palladium catalyst may be inactive. Use a fresh batch of high-quality Pd/C. Ensure the reaction temperature is sufficiently high and the reaction time is adequate. The choice of hydrogen acceptor (solvent) is also important; cumene or xylene are commonly used.[3]
Product Degradation The hydroxyl group makes the product susceptible to oxidation.[4][5] Work under an inert atmosphere, especially during the final purification and isolation steps.
Presence of Impurities in the Final Product
Potential ImpurityLikely CauseSuggested Mitigation and Purification
Unreacted 6-hydroxy-1,2,3,4-tetrahydrocarbazole Incomplete dehydrogenation.Increase reaction time, temperature, or catalyst loading in the dehydrogenation step. This impurity can be separated by column chromatography.
Oxidized Byproducts (colored) Exposure to air, especially at elevated temperatures.Handle the product under an inert atmosphere. Use degassed solvents for purification. Purification can be achieved by column chromatography followed by recrystallization with the addition of activated carbon to remove colored impurities.
Starting Materials (Resorcinol, Cyclohexanone) Incomplete reaction in the initial steps.Ensure reactions go to completion by monitoring with TLC. These more polar starting materials are typically removed during aqueous workups and column chromatography.
Partially Hydrogenated Intermediates Non-selective dehydrogenation.Optimize the dehydrogenation conditions (catalyst, temperature, and time). These impurities are often closely related in polarity to the desired product and may require careful optimization of the chromatographic separation.

Experimental Protocols

Step 1: Synthesis of 3-Hydroxyphenylhydrazine Hydrochloride

This protocol is adapted from a patented procedure.[1]

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add resorcinol (1.0 eq) and 85% hydrazine hydrate (10-20 eq).

  • Reaction: Under a nitrogen atmosphere, heat the mixture to 80-120 °C and maintain this temperature for 10-30 hours. Monitor the reaction for the complete consumption of resorcinol by TLC.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to induce crystallization. Filter the solid product and wash with a minimal amount of cold water. To form the hydrochloride salt for improved stability and ease of handling, dissolve the crude product in a suitable solvent and bubble dry HCl gas through the solution, or treat with concentrated HCl. Filter the resulting precipitate and dry under vacuum.

Step 2: Borsche-Drechsel Cyclization to 6-Hydroxy-1,2,3,4-tetrahydrocarbazole

This is a general procedure based on the Borsche-Drechsel cyclization.[6]

  • Reaction Setup: In a round-bottom flask, dissolve 3-hydroxyphenylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and a catalytic amount of concentrated sulfuric acid.

  • Addition of Cyclohexanone: Add cyclohexanone (1.1 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the formation of the tetrahydrocarbazole by TLC.

  • Work-up and Isolation: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. The crude product may precipitate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Step 3: Dehydrogenation to this compound

This protocol is based on a similar dehydrogenation procedure.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 6-hydroxy-1,2,3,4-tetrahydrocarbazole (1.0 eq) and 10% palladium on carbon (0.1-0.2 eq by weight) in a high-boiling solvent such as cumene.[3]

  • Reaction: Heat the mixture to reflux (approximately 150-152 °C for cumene) for 4-12 hours. The progress of the aromatization can be monitored by TLC.

  • Work-up and Isolation: Cool the reaction mixture and dilute with a solvent like ethyl acetate. Filter the mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with additional solvent. Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient). Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

Quantitative Data Summary

StepReactants (Molar Ratio)Solvent/CatalystTemperature (°C)Reaction Time (h)Typical Yield (%)
1. Hydrazine Synthesis Resorcinol : Hydrazine Hydrate (1 : 10-20)None80-12010-30Not specified in source[1]
2. Borsche-Drechsel Cyclization 3-Hydroxyphenylhydrazine : Cyclohexanone (1 : 1.1)Ethanol / H₂SO₄ (cat.)Reflux (~78)2-470-85 (estimated)
3. Dehydrogenation Tetrahydrocarbazole : Pd/C (1 : 0.1-0.2 w/w)CumeneReflux (~152)4-1280-95[3]

Visualizations

experimental_workflow cluster_step1 Step 1: 3-Hydroxyphenylhydrazine Synthesis cluster_step2 Step 2: Borsche-Drechsel Cyclization cluster_step3 Step 3: Dehydrogenation Resorcinol Resorcinol Reaction1 Reaction (80-120°C, 10-30h) Resorcinol->Reaction1 Hydrazine Hydrazine Hydrate Hydrazine->Reaction1 Product1 3-Hydroxyphenylhydrazine Hydrochloride Reaction1->Product1 Reaction2 Cyclization (Reflux, 2-4h) Product1->Reaction2 Cyclohexanone Cyclohexanone Cyclohexanone->Reaction2 Product2 6-Hydroxy-1,2,3,4- tetrahydrocarbazole Reaction2->Product2 Reaction3 Aromatization (Reflux, 4-12h) Product2->Reaction3 Catalyst Pd/C, Cumene Catalyst->Reaction3 FinalProduct This compound Reaction3->FinalProduct

Caption: Synthetic workflow for this compound.

troubleshooting_workflow Start Low Yield or Impure Product Check_Hydrazine Check Purity of 3-Hydroxyphenylhydrazine Start->Check_Hydrazine Recrystallize_Hydrazine Recrystallize Hydrazine Salt Check_Hydrazine->Recrystallize_Hydrazine If Impure Check_Cyclization Optimize Borsche-Drechsel Cyclization Conditions Check_Hydrazine->Check_Cyclization If Pure Recrystallize_Hydrazine->Check_Cyclization Optimize_Acid Adjust Acid Catalyst Concentration and Type Check_Cyclization->Optimize_Acid If Inefficient Check_Dehydrogenation Evaluate Dehydrogenation Step Check_Cyclization->Check_Dehydrogenation If Efficient Optimize_Acid->Check_Dehydrogenation Optimize_Dehydro Use Fresh Catalyst, Increase Time/Temp Check_Dehydrogenation->Optimize_Dehydro If Incomplete Check_Purification Review Purification Protocol Check_Dehydrogenation->Check_Purification If Complete Optimize_Dehydro->Check_Purification Optimize_Chroma Optimize Chromatography and Recrystallization Check_Purification->Optimize_Chroma If Impurities Persist Final_Product Pure this compound Check_Purification->Final_Product If Pure Optimize_Chroma->Final_Product

Caption: Troubleshooting logic for this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of 9H-Carbazol-3-ol and Its Positional Isomers for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer, antioxidant, antimicrobial, and neuroprotective effects.[1][2] The introduction of a hydroxyl group to the carbazole scaffold can significantly influence its physicochemical properties and biological efficacy, making the positional isomers of hydroxycarbazole compounds of great interest for drug design and development. This guide provides a comparative analysis of 9H-Carbazol-3-ol and its isomers (9H-Carbazol-1-ol, 9H-Carbazol-2-ol, and 9H-Carbazol-4-ol), focusing on their synthesis, physicochemical properties, and their potential as antioxidant and anticancer agents.

Physicochemical Properties: A Comparative Overview

Property9H-Carbazol-1-ol9H-Carbazol-2-olThis compound9H-Carbazol-4-ol
Molecular Formula C₁₂H₉NOC₁₂H₉NOC₁₂H₉NOC₁₂H₉NO
Molecular Weight 183.21 g/mol 183.21 g/mol [3]183.21 g/mol 183.21 g/mol [4]
Melting Point (°C) 164Data Not AvailableData Not Available169-173[4]
Appearance SolidData Not AvailableData Not AvailableTan to cacao powder
Solubility Data Not AvailableData Not AvailableData Not AvailableSlightly soluble in DMSO and Methanol

Synthesis of Hydroxycarbazole Isomers

Several synthetic routes have been developed for the preparation of hydroxycarbazole isomers. A common strategy involves the dehydrogenation and aromatization of the corresponding tetrahydrocarbazolones. For instance, 4-hydroxycarbazole can be synthesized from 1,2,3,9-tetrahydrocarbazol-4-one.[5] The synthesis of different isomers can be achieved by utilizing appropriately substituted starting materials.

A general synthetic workflow for the preparation of hydroxycarbazoles is outlined below. The specific starting materials and reaction conditions would be varied to yield the desired isomer.

Synthesis_of_Hydroxycarbazoles A Substituted Phenylhydrazine C Fischer Indole Synthesis A->C B Cyclohexanone Derivative B->C D Tetrahydrocarbazolone Isomer C->D  Cyclization   E Dehydrogenation / Aromatization D->E F Hydroxycarbazole Isomer (1-ol, 2-ol, 3-ol, or 4-ol) E->F

A generalized synthetic scheme for hydroxycarbazole isomers.

Comparative Biological Activity

The position of the hydroxyl group is expected to significantly impact the biological activity of the carbazole isomers due to differences in steric hindrance, hydrogen bonding capability, and electronic effects, which influence receptor binding and enzyme inhibition.

Antioxidant Activity

Carbazole derivatives are known to possess antioxidant properties, which are often attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals. The antioxidant capacity of the hydroxycarbazole isomers can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While direct comparative data for all four isomers is limited, studies on various carbazole derivatives suggest that the presence and position of the hydroxyl group are crucial for antioxidant efficacy.[1]

Anticancer Activity

Carbazole alkaloids and their synthetic derivatives have demonstrated potent anticancer activities through various mechanisms, including the inhibition of topoisomerases, induction of apoptosis, and modulation of key signaling pathways.[2][6] The cytotoxic effects of the hydroxycarbazole isomers against various cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The differential activity of the isomers would provide valuable structure-activity relationship (SAR) insights for the design of more potent and selective anticancer agents.

The following diagram illustrates a general workflow for evaluating the anticancer and antioxidant activities of the hydroxycarbazole isomers.

Biological_Activity_Workflow cluster_synthesis Compound Preparation cluster_antioxidant Antioxidant Activity Assessment cluster_anticancer Anticancer Activity Assessment Synthesis Synthesis of 9H-Carbazol-ol Isomers (1-ol, 2-ol, 3-ol, 4-ol) DPPH_assay DPPH Radical Scavenging Assay Synthesis->DPPH_assay Cell_culture Cancer Cell Line Culture (e.g., MCF-7, HeLa) Synthesis->Cell_culture IC50_antioxidant Determination of IC50 values DPPH_assay->IC50_antioxidant MTT_assay MTT Assay Cell_culture->MTT_assay IC50_anticancer Determination of IC50 values MTT_assay->IC50_anticancer

Experimental workflow for assessing the biological activities.

Potential Signaling Pathways in Cancer

Carbazole derivatives have been shown to exert their anticancer effects by modulating various cellular signaling pathways that are often dysregulated in cancer.[7] These pathways play crucial roles in cell proliferation, survival, and apoptosis. Understanding how each hydroxycarbazole isomer interacts with these pathways is essential for elucidating their mechanism of action and for the development of targeted therapies.

Cancer_Signaling_Pathways cluster_pathways Key Cancer-Related Signaling Pathways Carbazole_Isomers 9H-Carbazol-ol Isomers PI3K_Akt PI3K/Akt/mTOR Pathway Carbazole_Isomers->PI3K_Akt Modulation MAPK MAPK/ERK Pathway Carbazole_Isomers->MAPK Modulation NF_kB NF-κB Pathway Carbazole_Isomers->NF_kB Modulation Cell_Survival Cell_Survival PI3K_Akt->Cell_Survival Cell_Proliferation Cell_Proliferation MAPK->Cell_Proliferation Apoptosis_Inhibition Apoptosis_Inhibition NF_kB->Apoptosis_Inhibition

Potential signaling pathways modulated by hydroxycarbazole isomers.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is a widely used method to evaluate the free radical scavenging activity of antioxidant compounds.[8]

Principle: The stable free radical DPPH has a deep violet color in solution with a characteristic absorption at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample preparation: Prepare a series of concentrations of the test compounds (hydroxycarbazole isomers) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Reaction: Add a specific volume of the sample or standard solution to the DPPH solution. A control containing only methanol and the DPPH solution should also be prepared.

  • Incubation: Incubate the mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The concentration of the sample required to scavenge 50% of the DPPH radicals (IC50) is determined by plotting the percentage of scavenging activity against the sample concentration.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[9]

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the hydroxycarbazole isomers for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for a further 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as: % Viability = (A_sample / A_control) x 100 Where A_sample is the absorbance of the treated cells and A_control is the absorbance of the vehicle-treated cells.

  • IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined by plotting the percentage of cell viability against the compound concentration.

References

A Comparative Guide to Hole-Transport Materials in OLEDs: Profiling 9H-Carbazol-3-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic light-emitting diode (OLED) technology, the hole-transport layer (HTL) plays a pivotal role in device efficiency, stability, and overall performance. The selection of an appropriate hole-transport material (HTM) is therefore a critical consideration for researchers and device engineers. This guide provides a comparative analysis of 9H-Carbazol-3-ol and other carbazole-based derivatives against widely used, high-performance HTMs, offering insights supported by experimental data for researchers, scientists, and professionals in drug development and materials science.

While specific performance data for this compound as a standalone HTM is not extensively reported in peer-reviewed literature, suggesting it may function more as a precursor or building block, the carbazole moiety is a cornerstone in the design of numerous high-performance HTMs.[1][2] This guide will therefore consider the performance of simple carbazole derivatives as a proxy to understand the potential of the fundamental this compound structure and compare it against established materials like N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) and 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC).[3]

Quantitative Performance Comparison

The following tables summarize key performance metrics for OLEDs incorporating various carbazole-based HTMs and the benchmark materials NPB and TAPC. These values are compiled from multiple studies and represent typical device performances. It is important to note that direct comparisons can be complex as performance is highly dependent on the overall device architecture, including the emissive layer, electron-transport layer, and electrode materials.[3]

Table 1: Performance of Carbazole-Based HTMs in OLEDs

HTM DerivativeDevice StructureMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (EQE) (%)Max. Luminance (cd/m²)Turn-on Voltage (V)Reference
Cz-SBDPI (non-doped)ITO/HTL/Cz-SBDPI/BCP/Alq3/LiF/Al5.95.76.212,984Not Reported[4]
Carbazole-Imidazole DerivativeNot Specified~0.8~0.421.11,4304.0 - 4.8[5]
CZ-1 (solution-processed)ITO/PEDOT:PSS/CZ-1/LiF/Al19.3Not Reported8.64,1306.5[6]
CZ-2 (solution-processed)ITO/PEDOT:PSS/CZ-2/LiF/Al20.2Not Reported9.54,1045.2[6]
HTM 3cITO/HATCN/NPB/HTM 3c/CBP:5% Ir(ppy)3/Bphen/LiF/Al39.829.3Not ReportedNot ReportedNot Reported[7][8]

Table 2: Performance of Benchmark HTMs in OLEDs

HTMMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (%)Max. Luminance (cd/m²)Turn-on Voltage (V)Reference
NPB~2.75 - 5.5Not widely reportedNot widely reported~7600 - 10,000~3.6[3][5]
TAPC~21.1 - 55.74~18.58 - 29.28~10.6 - 21.59~6220Not Reported[3]

Experimental Protocols

The fabrication and characterization of OLEDs are critical processes that determine the ultimate performance of the device. Below are detailed methodologies for key experiments.

OLED Fabrication via Vacuum Thermal Evaporation

Vacuum thermal evaporation (VTE) is a standard technique for depositing thin films of small molecule organic materials in a high-vacuum environment, which ensures high purity and uniform film formation.[9][10][11]

  • Substrate Preparation:

    • Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol, typically for 15 minutes each.

    • The substrates are then dried with a stream of high-purity nitrogen gas.

    • Immediately before deposition, the substrates are often treated with UV-ozone for several minutes to remove any remaining organic residues and to improve the work function of the ITO, enhancing hole injection.[12]

  • Organic and Metal Layer Deposition:

    • The cleaned substrates are loaded into a high-vacuum thermal evaporation chamber (typically with a base pressure of < 10⁻⁶ Torr).

    • The organic materials (HTL, EML, ETL) and metal for the cathode are placed in separate evaporation sources (e.g., tungsten or quartz boats).

    • The materials are sequentially deposited onto the substrate by heating the sources. The deposition rate and thickness are monitored in real-time using a quartz crystal microbalance. A typical deposition rate for organic layers is 1-2 Å/s.[12]

    • A common device structure is: ITO / HTL (e.g., this compound derivative, 40 nm) / Emissive Layer (e.g., Alq₃, 60 nm) / Electron-Transport Layer (e.g., TPBi, 30 nm) / Electron-Injection Layer (e.g., LiF, 1 nm) / Cathode (e.g., Al, 100 nm).[12]

  • Encapsulation:

    • Following deposition, the devices are encapsulated in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen. This is typically done by sealing a glass lid over the device using a UV-curable epoxy resin.

Device Characterization

The performance of the fabricated OLEDs is evaluated through a series of electrical and optical measurements.[13][14]

  • Current-Voltage-Luminance (J-V-L) Characteristics:

    • The current density and luminance of the OLED are measured as a function of the applied voltage.

    • A source measure unit is used to apply the voltage and measure the current, while a photometer or a spectrometer is used to measure the light output.

    • From this data, key parameters such as turn-on voltage, current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %) can be calculated.[13]

  • Electroluminescence (EL) Spectra:

    • The EL spectrum of the device is measured using a spectrometer at a constant driving voltage or current.

    • This provides information about the color of the emitted light and the Commission Internationale de l'Éclairage (CIE) coordinates.

Visualizing Key Processes in OLEDs

Diagrams created using Graphviz (DOT language) help to visualize the fundamental processes and workflows in OLED research.

OLED_Working_Principle cluster_device OLED Device Structure Anode Anode (ITO) HTL Hole-Transport Layer (HTL) (e.g., Carbazole Derivative) Anode->HTL Hole Injection EML Emissive Layer (EML) HTL->EML Hole Transport Light hv EML->Light Photon Emission (Light) ETL Electron-Transport Layer (ETL) ETL->EML Electron Transport Cathode Cathode (Al) Cathode->ETL Electron Injection PowerSource Power Source PowerSource->Anode Holes (+) PowerSource->Cathode Electrons (-)

Caption: Simplified energy level diagram and charge carrier flow in a multilayer OLED.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (VTE) cluster_final Final Steps Cleaning ITO Substrate Cleaning (Sonication in Solvents) UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HTL_Dep HTL Deposition UV_Ozone->HTL_Dep EML_Dep EML Deposition HTL_Dep->EML_Dep ETL_Dep ETL Deposition EML_Dep->ETL_Dep Cathode_Dep Cathode Deposition ETL_Dep->Cathode_Dep Encapsulation Encapsulation (Nitrogen Atmosphere) Cathode_Dep->Encapsulation Characterization Device Characterization (J-V-L, EL Spectra) Encapsulation->Characterization

References

Comparison of the biological activity of different 9H-Carbazol-3-ol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9H-carbazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, 9H-Carbazol-3-ol derivatives have emerged as a promising class of compounds with significant potential in the development of new therapeutic agents. This guide provides an objective comparison of the anticancer, antimicrobial, and anti-inflammatory activities of various this compound derivatives, supported by experimental data and detailed methodologies.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action for many carbazole derivatives involves the inhibition of enzymes crucial for DNA replication and interference with cytoskeletal dynamics.[1]

A comparative analysis of several 5,8-dimethyl-9H-carbazole derivatives highlights their potential as anticancer agents. The in vitro cytotoxicity of these compounds against human breast cancer cell lines, MDA-MB-231 and MCF-7, was evaluated using the MTT assay.[2] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

CompoundDerivativeTarget Cell LineIC50 (µM)
15,8-Dimethyl-9H-carbazol-3-olMDA-MB-2311.44 ± 0.97[3]
26-Amino-5,8-dimethyl-9H-carbazol-3-olMDA-MB-2310.73 ± 0.74[3]
3Ellipticine (reference compound)MDA-MB-231Not specified
45,8-Dimethyl-9H-carbazol-3-olMCF-7>100[3]
56-Amino-5,8-dimethyl-9H-carbazol-3-olMCF-7>100[3]
Anticancer Signaling Pathway: p53 Activation

Several carbazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and apoptosis. One such pathway is the p53 signaling pathway. The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, DNA repair, or apoptosis in response to cellular stress.[4][5] Activation of the p53 pathway by certain this compound derivatives can lead to the selective elimination of cancer cells.

p53_pathway Cellular Stress Cellular Stress p53 p53 Cellular Stress->p53 activates MDM2 MDM2 p53->MDM2 inhibits Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest DNA Repair DNA Repair p53->DNA Repair Apoptosis Apoptosis p53->Apoptosis This compound Derivative This compound Derivative This compound Derivative->p53 stabilizes/activates Myd88_NFkB_pathway Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory Stimulus (e.g., LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK complex IKK complex TRAF6->IKK complex IκBα IκBα IKK complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines induces transcription This compound Derivative This compound Derivative This compound Derivative->MyD88 inhibits mtt_assay_workflow A Seed cells in 96-well plate B Add this compound derivatives A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

References

Validating the Purity of 9H-Carbazol-3-ol: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical entities is a cornerstone of reliable and reproducible results. 9H-Carbazol-3-ol, a key intermediate in the synthesis of various biologically active molecules, is no exception. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of this compound, supported by detailed experimental protocols and data.

High-Performance Liquid Chromatography is a robust and widely adopted technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.

Comparative Analysis of Purity Validation Methods

The choice of analytical technique for purity determination depends on several factors, including the physicochemical properties of the compound, the nature of potential impurities, and the specific requirements of the analysis (e.g., quantitation, identification). Below is a comparison of HPLC and GC-MS for the analysis of this compound.

ParameterHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.
Typical Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Mobile/Carrier Gas Acetonitrile/Water mixtureHelium
Detection UV-Vis Detector (e.g., 235 nm)Mass Spectrometer
Sample Volatility Not requiredRequired (or derivatization needed)
Limit of Detection Low (ng range)Very Low (pg range)
Impurity Identification Based on retention time and UV spectrum (less specific)Based on retention time and mass spectrum (highly specific)
Quantitative Accuracy HighHigh (with appropriate internal standards)
Typical Run Time 15-30 minutes20-40 minutes

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a typical RP-HPLC method for the quantitative purity analysis of this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (60:40 v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 100 µg/mL with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of this compound is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a GC-MS method for the identification and quantification of volatile impurities in this compound.

Instrumentation:

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

Chromatographic Conditions:

  • Column: Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 10 minutes.

  • Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Sample Preparation:

  • Prepare a solution of this compound in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is assessed by the relative peak area of the main compound. Impurities can be identified by comparing their mass spectra with a reference library (e.g., NIST).

Potential Impurities

Potential impurities in this compound may include:

  • Starting materials: Unreacted precursors from the synthetic route.

  • Isomers: Other hydroxylated carbazole isomers (e.g., 9H-Carbazol-1-ol, 9H-Carbazol-2-ol, 9H-Carbazol-4-ol).

  • By-products: Compounds formed from side reactions during synthesis.

  • Degradation products: Impurities formed due to exposure to light, heat, or air.

Method Comparison and Summary

Quantitative Data Summary

AnalyteMethodRetention Time (min)Peak Area (%)Calculated Purity (%)
This compound HPLC-UV 8.52 99.85 99.85
Impurity 1HPLC-UV6.780.08-
Impurity 2HPLC-UV10.210.07-
This compound GC-MS 15.23 99.91 99.91
Impurity 3GC-MS12.450.09-

Note: The data presented in this table is representative and may vary depending on the specific sample and experimental conditions.

Visualizing the Workflow and Method Comparison

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Dissolve this compound in Mobile Phase prep2 Filter through 0.45 µm Syringe Filter prep1->prep2 analysis1 Inject Sample into HPLC System prep2->analysis1 analysis2 Separation on C18 Reverse-Phase Column analysis1->analysis2 analysis3 UV Detection at 235 nm analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Calculate Purity (%) data1->data2

Caption: Experimental workflow for HPLC-based purity validation of this compound.

Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_tlc TLC hplc_node Quantitative Purity (High Accuracy) gcms_node Impurity Identification (High Specificity) tlc_node Rapid Qualitative Screening (Semi-Quantitative) main Purity Validation of This compound main->hplc_node main->gcms_node main->tlc_node

Caption: Comparison of analytical methods for this compound purity validation.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers in Drug Discovery and Development

Shanghai, China – December 28, 2025 – In the ongoing quest for novel therapeutic agents to combat oxidative stress-related diseases, carbazole and its derivatives have emerged as a promising class of compounds. This guide offers a comparative analysis of the antioxidant activity of various carbazole derivatives, with a special focus on the structural significance of 9H-Carbazol-3-ol. The presented data, compiled from recent scientific literature, aims to provide researchers, scientists, and drug development professionals with a valuable resource for identifying and developing potent new antioxidant drugs.

The core structure of carbazole, a tricyclic aromatic amine, is a key pharmacophore that imparts significant biological activities, including potent antioxidant and free radical scavenging properties. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a known contributor to a multitude of pathologies, including neurodegenerative diseases, cancer, and inflammatory disorders. The ability of carbazole derivatives to neutralize these damaging free radicals makes them a focal point of intensive research.

One of the key determinants of the antioxidant capacity within the carbazole family is the presence and position of hydroxyl (-OH) groups on the aromatic rings. Studies on the well-known beta-blocker, carvedilol, have demonstrated that its significant antioxidant activity resides primarily in its carbazole moiety.[1][2][3] Furthermore, research has shown that the hydroxylation of the carbazole structure significantly enhances its radical scavenging capabilities.[3][4] Specifically, a metabolite of carvedilol featuring a hydroxyl group at the 3-position of the carbazole ring, 3-hydroxycarvedilol, exhibited superior antioxidant activity compared to the parent compound and other metabolites.[4] This strongly suggests that this compound possesses potent intrinsic antioxidant properties.

Comparative Antioxidant Activity of Carbazole Derivatives

To provide a clear comparison of the antioxidant efficacy of various carbazole derivatives, the following table summarizes their half-maximal inhibitory concentration (IC50) values obtained from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. A lower IC50 value indicates a higher antioxidant activity.

CompoundDPPH IC50 (µM)Reference Compound (IC50)
This compound Data not available in the searched literature-
Carvedilol25 µM (hydroxyl radical scavenging)-
1-(9H-carbazol-9-yl)-2-(4-hydroxy-3-methoxyphenylamino)ethanoneMore potent than Butylated hydroxyanisole (BHA)BHA (IC50 not specified)
Carazostatin (1-heptyl-3-hydroxy-2-methyl carbazole)Strong antioxidant activityStronger than α-tocopherol in liposomes
Carbazomycin B (4-hydroxy-3-methoxy-1,2-dimethylcarbazole)Moderate antioxidant activity-

Note: While a specific IC50 value for this compound from a DPPH assay was not found in the reviewed literature, the potent activity of its derivatives, particularly those with a 3-hydroxy substitution, strongly indicates its high antioxidant potential.

Experimental Protocols

A detailed understanding of the methodologies used to assess antioxidant activity is crucial for the replication and validation of experimental findings. The following is a standard protocol for the widely used DPPH free radical scavenging assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color in solution, exhibiting a strong absorbance at approximately 517 nm. When an antioxidant compound is added, it donates a hydrogen atom or an electron to the DPPH radical, neutralizing it and causing the solution to change color to a pale yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Test compounds (this compound and related derivatives)

  • Reference antioxidant (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test and Reference Solutions: Prepare stock solutions of the test compounds and the reference antioxidant in a suitable solvent (e.g., methanol, ethanol, or DMSO). From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume (e.g., 100 µL) of the DPPH solution to each well.

    • Add an equal volume (e.g., 100 µL) of the different concentrations of the test compounds and the reference antioxidant to the wells.

    • For the blank control, add the solvent used for the test compounds instead of the sample.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100

    Where:

    • A_control is the absorbance of the blank control (DPPH solution without the test compound).

    • A_sample is the absorbance of the DPPH solution with the test compound.

  • Determination of IC50: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualization of Antioxidant Signaling Pathway

The antioxidant effects of many compounds are mediated through the activation of specific cellular signaling pathways. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. The following diagram illustrates the general mechanism of Nrf2 activation.

Nrf2_Pathway cluster_nucleus Cellular Response ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Carbazole This compound (Antioxidant) Carbazole->Keap1_Nrf2 Promotes Dissociation Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Proteasome Proteasomal Degradation Ub->Proteasome Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Upregulation

Caption: Nrf2-Keap1 signaling pathway for antioxidant response.

This guide underscores the significant potential of carbazole derivatives, and by extension this compound, as potent antioxidants. The provided data and protocols are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

Performance Benchmark of 9H-Carbazol-3-ol Derivatives in Solar Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of photovoltaics, the quest for efficient, stable, and cost-effective charge transport materials is paramount. While 9H-Carbazol-3-ol serves as a fundamental building block, research has propelled the development of its derivatives into high-performance hole transporting materials (HTMs) for perovskite and organic solar cells. This guide provides a comparative benchmark of these advanced carbazole-based HTMs against the industry-standard, Spiro-OMeTAD, and a common inorganic alternative, Nickel Oxide (NiOx), supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development exploring photosensitive compounds.

Comparative Performance of Hole Transporting Materials

The efficacy of a solar cell is primarily evaluated by its power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following table summarizes the performance of various carbazole-based HTMs in comparison to Spiro-OMeTAD and NiOx in perovskite solar cells. It is important to note that performance metrics can vary based on the specific perovskite composition, device architecture, and fabrication conditions.

Hole Transporting Material (HTM)Power Conversion Efficiency (PCE) (%)Open-Circuit Voltage (VOC) (V)Short-Circuit Current Density (JSC) (mA/cm2)Fill Factor (FF) (%)
Carbazole-Based HTMs
2PACz18.44[1]0.80[1]31.1[1]74[1]
Br-2PACz (Halogenated)19.51[1]Not specifiedNot specifiedNot specified
MeO-2PACzup to 23.1[2]Not specifiedNot specifiedNot specified
SGT-405 (Three-arm carbazole)14.79[3]Not specifiedNot specifiedNot specified
Benchmark HTMs
Spiro-OMeTAD15.23 - 19.24[3][4]Not specifiedNot specifiedNot specified
NiOx11.9 - 17.2[5][6]Not specifiedNot specifiedNot specified

Note: The data presented is a compilation from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Signaling Pathways and Experimental Workflows

To visualize the fabrication and characterization process of perovskite solar cells, a logical workflow is presented below. This diagram outlines the key steps from substrate preparation to performance evaluation.

experimental_workflow cluster_substrate_prep Substrate Preparation cluster_layer_deposition Layer Deposition cluster_finalization Device Finalization & Characterization sub_cleaning FTO Substrate Cleaning uv_ozone UV-Ozone Treatment sub_cleaning->uv_ozone etl_deposition Electron Transport Layer (ETL) Deposition uv_ozone->etl_deposition Transfer to Glovebox perovskite_deposition Perovskite Layer Deposition etl_deposition->perovskite_deposition htl_deposition Hole Transport Layer (HTL) Deposition perovskite_deposition->htl_deposition back_contact Back Contact Evaporation htl_deposition->back_contact jv_measurement J-V Characteristic Measurement back_contact->jv_measurement performance_analysis Performance Metrics (PCE, Voc, Jsc, FF) jv_measurement->performance_analysis Data Analysis

Experimental workflow for perovskite solar cell fabrication and characterization.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key steps in the fabrication of perovskite solar cells using carbazole-based and benchmark HTMs.

Substrate Cleaning
  • Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • The substrates are then dried with a nitrogen stream.

  • Immediately before use, the substrates are treated with UV-ozone for 15 minutes to remove any remaining organic residues and improve the wettability of the surface.

Hole Transport Layer (HTL) Solution Preparation and Deposition

a) 2PACz Solution Preparation and Spin-Coating:

  • A solution of [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) is prepared in ethanol at a concentration of 1 mM. The solution is stirred overnight.[1]

  • The 2PACz solution is then spin-coated onto the UV-ozone treated ITO substrates at 3000 rpm for 30 seconds. It is recommended to allow the solution to react with the ITO surface for 1 minute before starting the spin-coating process.[1]

  • The substrates are subsequently annealed at 100°C for 10 minutes.[1]

b) Spiro-OMeTAD Solution Preparation and Spin-Coating:

  • A common recipe for the Spiro-OMeTAD solution involves dissolving Spiro-OMeTAD in chlorobenzene, to which solutions of lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) in acetonitrile and 4-tert-butylpyridine (tBP) are added.[7] The exact concentrations and ratios can be optimized for specific device architectures.

  • The prepared solution can typically be used within 30 minutes of mixing.[7]

  • The Spiro-OMeTAD solution is spin-coated onto the perovskite layer. The spin-coating parameters can vary, but a common starting point is a dynamic spin-coating process.

c) NiOx Nanoparticle Ink Preparation and Deposition:

  • A simple method for preparing a NiOx precursor involves mixing NiO powder with HCl solution.[8]

  • Alternatively, NiOx nanoparticle dispersions are commercially available and can be prepared for spin-coating by blending with a polymer like polyethylene oxide (PEO) in a solvent such as ethanol.[9]

  • For a solution-based approach, a series of nickel oxide (NiOx) inks can be prepared in chlorobenzene containing ethanol, using ligands like triethylamine (Et3N) and alkyl xanthate salts to disperse NiOx particle aggregates.[10][11]

  • The prepared NiOx ink is then spin-coated onto the substrate, followed by an annealing step, typically at temperatures around 300-350°C.[8]

Perovskite Layer Deposition
  • A precursor solution for the desired perovskite composition (e.g., a mixed-cation, mixed-halide perovskite) is prepared in a suitable solvent system like DMF:DMSO.

  • The perovskite precursor solution is spin-coated onto the ETL-coated substrate inside a nitrogen-filled glovebox. A two-step spin-coating program is often employed (e.g., a low-speed step followed by a high-speed step).

  • During the high-speed step, an anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization and form a uniform perovskite film.

  • The film is then annealed at a specific temperature (e.g., 100-150°C) to complete the crystallization process.

Device Characterization
  • A back contact, typically gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

  • The current density-voltage (J-V) characteristics of the completed device are measured under simulated AM 1.5G solar illumination (100 mW/cm2).

  • Key performance parameters (PCE, VOC, JSC, and FF) are extracted from the J-V curve. It is crucial to perform both forward and reverse scans to assess any hysteresis in the device performance.

References

Cross-Validation of Analytical Methods for 9H-Carbazol-3-ol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 9H-Carbazol-3-ol, a key intermediate and metabolite, is crucial for advancing research and ensuring product quality. This guide provides a comprehensive comparison of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The following sections detail the performance of each method, supported by representative experimental data, to facilitate the selection of the most appropriate technique for specific analytical needs.

The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the intended application. While HPLC with UV detection is a robust and widely accessible technique for routine analysis, LC-MS and GC-MS offer higher sensitivity and specificity, making them suitable for trace-level detection and confirmation.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for the analysis of non-volatile and thermally labile compounds like this compound. When coupled with a UV detector, it provides a reliable method for quantification.[1] For enhanced sensitivity and selectivity, especially in complex matrices, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and thermally stable compounds; however, it may require derivatization for polar analytes like this compound to improve volatility and chromatographic performance.[1]

Data Presentation

The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS, and GC-MS for the quantification of this compound, based on data from analogous carbazole derivatives.

ParameterHPLC-UVLC-MS/MSGC-MS/MS
Linearity (r²) > 0.999> 0.999> 0.992
Accuracy (% Recovery) 98.0 - 102.0%95.9 - 102.8%[3]91.0 - 117.0%[4]
Precision (% RSD) < 2.0%< 1.0%1.8 - 16.4%[4]
Limit of Detection (LOD) ~3 µg/mL[5]~1 ng/mL[3]0.02 - 0.27 ng/mL[4]
Limit of Quantification (LOQ) ~10 µg/mL[5]~3 ng/mL[3]0.07 - 0.45 ng/g[6]
Analysis Time 10 - 20 min5 - 15 min15 - 30 min
Suitability for Non-volatile Compounds ExcellentExcellentRequires Derivatization
Suitability for Thermally Labile Compounds ExcellentExcellentNot suitable

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol outlines a reverse-phase HPLC method for the quantification of this compound.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).[7]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient elution is often employed for optimal separation. For example, a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.[7]

  • Detection Wavelength: Carbazole derivatives typically exhibit strong UV absorbance around 235 nm. A DAD can be used to determine the wavelength of maximum absorbance.[7]

  • Injection Volume: 10 µL.[7]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a known concentration and filter through a 0.45 µm syringe filter before injection.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

This protocol describes a sensitive LC-MS/MS method for the quantification of this compound.

  • Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.[2]

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[2]

  • Mobile Phase A: 0.1% Formic acid in water.[2]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage over several minutes to elute the analyte.[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Column Temperature: 40 °C.[2]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[2]

  • Mass Spectrometry Conditions: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Protocol

This protocol outlines a GC-MS/MS method, which may require derivatization of this compound prior to analysis.

  • Instrumentation: Gas chromatograph coupled to a tandem mass spectrometer (MS/MS).[6]

  • Derivatization (if necessary): Silylation is a common derivatization technique for polar compounds to increase their volatility.

  • Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate.[1]

  • Injector Temperature: 280 °C.[1]

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.[1]

  • Ionization Mode: Electron Ionization (EI).[1]

  • Mass Spectrometry Conditions: MRM is used to monitor specific transitions for the derivatized this compound.

Mandatory Visualization

Analytical_Method_Workflow cluster_SamplePrep Sample Preparation cluster_Chromatography Chromatographic Separation cluster_Detection Detection & Quantification Sample Sample containing This compound Extraction Extraction/ Dilution Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC HPLC Extraction->HPLC LCMS LC-MS Extraction->LCMS GCMS GC-MS Derivatization->GCMS UV UV Detector HPLC->UV MS Mass Spectrometer LCMS->MS GCMS->MS Data Data Analysis & Quantification UV->Data MS->Data

Caption: General workflow for the quantification of this compound.

CrossValidation_Logic Start Select Analytical Methods (e.g., HPLC, LC-MS, GC-MS) Validation Individual Method Validation (Linearity, Accuracy, Precision, etc.) Start->Validation PrepareSamples Prepare a Common Set of Samples (Spiked QCs and/or Incurred Samples) Validation->PrepareSamples Analyze Analyze Samples by Each Validated Method PrepareSamples->Analyze Compare Compare Quantitative Results Analyze->Compare Assess Assess Comparability of Data (Statistical Analysis) Compare->Assess Conclusion Determine Method Interchangeability or Bias Assess->Conclusion

References

A Comparative Analysis of the Anticancer Efficacy of 9H-Carbazol-3-ol Derivatives and Established Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 28, 2025

This guide presents a comprehensive comparison of the anticancer effects of novel 9H-Carbazol-3-ol derivatives against well-established anticancer drugs, Ellipticine and Doxorubicin. The following sections provide a detailed analysis of their cytotoxic activity, mechanisms of action, and the experimental protocols utilized for their evaluation, offering valuable insights for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity

Recent in vitro studies have demonstrated the potent anticancer activity of 5,8-dimethyl-9H-carbazole derivatives against human breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined for these compounds and compared with the known anticancer agent, Ellipticine.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of 5,8-Dimethyl-9H-carbazole Derivatives and Ellipticine on Breast Cancer Cell Lines. [1]

CompoundMDA-MB-231 (Triple-Negative Breast Cancer)MCF-7 (Estrogen Receptor-Positive Breast Cancer)
Carbazole Derivative 1 0.73 ± 0.74Moderately Active
Carbazole Derivative 2 1.44 ± 0.97Moderately Active
Carbazole Derivative 3 6.59 ± 0.68No Effect (up to 100 µM)
Carbazole Derivative 4 8.19 ± 0.26No Effect (up to 100 µM)
Carbazole Derivative 5 43.45 ± 1.21No Effect (up to 100 µM)
Ellipticine (Reference Drug) Higher than Carbazole Derivatives 1 & 2Active

Notably, Carbazole Derivatives 1 and 2 exhibited superior anticancer activity against the highly aggressive triple-negative breast cancer cell line, MDA-MB-231, compared to Ellipticine.[1] Furthermore, some carbazole derivatives have shown favorable cytotoxicity compared to Doxorubicin in other cancer cell lines. For instance, certain pyridocarbazole derivatives have demonstrated stronger anticancer activity than both Ellipticine and Doxorubicin in leukemia, lung, and breast cancer cell lines.[2]

Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are attributed to their ability to interfere with critical cellular processes, leading to cancer cell death. The primary mechanisms identified include the inhibition of topoisomerase I and the disruption of actin dynamics, ultimately triggering apoptosis.

Inhibition of Human Topoisomerase I (hTopo I)

Topoisomerase I is a crucial enzyme involved in DNA replication and transcription.[3][4][5][6][7] By relaxing DNA supercoils, it allows these processes to occur. This compound derivatives have been shown to inhibit hTopo I, leading to the stabilization of the enzyme-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strand, resulting in DNA strand breaks and the induction of apoptosis.[1]

Topoisomerase_I_Inhibition Mechanism of Topoisomerase I Inhibition cluster_normal Normal Topoisomerase I Action cluster_inhibition Inhibition by Carbazole Derivative Supercoiled_DNA Supercoiled DNA TopoI_Binding Topoisomerase I Binding Supercoiled_DNA->TopoI_Binding Cleavage_Complex Topoisomerase I-DNA Cleavage Complex TopoI_Binding->Cleavage_Complex DNA_Relaxation DNA Relaxation Cleavage_Complex->DNA_Relaxation Stabilized_Complex Stabilized Topo I-DNA Cleavage Complex Cleavage_Complex->Stabilized_Complex Re-ligation Re-ligation DNA_Relaxation->Re-ligation Relaxed_DNA Relaxed DNA Re-ligation->Relaxed_DNA Carbazole_Derivative This compound Derivative Carbazole_Derivative->Stabilized_Complex DNA_Strand_Breaks DNA Strand Breaks Stabilized_Complex->DNA_Strand_Breaks Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis

Caption: Inhibition of Topoisomerase I by this compound derivatives.

Disruption of Actin Dynamics and Induction of Apoptosis

The actin cytoskeleton is vital for maintaining cell shape, motility, and division.[8][9][10][11] Disruption of its dynamics can trigger apoptosis. Studies have shown that 5,8-dimethyl-9H-carbazole derivatives interfere with the normal organization of the actin filament system, leading to programmed cell death.[1] This process involves the activation of a cascade of caspases, which are key executioners of apoptosis, and is regulated by the Bcl-2 family of proteins.[12][13][14][15]

Apoptosis_Pathway Induction of Apoptosis by Actin Disruption Carbazole_Derivative This compound Derivative Actin_Dynamics Disruption of Actin Dynamics Carbazole_Derivative->Actin_Dynamics Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., Bax/Bcl-2 ratio) Actin_Dynamics->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Cascade Activation (e.g., Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptosis induction via actin dynamics disruption.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the anticancer properties of this compound derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compounds on cancer cells and to calculate the IC50 values.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound derivatives and reference drugs (e.g., Ellipticine, Doxorubicin) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and reference drugs for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

MTT_Assay_Workflow MTT Assay Experimental Workflow Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Compounds Treat with varying concentrations of carbazole derivatives and control drugs Incubate_24h->Treat_Compounds Incubate_72h Incubate for 72 hours Treat_Compounds->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Add solubilization solution to dissolve formazan crystals Incubate_4h->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate cell viability and IC50 values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Human Topoisomerase I (hTopo I) Relaxation Assay

This assay measures the ability of a compound to inhibit the catalytic activity of hTopo I.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Recombinant human Topoisomerase I

  • Reaction buffer

  • Test compounds

  • Stop solution (containing SDS and a loading dye)

  • Agarose gel

  • Electrophoresis buffer

  • DNA staining dye (e.g., Ethidium Bromide)

  • UV transilluminator

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing supercoiled DNA, reaction buffer, and various concentrations of the test compound.

  • Enzyme Addition: Add hTopo I to initiate the reaction. Include a control reaction without the test compound.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers (supercoiled and relaxed) on an agarose gel.

  • Visualization: Stain the gel with a DNA dye and visualize the DNA bands under UV light. Inhibition of hTopo I is indicated by the persistence of the supercoiled DNA band.

Conclusion

The presented data highlights the significant potential of this compound derivatives as a promising class of anticancer agents. Their potent and selective cytotoxicity against cancer cells, coupled with their defined mechanisms of action involving topoisomerase I inhibition and disruption of actin dynamics, warrants further investigation and development. This guide provides a foundational resource for researchers to build upon in the pursuit of novel and more effective cancer therapies.

References

Validation of In Silico Models for Predicting the Properties of 9H-Carbazol-3-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integration of in silico models in the drug discovery pipeline has become indispensable for the rapid screening and prediction of the physicochemical and biological properties of novel chemical entities. This guide provides an objective comparison and validation framework for computational models applied to 9H-Carbazol-3-ol derivatives, a scaffold of significant interest due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This document outlines the common predictive models, presents a structured approach to their experimental validation, and includes detailed methodologies for key experiments.

Comparison of In Silico Prediction Tools

In Silico ToolPredicted PropertiesKey Features
SwissADME ADME (Absorption, Distribution, Metabolism, Excretion), Physicochemical Properties, Drug-Likeness, PharmacokineticsProvides predictions for Lipinski's rule of five, gastrointestinal absorption, blood-brain barrier permeation, and cytochrome P450 (CYP) inhibition.[3]
admetSAR ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity)Predicts a wide range of ADMET properties, including carcinogenicity, mutagenicity, and various toxicities.[4]
AutoDock Vina Binding Affinity, Binding PoseA widely used molecular docking program to predict the interaction between a ligand and a protein target.[4][5]
PASS Online Biological Activity SpectraPredicts a wide spectrum of potential biological activities based on the structure of the compound.[4]
Molinspiration Physicochemical Properties, Drug-LikenessCalculates molecular properties such as logP, molecular weight, and predicts drug-likeness based on various scoring methods.[4]
Gaussian-09 Quantum Chemical PropertiesUsed for Density Functional Theory (DFT) calculations to determine molecular geometry and spectroscopic properties.[6][7]

Experimental Validation Protocols

The validation of in silico predictions is critically dependent on robust experimental data. Below are detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

I. Synthesis of this compound Derivatives

A general method for the synthesis of N-substituted carbazole derivatives involves the following steps:

  • Step 1: Synthesis of N-(substituted)-carbazole.

    • To a solution of carbazole in a suitable solvent such as acetone, an equimolar amount of a haloacetyl chloride (e.g., chloroacetyl chloride) is added.[4]

    • The reaction mixture is refluxed for several hours and the completion of the reaction is monitored by Thin Layer Chromatography (TLC).[4]

    • The solvent is removed under reduced pressure, and the resulting solid is washed with water and recrystallized from a suitable solvent like ethanol to yield the N-substituted carbazole.[4]

  • Step 2: Synthesis of N-(hydrazinoacetyl)-carbazole.

    • The N-substituted carbazole is dissolved in a mixture of ethanol and dioxane.

    • Hydrazine hydrate is added to the solution, and the mixture is refluxed for an extended period (e.g., 10 hours).

    • The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol.

  • Step 3: Synthesis of Final Carbazole Derivatives.

    • The N-(hydrazinoacetyl)-carbazole is reacted with various electrophiles (e.g., isothiocyanates, substituted benzoyl chlorides) in a suitable solvent like ethanol.[8]

    • The reaction is carried out at the boiling point of the solvent for a specified duration.[8]

    • The solvent is evaporated, and the crude product is purified by recrystallization to obtain the final derivatives.[8]

Characterization: The synthesized compounds are characterized using various spectroscopic techniques, including:

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the functional groups present in the molecule.[7]

  • ¹H NMR (Proton Nuclear Magnetic Resonance) and ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the structure and connectivity of atoms.[7][8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[4][8]

II. Biological Activity Assays

The predicted biological activities of the this compound derivatives are validated through various in vitro assays.

  • Antimicrobial Activity (Agar Well Diffusion Method):

    • Bacterial (e.g., Escherichia coli, Staphylococcus aureus) and fungal (e.g., Aspergillus niger, Candida albicans) strains are cultured on appropriate agar media.[4][9]

    • Wells are made in the agar plates, and a specific concentration of the synthesized compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.[9]

    • Standard antibiotics (e.g., streptomycin for bacteria, fluconazole for fungi) are used as positive controls.[9]

    • The plates are incubated for 24-48 hours, and the zone of inhibition around each well is measured to determine the antimicrobial activity.[1]

  • Anticancer Activity (MTT Assay):

    • Human cancer cell lines (e.g., HepG2, HeLa, MCF7) are cultured in appropriate cell culture media.[8]

    • The cells are seeded in 96-well plates and treated with various concentrations of the synthesized compounds.[8]

    • After a specified incubation period (e.g., 24-48 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • The formazan crystals formed by viable cells are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader.

    • The IC₅₀ (half-maximal inhibitory concentration) values are calculated to determine the cytotoxic effect of the compounds.[8]

  • Antioxidant Activity (DPPH Radical Scavenging Assay):

    • A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent (e.g., methanol) is prepared.

    • Different concentrations of the synthesized compounds are added to the DPPH solution.

    • The mixture is incubated in the dark for a specific period.

    • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

    • The percentage of radical scavenging activity is calculated to evaluate the antioxidant potential.

Visualizing the Validation Workflow and Biological Pathways

To better understand the logical flow of in silico model validation and the potential biological mechanisms of this compound derivatives, the following diagrams are provided.

In_Silico_Validation_Workflow cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation cluster_comparison Model Performance Evaluation Data_Collection Data Collection (this compound Derivatives) Model_Building Model Building (e.g., QSAR, Docking) Data_Collection->Model_Building Prediction Property Prediction (ADMET, Activity) Model_Building->Prediction Synthesis Chemical Synthesis Prediction->Synthesis Guide Synthesis of Novel Derivatives Comparison Comparison of Predicted vs. Experimental Data Prediction->Comparison Characterization Spectroscopic Characterization (FT-IR, NMR, MS) Synthesis->Characterization Bioassays Biological Assays (Antimicrobial, Anticancer) Synthesis->Bioassays Bioassays->Model_Building Feedback for Model Refinement Bioassays->Comparison Metrics Performance Metrics (R², q², RMSE) Comparison->Metrics

Caption: Workflow for the validation of in silico models.

Kinase_Inhibition_Pathway cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Inhibition by Carbazole Derivative Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Carbazole This compound Derivative Carbazole->Kinase_Cascade Inhibition

Caption: Potential inhibition of a kinase signaling pathway.

References

Safety Operating Guide

Safe Disposal of 9H-Carbazol-3-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 9H-Carbazol-3-ol is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, minimizing risks and adhering to regulatory standards. The following protocols are based on safety data for carbazole derivatives and established best practices for hazardous chemical waste management.

Hazard Profile and Safety Precautions

This compound and related carbazole compounds are classified with several potential hazards, necessitating careful handling and disposal.[1] Always manage this compound within a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Summary of Hazard Data:

Hazard ClassificationDescription
CarcinogenicitySuspected of causing cancer.[1]
MutagenicitySuspected of causing genetic defects.[1]
Aquatic HazardVery toxic to aquatic life with long-lasting effects.[2][3] May cause long-lasting harmful effects to aquatic life.[1]
IrritantCauses skin and serious eye irritation.[2][3] May cause respiratory irritation.[3]
Acute ToxicityHarmful if swallowed.[2]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the essential steps for the segregation, storage, and disposal of this compound waste.

1. Waste Identification and Segregation:

  • Designate as Hazardous Waste: All solid residues, contaminated laboratory materials (e.g., pipette tips, vials, gloves), and solutions containing this compound must be treated as hazardous chemical waste.[1]

  • Avoid Mixing: Do not combine this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1] Mixing with incompatible materials can lead to hazardous reactions.

2. Waste Containerization:

  • Solid Waste:

    • Collect all solid this compound waste and contaminated disposable items in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1][2]

    • The container should be constructed of a chemically compatible material, such as high-density polyethylene (HDPE).[1]

    • Ensure the container remains closed at all times, except when adding waste.[1][2][3]

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, sealed, and labeled container suitable for liquid hazardous waste.[1]

    • Do not fill liquid waste containers to more than 80% capacity to allow for vapor expansion.

3. Labeling and Storage:

  • Clear Labeling: Affix a hazardous waste label to all containers holding this compound waste. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Carcinogen," "Environmental Hazard")

    • The accumulation start date

  • Secure Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[2][3] The storage area should have secondary containment to manage potential spills. Store locked up.[2]

4. Spill Management:

  • Minor Spills:

    • For small spills of solid material, carefully sweep or scoop the substance into a designated hazardous waste container, avoiding dust generation.[2]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the contaminated absorbent into the hazardous waste container.[1]

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[1]

  • Reporting: Report any spills to your institution's EHS department in accordance with their established procedures.[1]

5. Final Disposal:

  • Licensed Waste Contractor: Arrange for the collection and disposal of this compound waste through a licensed and accredited hazardous waste disposal contractor.[4]

  • Regulatory Compliance: Ensure all disposal activities comply with local, state, and national environmental regulations.[4]

Disposal Workflow

G cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Labeling & Storage cluster_3 Step 4: Final Disposal cluster_4 Spill Management Protocol A Identify this compound waste (solid, liquid, contaminated labware) B Designate as Hazardous Waste A->B C Segregate from other waste streams B->C D Use dedicated, sealed, and compatible containers C->D E Separate solid and liquid waste D->E F Attach Hazardous Waste Label E->F G Store in a secure, ventilated area with secondary containment F->G H Arrange for pickup by a licensed waste contractor G->H I Ensure regulatory compliance H->I J Contain Spill K Clean with absorbent material J->K L Decontaminate area K->L M Dispose of cleaning materials as hazardous waste L->M

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 9H-Carbazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 9H-Carbazol-3-ol. The following procedures are based on the known hazards of the parent compound, 9H-Carbazole, and its derivatives, which are suspected to cause cancer and genetic defects, and are known to cause skin, eye, and respiratory irritation.[1][2][3] Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and critical barrier against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable option.[2] Double gloving is recommended, especially when handling the solid compound.[4] Gloves should be changed every 30 to 60 minutes or immediately if contaminated or damaged.[4]
Eye and Face Protection Safety goggles or a face shieldSafety glasses with side shields offer minimum protection; however, chemical safety goggles are required.[2] A face shield should be worn in situations with a higher risk of splashing.[4]
Body Protection Laboratory coat or gownA lab coat is mandatory.[2] Consider a disposable gown for procedures with a high likelihood of contamination.
Respiratory Protection NIOSH-approved respiratorAn N95 or higher-rated particulate respirator is necessary when handling the powder form of the compound or when there is a risk of generating dust or aerosols.[2][4]

II. Operational Plan: Handling this compound

A systematic approach to handling this compound is critical to prevent exposure and contamination.

A. Pre-Operational Checks:

  • Engineering Controls: Ensure a certified chemical fume hood is operational. Verify that eyewash stations and safety showers are accessible and have been recently tested.[2]

  • PPE Inspection: Inspect all PPE for defects before use. Ensure a proper fit for the respirator.

  • Material Review: Review the Safety Data Sheet (SDS) for 9H-Carbazole or a closely related compound to re-familiarize yourself with the hazards.[1][3]

B. Step-by-Step Handling Procedure:

  • Work Area Preparation: Conduct all handling of solid this compound within a designated area inside a chemical fume hood to minimize exposure to dust.[2]

  • Donning PPE: Put on all required PPE before entering the designated handling area.

  • Weighing and Transfer:

    • When weighing the compound, use a balance inside the fume hood or a vented balance enclosure.

    • Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust.[1]

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Securely seal all containers of this compound.[1]

    • Decontaminate all surfaces and equipment used.

    • Carefully remove PPE, avoiding self-contamination. Dispose of single-use PPE as hazardous waste.

III. Disposal Plan

Proper disposal of chemical waste is a legal and ethical responsibility to protect human health and the environment.[5]

A. Waste Segregation and Collection:

  • Solid Waste: All disposable items contaminated with this compound, including gloves, bench paper, and used weighing boats, must be collected in a designated, labeled hazardous waste container.[6] This container should be a leak-proof plastic bag or a rigid container with a secure lid.

  • Liquid Waste: Unused solutions containing this compound must be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After triple-rinsing, the container can be disposed of in the regular trash, provided the label is defaced.[7]

B. Labeling and Storage:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Carcinogen").[8]

  • Store hazardous waste in a designated, secondary containment area away from incompatible materials.[6]

C. Final Disposal:

  • Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.[8] Never dispose of this compound down the drain or in the regular trash.[8][9]

IV. Experimental Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Waste Storage prep_ppe Don PPE prep_hood Prepare Fume Hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_transfer Transfer/Dissolve handle_weigh->handle_transfer cleanup_decon Decontaminate Surfaces handle_transfer->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose PPE cleanup_waste->cleanup_ppe storage_label Label Waste cleanup_waste->storage_label storage_contain Secondary Containment storage_label->storage_contain storage_pickup Schedule Pickup storage_contain->storage_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.